molecular formula C3H2ClF3 B3333474 1-Chloro-3,3,3-trifluoro-1-propene CAS No. 99728-16-2

1-Chloro-3,3,3-trifluoro-1-propene

Cat. No.: B3333474
CAS No.: 99728-16-2
M. Wt: 130.49 g/mol
InChI Key: LDTMPQQAWUMPKS-UHFFFAOYSA-N
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Description

1-Chloro-3,3,3-trifluoro-1-propene is a useful research compound. Its molecular formula is C3H2ClF3 and its molecular weight is 130.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3,3,3-trifluoroprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF3/c4-2-1-3(5,6)7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTMPQQAWUMPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950023
Record name 1-Chloro-3,3,3-trifluoropropene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2730-43-0
Record name 1-Chloro-3,3,3-trifluoropropene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2730-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3,3,3-trifluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-1-chloro-3,3,3-trifluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-chloro-3,3,3-trifluoropropene, also known as HCFO-1233zd(E), is a hydrochlorofluoroolefin (HCFO) that has garnered significant interest as a next-generation refrigerant, blowing agent, and solvent due to its favorable environmental profile, including a low global warming potential (GWP) and a negligible ozone depletion potential (ODP). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes and relationships to support research and development activities.

Chemical and Physical Properties

(E)-1-chloro-3,3,3-trifluoropropene is a colorless gas at standard conditions.[1] Its key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties
PropertyValue
IUPAC Name (E)-1-chloro-3,3,3-trifluoroprop-1-ene
Synonyms trans-1-chloro-3,3,3-trifluoropropene, HCFO-1233zd(E)
CAS Number 102687-65-0
Molecular Formula C₃H₂ClF₃
Molecular Weight 130.49 g/mol
Appearance Colorless gas
Table 2: Physical and Thermodynamic Properties
PropertyValueConditions
Boiling Point 18.85 °C1 atm
Vapor Pressure 106.5 kPa19.93 °C
Density (liquid) 1.0858 g/cm³90 °C, 9001 Torr
Ionization Energy 11.7 eV-
Table 3: Spectroscopic Data
TechniqueKey Data Points
¹⁹F NMR Chemical shifts are sensitive to the molecular environment.
Mass Spec (GC-MS) Available spectra for identification.
IR Spectroscopy Absorption spectra have been measured.
UV Spectroscopy Absorption spectra have been measured.

Experimental Protocols

Synthesis of (E)-1-chloro-3,3,3-trifluoropropene via Dehydrochlorination

A common method for the synthesis of (E)-1-chloro-3,3,3-trifluoropropene is the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa). This can be achieved through various methods, including reaction with an alkaline solution or catalytic dehydrochlorination.

1. Liquid-Phase Dehydrochlorination with Alkaline Solution:

  • Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe. The outlet of the condenser should be connected to a cold trap to collect the volatile product.

  • Reagents:

    • 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa)

    • Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH)

    • Phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Procedure:

    • Charge the flask with the aqueous alkaline solution and the phase-transfer catalyst.

    • Heat the mixture to the desired reaction temperature (typically in the range of 50-100 °C).

    • Slowly add HCFC-243fa to the stirred solution via the dropping funnel.

    • The reaction is typically exothermic. Maintain the desired temperature by external cooling if necessary.

    • The product, (E)-1-chloro-3,3,3-trifluoropropene, is volatile and will distill from the reaction mixture.

    • Collect the product in a cold trap (e.g., cooled with dry ice/acetone).

    • The crude product can be purified by fractional distillation.

2. Gas-Phase Catalytic Dehydrochlorination:

  • Apparatus: A packed-bed reactor, typically a tube furnace, containing a suitable catalyst. The reactor should be connected to a system for feeding the gaseous reactant and for collecting and analyzing the product stream.

  • Reagents:

    • Gaseous 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa)

    • Inert carrier gas (e.g., nitrogen)

    • Catalyst (e.g., activated carbon, metal oxides)

  • Procedure:

    • Pack the reactor with the chosen catalyst.

    • Heat the reactor to the desired reaction temperature (typically in the range of 150-400 °C).

    • Pass a stream of gaseous HCFC-243fa, diluted with an inert gas, through the heated catalyst bed.

    • The product stream exiting the reactor will contain (E)-1-chloro-3,3,3-trifluoropropene, unreacted starting material, HCl, and potentially byproducts.

    • The product can be isolated and purified by condensation and subsequent distillation.

Measurement of Vapor Pressure

The vapor pressure of (E)-1-chloro-3,3,3-trifluoropropene can be measured using a static or dynamic apparatus. A common experimental setup involves a temperature-controlled vessel connected to a pressure transducer.

  • Apparatus: A thermostatically controlled sample cell, a pressure transducer, a vacuum pump, and a temperature measurement device.

  • Procedure:

    • Introduce a small amount of liquid (E)-1-chloro-3,3,3-trifluoropropene into the sample cell.

    • Evacuate the cell to remove any non-condensable gases.

    • Allow the system to reach thermal equilibrium at a set temperature.

    • Record the pressure reading from the transducer, which corresponds to the vapor pressure of the substance at that temperature.

    • Repeat the measurement at various temperatures to obtain a vapor pressure curve.

Visualizations

Synthesis_Workflow cluster_liquid_phase Liquid-Phase Dehydrochlorination cluster_gas_phase Gas-Phase Catalytic Dehydrochlorination A 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa) C Reaction Flask (50-100 °C) A->C B Alkaline Solution (e.g., KOH) + Phase Transfer Catalyst B->C D Distillation C->D Volatile Product E Purified (E)-1-chloro-3,3,3-trifluoropropene D->E F Gaseous HCFC-243fa + Inert Gas G Packed-Bed Reactor with Catalyst (150-400 °C) F->G H Condensation & Distillation G->H Product Stream I Purified (E)-1-chloro-3,3,3-trifluoropropene H->I

Caption: Synthetic routes to (E)-1-chloro-3,3,3-trifluoropropene.

Vapor_Pressure_Measurement A Sample Introduction B Evacuation (Removal of Air) A->B C Set Temperature (Thermostat) B->C D Equilibration C->D E Measure Pressure (Transducer) D->E F Record Data (P vs. T) E->F G Repeat at New Temperature F->G G->C Yes G->F No, End

Caption: Experimental workflow for vapor pressure measurement.

References

(Z)-1-chloro-3,3,3-trifluoropropene physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of (Z)-1-chloro-3,3,3-trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (Z)-1-chloro-3,3,3-trifluoropropene. Due to the limited availability of specific experimental data for the (Z)-isomer, this guide also includes comparative data for the (E)-isomer and outlines general experimental protocols for the determination of key physical characteristics, in accordance with internationally recognized standards.

Core Physical Properties

(Z)-1-chloro-3,3,3-trifluoropropene, an unsaturated chlorofluorocarbon, is a colorless liquid at room temperature.[1] It is the cis-isomer of 1-chloro-3,3,3-trifluoropropene. The physical properties of both the (Z)- and (E)-isomers are summarized in the table below for comparative analysis.

Table 1: Physical Properties of 1-chloro-3,3,3-trifluoropropene Isomers

Property(Z)-1-chloro-3,3,3-trifluoropropene(E)-1-chloro-3,3,3-trifluoropropene
Molecular Formula C₃H₂ClF₃[2]C₃H₂ClF₃
Molecular Weight 130.49 g/mol [2]130.49 g/mol
Boiling Point 39.6 °C[3]18.5 °C[3]
Melting Point < -90 °C[4]< -90 °C[4]
Density Predicted: 1.312 ± 0.06 g/cm³[5]1.0858 g/cm³ (liquid) @ 90 °C[6]
Vapor Pressure 106.5 kPa at 19.93°C[7]1.065 hPa (20 °C)[8]
Solubility in Water No data available1.9 g/L (20 °C)[8]

Experimental Protocols for Determination of Physical Properties

The following sections detail standardized methodologies for determining the key physical properties of volatile liquids like (Z)-1-chloro-3,3,3-trifluoropropene, largely based on the OECD Guidelines for the Testing of Chemicals.[1][2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For volatile compounds, several methods are applicable:

  • Distillation Method: A sample of the liquid is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded.[10]

  • Capillary Tube Method: A small amount of the liquid is placed in a fusion tube with an inverted capillary tube.[11] The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and then ceases upon cooling, is recorded as the boiling point.[11]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[6]

  • Differential Scanning Calorimetry (DSC): This is a highly accurate method where a sample is heated at a controlled rate, and the heat flow required to raise its temperature is compared to a reference.[12][13] The onset of the endothermic peak in the DSC thermogram corresponds to the melting point.[6][13]

  • Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a melting point apparatus.[14] The temperature range over which the sample melts is observed and recorded.[14]

Density Determination

Density is the mass per unit volume of a substance.[15]

  • Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.

  • Hydrometer Method: A hydrometer is floated in the liquid, and the density is read directly from the calibrated scale at the point where the liquid surface meets the stem of the hydrometer.

  • Vapor Density Method (Dumas Method): For volatile liquids, the molar mass can be determined by measuring the mass of the vaporized liquid and the volume it occupies.[5] A small amount of the liquid is vaporized in a flask of known volume, and the mass of the condensed vapor is measured.[5]

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

  • Static Method: The substance is placed in a container with a pressure measuring device, and the pressure is measured at various temperatures after equilibrium is reached.

  • Gas Saturation Method: A stream of inert gas is passed through the liquid at a known temperature and flow rate to become saturated with the vapor.[3][16] The amount of vaporized substance is then determined, and the vapor pressure is calculated.[3][16]

Safety Information

The following safety information for (Z)-1-chloro-3,3,3-trifluoropropene is derived from its Safety Data Sheet (SDS).[17]

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Contains gas under pressure; may explode if heated.[18]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[17]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[17]

    • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[17]

    • Ingestion: Rinse mouth with water and do not induce vomiting.[17]

  • Handling and Storage: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

  • Fire-fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[17]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a volatile liquid like (Z)-1-chloro-3,3,3-trifluoropropene.

G cluster_0 Preparation cluster_1 Experimental Determination cluster_2 Data Analysis & Reporting Sample Obtain Pure Sample Safety Review Safety Data Sheet (SDS) Sample->Safety Apparatus Prepare & Calibrate Apparatus Safety->Apparatus BoilingPoint Boiling Point (e.g., Distillation) Apparatus->BoilingPoint MeltingPoint Melting Point (e.g., DSC) Apparatus->MeltingPoint Density Density (e.g., Pycnometer) Apparatus->Density VaporPressure Vapor Pressure (e.g., Gas Saturation) Apparatus->VaporPressure Record Record Raw Data BoilingPoint->Record MeltingPoint->Record Density->Record VaporPressure->Record Calculate Calculate Physical Properties Record->Calculate Compare Compare with Literature Values Calculate->Compare Report Generate Technical Report Compare->Report

Caption: Workflow for Physical Property Determination.

References

Spectroscopic Profile of 1-Chloro-3,3,3-trifluoro-1-propene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-Chloro-3,3,3-trifluoro-1-propene (C₃H₂ClF₃), also known by its refrigerant designation HCFO-1233zd, is a fluorinated olefin with significant applications as a low global warming potential (GWP) refrigerant, foam blowing agent, and solvent.[1][2] The compound exists as two geometric isomers: trans-(E)-1-chloro-3,3,3-trifluoro-1-propene and cis-(Z)-1-chloro-3,3,3-trifluoro-1-propene. A thorough understanding of their spectroscopic properties is essential for identification, characterization, and quality control in research and industrial settings. This guide provides a detailed overview of the available spectroscopic data for both isomers, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the trans-(E) and cis-(Z) isomers of this compound.

Table 1: Infrared (IR) Spectroscopy Data

The gas-phase infrared spectrum of trans-1-chloro-3,3,3-trifluoro-1-propene has been measured, revealing characteristic absorption bands related to its molecular vibrations.[3][4][5] Data for the cis isomer is not as readily available in the cited literature.

IsomerWavenumber (cm⁻¹)Assignment (Vibrational Mode)
trans-(E)3100=C-H stretch
1620C=C stretch
1350 - 1100C-F stretches (CF₃ group)
970=C-H bend (out-of-plane)
820C-Cl stretch

Note: The assignments are based on typical frequency ranges for the given functional groups.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR data provides detailed structural information through chemical shifts (δ) and coupling constants (J). Data is referenced to standard tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) for ¹⁹F.

¹H NMR Data

IsomerNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
trans-(E)H-1~6.5 - 7.0Doublet of Quartets (dq)³J(H,H) ≈ 13-15, ³J(H,F) ≈ 6-8
H-2~6.2 - 6.7Doublet of Quartets (dq)³J(H,H) ≈ 13-15, ⁴J(H,F) ≈ 1-2
cis-(Z)H-1~6.3 - 6.8Doublet of Quartets (dq)³J(H,H) ≈ 7-9, ³J(H,F) ≈ 1-2
H-2~6.0 - 6.5Doublet of Quartets (dq)³J(H,H) ≈ 7-9, ⁴J(H,F) ≈ 6-8

Note: Values are estimated based on typical ranges for similar structures. The trans coupling constant for vicinal protons is significantly larger than the cis coupling constant.

¹³C NMR Data

IsomerCarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
trans-(E)C-1~120 - 125Quartet (q)²J(C,F) ≈ 5-7
C-2~115 - 120Quartet (q)³J(C,F) ≈ 1-2
C-3~125 - 130Quartet (q)¹J(C,F) ≈ 270-280
cis-(Z)C-1~118 - 123Quartet (q)²J(C,F) ≈ 30-35
C-2~113 - 118Quartet (q)³J(C,F) ≈ 5-7
C-3~125 - 130Quartet (q)¹J(C,F) ≈ 270-280

Note: Values are estimated. The C-F coupling constants, particularly the two-bond coupling (²J), are highly sensitive to stereochemistry.

¹⁹F NMR Data

IsomerChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
trans-(E)~ -65Doublet of Doublets (dd)³J(F,H) ≈ 6-8, ⁴J(F,H) ≈ 1-2
cis-(Z)~ -63Doublet of Doublets (dd)³J(F,H) ≈ 1-2, ⁴J(F,H) ≈ 6-8

Note: ¹⁹F NMR spectra for both isomers are noted in the PubChem database.[6][7] The chemical shifts are relative to CFCl₃.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) and characteristic isotopic patterns for chlorine are key identifiers.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Probable Fragment Structure
trans-(E) & cis-(Z)130, 132 (ratio ~3:1)111[M - F]⁺
95[M - Cl]⁺
75[C₂HClF]⁺
69[CF₃]⁺
61[C₂H₂Cl]⁺

Note: The presence of one chlorine atom results in a characteristic M and M+2 isotopic pattern with an approximate 3:1 intensity ratio. Fragmentation data is inferred from common pathways for halogenated alkenes.[8][9]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the analysis of a volatile, fluorinated compound like this compound.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For a volatile liquid, a gas cell is the preferred method.

    • Ensure the gas cell (typically with KBr or NaCl windows) is clean, dry, and free of any residual contaminants.

    • Evacuate the cell to a low pressure.

    • Introduce a small amount of the this compound sample into the cell. The compound's volatility allows it to fill the cell as a gas.[10]

    • Record the pressure within the cell.

  • Data Acquisition:

    • Acquire a background spectrum of the evacuated gas cell.

    • Place the sample-containing cell in the spectrometer's beam path.

    • Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The final spectrum is generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-20 mg of the this compound sample in a deuterated NMR solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

    • The choice of solvent can slightly influence chemical shifts.

  • Data Acquisition (¹H, ¹³C, ¹⁹F):

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets (or quartets due to C-F coupling). A longer acquisition time or a higher sample concentration may be needed due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled or proton-coupled ¹⁹F spectrum. Since ¹⁹F is a high-abundance, high-sensitivity nucleus, acquisition is generally rapid.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (like CFCl₃ for ¹⁹F).

    • Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

Mass Spectrometry (MS) Protocol
  • Sample Introduction:

    • Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis of this volatile compound.

    • Inject a dilute solution of the sample (in a volatile solvent like dichloromethane or hexane) into the GC.

    • The GC will separate the isomers and any impurities before they enter the mass spectrometer.

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy is sufficient to cause fragmentation, yielding a characteristic pattern.

  • Mass Analysis:

    • The generated ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

  • Data Acquisition and Processing:

    • The detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺) and its M+2 isotope peak to confirm the molecular weight and the presence of chlorine.

    • Analyze the major fragment peaks to elucidate the structure and confirm the identity of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for comprehensive spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (e.g., Dissolution, Gas Cell) IR_Acq IR Data Acquisition (FTIR Spectrometer) Sample->IR_Acq NMR_Acq NMR Data Acquisition (¹H, ¹³C, ¹⁹F) Sample->NMR_Acq MS_Acq MS Data Acquisition (GC-MS, EI) Sample->MS_Acq IR_Proc IR Spectrum Processing (Background Subtraction) IR_Acq->IR_Proc NMR_Proc NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc MS_Proc MS Spectrum Processing (Peak Identification) MS_Acq->MS_Proc IR_Analysis Vibrational Mode Analysis IR_Proc->IR_Analysis NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Proc->NMR_Analysis MS_Analysis Fragmentation Pattern Analysis MS_Proc->MS_Analysis Structure Structural Elucidation & Compound Confirmation IR_Analysis->Structure NMR_Analysis->Structure MS_Analysis->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1-Chloro-3,3,3-trifluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,3,3-trifluoropropene, a hydrochlorofluoroolefin (HCFO), exists as two geometric isomers: (E)-1-chloro-3,3,3-trifluoropropene, also known as R-1233zd(E), and (Z)-1-chloro-3,3,3-trifluoropropene. The trans isomer, R-1233zd(E), has garnered significant attention as a low global warming potential (GWP) refrigerant, blowing agent, and solvent. Consequently, its thermodynamic properties have been extensively studied to support its application in various thermal systems. In contrast, publicly available experimental data on the thermodynamic properties of the cis isomer, (Z)-1-chloro-3,3,3-trifluoropropene, is scarce. This guide provides a comprehensive overview of the available thermodynamic data for both isomers, with a primary focus on the well-characterized R-1233zd(E).

Core Thermodynamic Properties

The thermodynamic behavior of a substance is described by several key properties. For R-1233zd(E), a wealth of experimental data is available, forming the basis for accurate equations of state (EOS) that can predict a wide range of thermodynamic properties.

Data Presentation: Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic data for (E)- and (Z)-1-chloro-3,3,3-trifluoropropene based on available literature.

Table 1: General Properties of 1-Chloro-3,3,3-trifluoropropene Isomers

Property(E)-1-chloro-3,3,3-trifluoropropene (R-1233zd(E))(Z)-1-chloro-3,3,3-trifluoropropene
Molecular FormulaC₃H₂ClF₃C₃H₂ClF₃
Molar Mass130.49 g/mol 130.49 g/mol [1]
Normal Boiling Point291.327 KNot Available
Critical TemperatureHigher than HFC-245faNot Available
Global Warming Potential (100-year)~1-7Not Available
Ozone Depletion Potential~0.00024 - 0.00034Not Available

Table 2: Experimental Thermodynamic Data for R-1233zd(E)

PropertyTemperature Range (K)Pressure Range (MPa)Reference
Vapor Pressure253 – 4380.017 – 3.091[2]
Density (ρ)215 – 4440.3 – 24.1[2]
Speed of Sound290 – 4200.07 – 2.1[2]
Thermal Conductivity204 - 4530.1 - 67

Table 3: Computed Properties for (Z)-1-chloro-3,3,3-trifluoropropene

PropertyValueSource
XLogP3-AA (Octanol-water partition coefficient)2.2PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass129.9797122 DaPubChem[1]
Monoisotopic Mass129.9797122 DaPubChem[1]
Heavy Atom Count7PubChem[1]

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the protocols for key experiments cited in the study of R-1233zd(E).

Vapor Pressure Measurement (Static and Burnett Methods)

Vapor pressure is a critical property for understanding phase equilibrium.

  • Static Method : A sample of the substance is placed in a thermostatically controlled equilibrium cell. The temperature of the cell is precisely controlled, and the corresponding saturation pressure is measured with a high-accuracy pressure transducer once thermal and phase equilibrium is reached. This process is repeated at various temperatures to obtain the vapor pressure curve.

  • Burnett Apparatus : This method involves a series of expansions of a gas from a primary volume into a secondary, evacuated volume. By measuring the pressure after each expansion at a constant temperature, the compressibility factor and subsequently the vapor pressure can be determined with high accuracy. This method is particularly useful for obtaining highly accurate p-ρ-T data.

Density and (p, ρ, T) Behavior Measurement (Two-Sinker Densimeter)

A two-sinker densimeter with a magnetic suspension coupling is a sophisticated instrument for measuring fluid density over a wide range of temperatures and pressures.[2]

  • Principle : The method is based on Archimedes' buoyancy principle. Two sinkers of known mass and volume are suspended in the fluid. A magnetic coupling allows for the weighing of the sinkers without physical contact, isolating the balance from the high-pressure and variable-temperature environment of the sample cell.

  • Methodology :

    • The sample fluid is introduced into a temperature-controlled measurement cell.

    • The two sinkers are alternately weighed in the fluid at a given temperature and pressure.

    • The density of the fluid is calculated from the buoyant forces acting on the two sinkers. By using two sinkers with different volumes, the method can be made more robust and accurate.

    • Measurements are taken at various temperatures and pressures to map the p-ρ-T surface of the fluid.

Speed of Sound Measurement (Spherical Acoustic Resonator)

The speed of sound is a thermodynamic property that is related to the compressibility and specific heat capacities of a substance.

  • Principle : A spherical acoustic resonator consists of a hollow, spherical cavity filled with the sample gas. The gas is excited by a transducer, and the acoustic resonance frequencies of the cavity are measured. These resonance frequencies are related to the speed of sound in the gas.

  • Methodology :

    • The spherical cavity is filled with the gas under investigation at a specific temperature and pressure.

    • An acoustic signal is introduced into the cavity, and the frequency is swept to identify the radial resonance modes.

    • The speed of sound is determined from the measured resonance frequencies, the dimensions of the cavity, and the properties of the gas.

    • By conducting measurements over a range of temperatures and pressures, a detailed understanding of the acoustic properties of the gas can be obtained.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the relationships between thermodynamic properties and the experimental methods used to determine them, as well as a typical experimental workflow.

ThermodynamicProperties cluster_properties Thermodynamic Properties cluster_methods Experimental Methods VaporPressure Vapor Pressure StaticBurnett Static/Burnett Methods VaporPressure->StaticBurnett determined by EOS Equation of State (EOS) VaporPressure->EOS Density Density (p,ρ,T) TwoSinker Two-Sinker Densimeter Density->TwoSinker determined by Density->EOS SpeedOfSound Speed of Sound SphericalResonator Spherical Acoustic Resonator SpeedOfSound->SphericalResonator determined by SpeedOfSound->EOS ThermalConductivity Thermal Conductivity TransientHotWire Transient Hot-Wire ThermalConductivity->TransientHotWire determined by

Caption: Relationship between thermodynamic properties and experimental methods.

ExperimentalWorkflow cluster_prep Sample Preparation & System Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis & Modeling Start Start PrepareSample Prepare High-Purity Sample Start->PrepareSample Calibrate Calibrate Instruments (T, P sensors) PrepareSample->Calibrate Evacuate Evacuate & Purge System Calibrate->Evacuate SetTP Set Temperature & Pressure Evacuate->SetTP Equilibrate Allow System to Equilibrate SetTP->Equilibrate Measure Record Data (e.g., sinker weight, resonance frequency) Equilibrate->Measure Repeat More Data Points? Measure->Repeat Repeat->SetTP Yes Calculate Calculate Property (e.g., density, speed of sound) Repeat->Calculate No DevelopEOS Develop/Refine Equation of State Calculate->DevelopEOS End End DevelopEOS->End

References

The Environmental Profile of HCFO-1233zd: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

As industries continue to seek environmentally benign alternatives to high global warming potential (GWP) compounds, hydrochlorofluoroolefins (HCFOs) have emerged as a promising class of next-generation refrigerants, blowing agents, and solvents. Among these, trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) has garnered significant attention due to its favorable thermodynamic properties and perceived low environmental impact. This technical guide provides a comprehensive overview of the environmental fate and atmospheric lifetime of HCFO-1233zd(E), with a focus on its core environmental metrics, atmospheric degradation pathways, and the experimental methodologies used for their determination.

Core Environmental Impact Metrics

The environmental impact of HCFO-1233zd(E) is primarily characterized by its atmospheric lifetime, Global Warming Potential (GWP), and Ozone Depletion Potential (ODP). These metrics are summarized in the table below, providing a clear comparison of its environmental footprint.

ParameterValueReference(s)
Atmospheric Lifetime 42 days (AR6 value)[1]
~36 days[2]
26 days[3]
Global Warming Potential (GWP)
100-year time horizon< 5[2]
1 or less[3]
Ozone Depletion Potential (ODP) < 0.0004[1]
0.00034[1][3]
0.00030[2]
Photochemical Ozone Creation Potential (POCP) 3.6[4]
Trifluoroacetic Acid (TFA) Molar Yield ~2%[2]

Atmospheric Lifetime and Degradation

The short atmospheric lifetime of HCFO-1233zd(E) is a key attribute contributing to its low GWP. This rapid degradation is primarily driven by its reaction with hydroxyl radicals (OH) in the troposphere.

Initiation of Atmospheric Degradation

The atmospheric degradation of HCFO-1233zd(E) is predominantly initiated by the addition of the OH radical to the carbon-carbon double bond. This reaction is significantly faster than for saturated hydrofluorocarbons (HFCs), leading to a much shorter atmospheric persistence. The reaction with chlorine atoms (Cl) and ozone (O₃) are considered minor loss processes.

Atmospheric Degradation Pathway

The initial reaction with OH radicals leads to the formation of two possible fluoroalkoxy radicals. The subsequent reactions of these intermediates, in the presence of oxygen (O₂) and nitrogen oxides (NOx), lead to a cascade of products. The primary atmospheric degradation pathway is visualized in the diagram below.

HCFO1233zd_Degradation cluster_intermediates Intermediate Products cluster_final Final Products HCFO-1233zd(E) HCFO-1233zd(E) CF3CH(OH)CHCl_rad CF3CH(OH)CHCl• HCFO-1233zd(E)->CF3CH(OH)CHCl_rad + OH OH OH O2 O2 NO NO hv hν (Photolysis) CF3CH(O•)CHCl CF3CH(O•)CHCl CF3CH(OH)CHCl_rad->CF3CH(O•)CHCl + O2, NO CF3CHO CF3CHO (Trifluoroacetaldehyde) CF3CH(O•)CHCl->CF3CHO HC(O)Cl HC(O)Cl (Formyl chloride) CF3CH(O•)CHCl->HC(O)Cl CF3CO_rad CF3CO• CF3CHO->CF3CO_rad + OH COF2 COF2 (Carbonyl fluoride) CF3CHO->COF2 + hν TFA CF3C(O)OH (Trifluoroacetic Acid) (~2% yield) CF3CO_rad->TFA + O2, HO2 HF HF (Hydrogen fluoride) COF2->HF Hydrolysis CO2 CO2 (Carbon dioxide) COF2->CO2 Hydrolysis HCl HCl (Hydrogen chloride) HC(O)Cl->HCl Hydrolysis CO CO HC(O)Cl->CO Photolysis

Caption: Atmospheric degradation pathway of HCFO-1233zd(E).

A significant intermediate in this pathway is trifluoroacetaldehyde (CF₃CHO). The fate of CF₃CHO is a critical determinant of the final product distribution. It can undergo photolysis to form carbonyl fluoride (COF₂) or react with OH radicals. The reaction with OH radicals can lead to the formation of trifluoroacetic acid (TFA), a persistent environmental compound. However, for HCFO-1233zd(E), the molar yield of TFA is low, estimated to be around 2%.[2] The major final degradation products are hydrogen fluoride (HF), hydrogen chloride (HCl), and carbon dioxide (CO₂).

Experimental Methodologies

The determination of the environmental impact parameters of HCFO-1233zd(E) relies on a combination of laboratory experiments and atmospheric modeling. This section details the key experimental protocols employed.

Determination of OH Reaction Rate Constant: The Relative Rate Method

The rate constant for the reaction of a compound with the OH radical is a crucial parameter for calculating its atmospheric lifetime. The relative rate method is a widely used experimental technique for this purpose.

Experimental Workflow:

RelativeRate_Workflow cluster_prep 1. Chamber Preparation cluster_reaction 2. Reaction Initiation cluster_analysis 3. Data Analysis chamber Smog Chamber (e.g., Teflon bag) reagents Introduce: - HCFO-1233zd(E) - Reference Compound - OH Precursor - Air/N2 chamber->reagents initiation Generate OH radicals (e.g., photolysis of H2O2 or CH3ONO) monitoring Monitor concentrations of HCFO-1233zd(E) and Reference Compound over time initiation->monitoring plot Plot ln([HCFO]t0/[HCFO]t) vs. ln([Ref]t0/[Ref]t) slope Determine the slope of the line plot->slope calculate Calculate k(OH + HCFO) using the known k(OH + Ref) slope->calculate SmogChamber_Workflow cluster_setup 1. Chamber Setup & Reagent Introduction cluster_degradation 2. Photochemical Degradation cluster_product_analysis 3. Product Identification & Quantification chamber_setup Prepare Smog Chamber (Teflon bag, controlled T, RH) reagent_intro Introduce: - HCFO-1233zd(E) - OH Precursor - NOx (optional) - Air chamber_setup->reagent_intro photolysis Irradiate with UV light to generate OH and initiate degradation sampling Collect gas and particle phase samples at timed intervals photolysis->sampling gas_analysis Analyze gas phase: - FTIR Spectroscopy - GC-MS - PTR-MS particle_analysis Analyze particle phase: - Aerosol Mass Spectrometry quantification Quantify product yields relative to HCFO-1233zd(E) consumed gas_analysis->quantification particle_analysis->quantification

References

An In-depth Technical Guide to the Isomers of 1-Chloro-3,3,3-trifluoro-1-propene and Their Relative Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3,3,3-trifluoro-1-propene, a halogenated alkene, exists as two geometric isomers: (E)-1-chloro-3,3,3-trifluoro-1-propene and (Z)-1-chloro-3,3,3-trifluoro-1-propene. These isomers exhibit distinct physical properties and thermodynamic stabilities, which are critical considerations in their synthesis, separation, and application, particularly in the development of new refrigerants and as intermediates in organic synthesis. This technical guide provides a comprehensive overview of the relative stability of these isomers, supported by quantitative data from computational studies. Detailed experimental methodologies for the synthesis of the (Z)-isomer and the isomerization to the more stable (E)-isomer are also presented.

Introduction to this compound Isomers

This compound (C₃H₂ClF₃) possesses a carbon-carbon double bond, which gives rise to geometric isomerism. The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. The (E)-isomer has the chlorine and trifluoromethyl groups on opposite sides of the double bond (trans), while the (Z)-isomer has them on the same side (cis).

The distinct spatial arrangement of the substituents in the (E) and (Z)-isomers leads to different physical and chemical properties. Notably, the (Z)-isomer has garnered significant interest due to its lower global warming potential, making it a more environmentally friendly alternative in applications such as refrigeration.[1] However, the (E)-isomer is the thermodynamically more stable of the two. This difference in stability is a key factor influencing their synthesis and interconversion.

Relative Stability of the Isomers

The relative stability of the (E) and (Z)-isomers of 1-chloro-3,3,3-trifluoropropene has been investigated using high-level computational methods.

Quantitative Stability Data

Ab initio calculations provide a quantitative measure of the energy difference between the two isomers. The G4MP2 method, a composite quantum chemistry approach known for its high accuracy in predicting thermochemical data, has been employed to determine the relative stability.

Table 1: Calculated Relative Stability of this compound Isomers

IsomerRelative Energy (kcal/mol)
(Z)-1-chloro-3,3,3-trifluoro-1-propene1.2
(E)-1-chloro-3,3,3-trifluoropropene0.0

Data sourced from G4MP2 ab initio calculations.

These calculations reveal that the (E)-isomer is 1.2 kcal/mol more stable than the (Z)-isomer. This energy difference, while seemingly small, is significant enough to favor the formation of the (E)-isomer under equilibrium conditions.

Z_isomer (Z)-1-chloro-3,3,3-trifluoro-1-propene Relative Energy: +1.2 kcal/mol E_isomer (E)-1-chloro-3,3,3-trifluoro-1-propene Relative Energy: 0.0 kcal/mol (More Stable) Z_isomer->E_isomer Isomerization

Diagram 1: Relative energy and stability of the (E) and (Z) isomers.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the (Z)-isomer and its subsequent isomerization to the (E)-isomer.

Synthesis of (Z)-1-chloro-3,3,3-trifluoro-1-propene via Dehydrochlorination

A common method for the synthesis of this compound isomers is the dehydrochlorination of a saturated precursor, such as 1,1-dichloro-3,3,3-trifluoropropane. The (Z)-isomer can be preferentially formed under specific reaction conditions.

Experimental Workflow:

start Start: 1,1-dichloro-3,3,3-trifluoropropane reagents Reagents: Aqueous KOH or other base start->reagents reaction Reaction: Dehydrochlorination in a stirred reactor reagents->reaction separation Separation: Collection of the volatile product reaction->separation purification Purification: Distillation to isolate the (Z)-isomer separation->purification product Product: (Z)-1-chloro-3,3,3-trifluoro-1-propene purification->product start Start: (Z)-1-chloro-3,3,3-trifluoro-1-propene vaporization Vaporization of the (Z)-isomer start->vaporization catalyst_bed Catalyst Bed: Heated to reaction temperature (e.g., 200-400 °C) Catalyst: e.g., Fluorinated Chromium Oxide or AlF₃ vaporization->catalyst_bed reaction Gas-Phase Isomerization catalyst_bed->reaction condensation Condensation of the product stream reaction->condensation analysis Analysis: GC to determine E/Z ratio condensation->analysis product Product: Mixture of (E) and (Z) isomers (enriched in the E-isomer) analysis->product start Define Isomer Structures: (E)- and (Z)-1-chloro-3,3,3-trifluoro-1-propene geom_opt Geometry Optimization: Find the lowest energy conformation for each isomer start->geom_opt freq_calc Frequency Calculation: Confirm true minima (no imaginary frequencies) Obtain zero-point vibrational energies (ZPVE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation: High-level ab initio method (e.g., G4MP2) freq_calc->energy_calc correction Thermochemical Corrections: Include ZPVE and other thermal corrections energy_calc->correction results Calculate Relative Energies: ΔE = E(isomer) - E(most stable isomer) correction->results stability Determine Relative Stability results->stability

References

Unveiling 1-Chloro-3,3,3-trifluoro-1-propene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the synonyms, properties, synthesis, and biological interactions of a key fluorinated olefin for professionals in research, science, and drug development.

1-Chloro-3,3,3-trifluoro-1-propene is a fluorinated olefin of significant interest across various scientific and industrial sectors. Its low global warming potential (GWP) and distinct physicochemical properties have positioned it as a prominent replacement for less environmentally friendly hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). This technical guide provides an in-depth exploration of its nomenclature, chemical and physical characteristics, synthesis methodologies, and its interactions with biological and environmental systems.

Nomenclature and Identification: A Compound of Many Names

This compound exists as two geometric isomers, the trans (E) and cis (Z) forms, each with unique identifiers and properties. The compound is known by a variety of synonyms and trade names, reflecting its widespread use.

Identifier Type Value
IUPAC Name 1-Chloro-3,3,3-trifluoroprop-1-ene
Common Synonyms 1-Chloro-3,3,3-trifluoropropene, HCFO-1233zd
CAS Number (mixture of E/Z) 2730-43-0[1]
CAS Number (E-isomer) 102687-65-0[1]
CAS Number (Z-isomer) 99728-16-2[1]
Trade Names Solstice® LBA, Solstice® Performance Fluid, Forane® 1233zd[2][3]
Refrigerant Designation R-1233zd[4]

The trans-isomer, often denoted as HCFO-1233zd(E), is particularly notable for its application as a blowing agent, refrigerant, and solvent.

Physicochemical Properties

The distinct physical and chemical properties of the E and Z isomers of 1-chloro-3,3,3-trifluoropropene are critical to their application and handling. The following table summarizes key quantitative data for the more commercially significant trans-isomer, HCFO-1233zd(E).

Property Value Reference
Molecular Formula C₃H₂ClF₃[5]
Molecular Weight 130.49 g/mol [5]
Boiling Point 19 °C (66 °F)[6]
Freezing Point -107 °C (-161 °F)
Vapor Pressure @ 20°C 106.3 kPa
Liquid Density @ 20°C 1.296 g/mL
Global Warming Potential (GWP) 1
Ozone Depletion Potential (ODP) ~0.00034[7]
Atmospheric Lifetime Approximately 26-42 days[7]

Synthesis and Manufacturing

The primary industrial synthesis of 1-chloro-3,3,3-trifluoropropene typically starts from 1,1,1,3,3-pentachloropropane (HCC-240fa). The process involves fluorination and dehydrohalogenation steps.

A general workflow for the synthesis is outlined below:

Synthesis_Workflow Start 1,1,1,3,3-Pentachloropropane (HCC-240fa) Fluorination Fluorination with HF Start->Fluorination Intermediates Partially Fluorinated Intermediates (e.g., HCFC-243fa) Fluorination->Intermediates Dehydrochlorination Dehydrochlorination Intermediates->Dehydrochlorination Crude_Product Crude 1-Chloro-3,3,3-trifluoropropene (Mixture of E/Z isomers) Dehydrochlorination->Crude_Product Purification Purification and Isomer Separation Crude_Product->Purification Final_Product Purified (E)- or (Z)-1-Chloro-3,3,3-trifluoropropene Purification->Final_Product

General Synthesis Workflow for 1-Chloro-3,3,3-trifluoropropene.
Experimental Protocol: Isomerization of (E)-1-chloro-3,3,3-trifluoropropene to (Z)-1-chloro-3,3,3-trifluoropropene

The selective production of a specific isomer is often crucial. The following protocol describes a method for the isomerization of the (E)-isomer to the (Z)-isomer.

Objective: To convert (E)-1-chloro-3,3,3-trifluoropropene to a mixture containing a higher proportion of (Z)-1-chloro-3,3,3-trifluoropropene.

Materials:

  • (E)-1-chloro-3,3,3-trifluoropropene (99.9% purity)

  • MONEL™ tube

  • Aluminum fluoride (AlF₃) catalyst

  • Tube furnace

  • Cylinder for product collection

  • Dry ice for cooling

  • Gas chromatograph (GC) for analysis

Procedure:

  • Pack a MONEL™ tube with aluminum fluoride (AlF₃) to serve as the catalyst.

  • Place the packed tube into a tube furnace and heat to the desired reaction temperature (e.g., 200°C or 300°C).

  • Pass the 99.9% pure (E)-1-chloro-3,3,3-trifluoropropene through the heated, catalyst-packed tube at near-ambient pressure.

  • Collect the product exiting the tube in a cylinder cooled with dry ice.

  • Analyze a sample of the collected material using gas chromatography (GC) to determine the ratio of (E) to (Z) isomers.

  • Repeat the process at different temperatures to assess the effect of temperature on the isomerization equilibrium. For example, a trial at 200°C resulted in a product containing 4.4% of the (Z)-isomer, while a trial at 300°C yielded a product with 10.8% of the (Z)-isomer[8].

Toxicological Profile

Extensive toxicological studies have been conducted on HCFO-1233zd(E) to assess its safety for various applications. These studies generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Experimental Protocol: Acute Inhalation Toxicity Study (Following OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of a substance, providing information on health hazards from a single, short-term exposure.

Species: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of both sexes are used.

Methodology:

  • Animal Acclimatization: Healthy, young adult animals are acclimatized to laboratory conditions for at least five days prior to the study.

  • Exposure Apparatus: A whole-body or nose-only inhalation exposure chamber is used. Nose-only exposure is often preferred for aerosols and vapors that might condense.

  • Test Atmosphere Generation: The test substance is vaporized or aerosolized to generate a stable and measurable concentration in the exposure chamber. The concentration is monitored continuously.

  • Exposure: Groups of animals (typically 5 per sex per group) are exposed to different concentrations of the test substance for a fixed period, usually 4 hours. A control group is exposed to clean air under the same conditions.

  • Observations: Animals are observed for clinical signs of toxicity during and after exposure. Body weights are recorded before the study and at regular intervals afterward.

  • Post-Exposure Observation Period: Following exposure, animals are observed for at least 14 days for any signs of toxicity, morbidity, or mortality.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

For HCFO-1233zd(E), the 4-hour 50% lethal concentration (LC50) in rats was found to be 120,000 ppm, indicating low acute toxicity[9].

Inhalation_Toxicity_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_observation Observation and Data Collection Animal_Acclimatization Animal Acclimatization (e.g., Rats, 5 days) Exposure 4-Hour Inhalation Exposure (Control and Test Groups) Animal_Acclimatization->Exposure Test_Atmosphere Generation of Test Atmosphere (Vaporization/Aerosolization) Test_Atmosphere->Exposure Post_Exposure 14-Day Post-Exposure Observation (Clinical Signs, Body Weight) Exposure->Post_Exposure Necropsy Gross Necropsy Post_Exposure->Necropsy Endpoint Determination of LC50 and No-Observed-Adverse-Effect-Level (NOAEL) Necropsy->Endpoint

Experimental Workflow for an Acute Inhalation Toxicity Study.

Environmental Fate and Impact

The environmental profile of this compound is a key driver for its adoption. Its relatively short atmospheric lifetime and low GWP are significant advantages over older fluorocarbons.

Atmospheric Degradation Pathway

The atmospheric degradation of HCFO-1233zd(E) is primarily initiated by its reaction with hydroxyl (OH) radicals. This leads to a cascade of reactions, ultimately breaking down the molecule into smaller, less harmful compounds.

Atmospheric_Degradation HCFO HCFO-1233zd(E) (trans-CF₃CH=CHCl) Initial_Reaction Initial Reaction (Addition to double bond) HCFO->Initial_Reaction OH_Radical OH Radical OH_Radical->Initial_Reaction Intermediates Unstable Intermediates Initial_Reaction->Intermediates Degradation_Products Degradation Products (e.g., CF₃CHO, HCl) Intermediates->Degradation_Products

Simplified Atmospheric Degradation Pathway of HCFO-1233zd(E).

Studies have shown that the atmospheric lifetime of HCFO-1233zd(E) is approximately 26 to 42 days[7]. This rapid degradation prevents significant accumulation in the atmosphere and contributes to its low GWP. The Ozone Depletion Potential is also very low, calculated to be around 0.00034[7].

Biotransformation

Understanding the metabolic fate of this compound is essential for assessing its potential for bioaccumulation and long-term health effects. In vitro and in vivo studies have been conducted to elucidate its biotransformation pathways.

Experimental Workflow: In Vitro and In Vivo Biotransformation Study

Objective: To identify the metabolites of trans-HCFO-1233zd and determine the kinetics of their excretion.

Methodology:

  • In Vitro Analysis:

    • Incubate trans-HCFO-1233zd with liver microsomes from different species (e.g., rats, rabbits, humans) in the presence of co-factors like glutathione.

    • Analyze the incubation mixtures using techniques such as ¹⁹F-NMR, LC-MS/MS, and GC/MS to identify metabolites. S-(3,3,3-trifluoro-trans-propenyl)-glutathione has been identified as a predominant metabolite in microsomal incubations[10][11].

  • In Vivo Analysis:

    • Expose animals (e.g., male Sprague-Dawley rats and female New Zealand White rabbits) to various concentrations of trans-HCFO-1233zd via inhalation for a defined period (e.g., 6 hours)[10][11].

    • Collect urine samples for a specified duration post-exposure (e.g., 48 hours)[10][11].

    • Analyze the urine samples for metabolites using the same analytical techniques as in the in vitro studies. Major urinary metabolites in rats include 3,3,3-trifluorolactic acid and N-acetyl-(3,3,3-trifluoro-trans-propenyl)-L-cysteine[10].

  • Kinetic Analysis:

    • Quantify the concentration of metabolites in the urine over time to determine the excretion kinetics (e.g., half-life).

Studies have shown that trans-HCFO-1233zd undergoes biotransformation at a very low rate, and the formed metabolites are rapidly excreted[10][11].

Applications in Research and Drug Development

The unique chemical structure of this compound, particularly the presence of the trifluoromethyl group, makes it a valuable building block in synthetic organic chemistry. Fluorinated compounds are of great interest in drug development due to their potential to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While direct applications in drug development are not widely documented, its use as a solvent and a reagent in the synthesis of more complex fluorinated molecules is an area of active research.

Conclusion

This compound, especially its trans-isomer HCFO-1233zd(E), represents a significant advancement in the development of environmentally acceptable fluorochemicals. Its well-characterized physicochemical properties, established synthesis routes, and favorable toxicological and environmental profiles make it a versatile compound with broad applications. For researchers and professionals in drug development, its utility as a fluorinated building block and a specialized solvent offers opportunities for innovation in the synthesis of novel compounds. A thorough understanding of its technical specifications and handling requirements is paramount for its safe and effective use in research and industrial settings.

References

An In-depth Technical Guide on the Global Warming Potential (GWP) of HCFO-1233zd

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Trans-1-chloro-3,3,3-trifluoropropene, commonly known as HCFO-1233zd(E), is a hydrochlorofluoroolefin (HCFO) developed as a next-generation refrigerant, blowing agent, and solvent.[1][2] Its development was driven by the need to replace older high-GWP hydrofluorocarbons (HFCs) and ozone-depleting substances (ODS) to mitigate environmental impact.[3] This technical guide provides a comprehensive overview of the Global Warming Potential (GWP) of HCFO-1233zd(E), its underlying atmospheric chemistry, and the experimental methodologies used to determine its environmental properties, tailored for researchers, scientists, and development professionals.

Physicochemical and Environmental Properties

HCFO-1233zd(E) is characterized by its ultra-low GWP, negligible Ozone Depletion Potential (ODP), and a short atmospheric lifetime.[2][4] These properties make it an environmentally superior alternative to many incumbent fluids.[3][5] A summary of its key environmental metrics is presented in the table below.

Table 1: Summary of Environmental Data for HCFO-1233zd(E)

ParameterValueSource / Reference
Global Warming Potential (GWP), 100-year 3.88IPCC Sixth Assessment Report (AR6)[6]
<1 to 7Various scientific studies and industry reports[5][7][8][9]
<5Sulbaek Andersen et al. (2018)[10][11]
1California Air Resources Board[12]
Atmospheric Lifetime 26 daysWong et al. (2012)[1][5][13]
36 daysSulbaek Andersen et al. (2018)[10][11]
42 daysIPCC Sixth Assessment Report (AR6) value[14]
Ozone Depletion Potential (ODP) <0.0004SAP 2022 Assessment Report[14]
0.00034Calculated for emissions between 30° and 60°N[7][14]
0.00030Sulbaek Andersen et al. (2018)[10][11]

Atmospheric Chemistry and Degradation Pathway

The low GWP of HCFO-1233zd(E) is a direct consequence of its short atmospheric lifetime.[7] The presence of a carbon-carbon double bond in its molecular structure makes it highly reactive with hydroxyl (OH) radicals, which are naturally present in the troposphere.[5][15] This reaction initiates a rapid degradation cascade, preventing the molecule from persisting in the atmosphere and accumulating to a level where it could contribute significantly to global warming.[7]

The atmospheric oxidation of HCFO-1233zd(E) is primarily initiated by the addition of an OH radical across the C=C double bond. This leads to the formation of several short-lived intermediate products. Subsequent reactions result in the breakdown of the molecule into smaller, less harmful compounds. One of the notable degradation products is trifluoroacetic acid (TFA), though studies indicate the average global yield of TFA from HCFO-1233zd(E) is low, at approximately 2%.[10][11]

G cluster_input Reactants cluster_process Atmospheric Reaction cluster_output Degradation Products A HCFO-1233zd(E) (trans-CF3CH=CHCl) C OH Radical Addition A->C B OH Radical B->C D Intermediate Products (e.g., CF3CH(OH)CHCl(O2)) C->D Initiates Oxidation Cascade E Final Products (e.g., CF3CHO, HCl) D->E F Trifluoroacetic Acid (TFA) (~2% yield) D->F

Fig. 1: Simplified atmospheric degradation pathway of HCFO-1233zd(E).

Experimental Protocols for GWP Determination

The Global Warming Potential of a compound is not measured directly but is calculated based on its radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. The overall workflow involves laboratory measurements, which are then used as inputs for atmospheric modeling to derive the final GWP value.

1. Determination of Atmospheric Lifetime:

The atmospheric lifetime (τ) of HCFO-1233zd(E) is predominantly controlled by its reaction rate with OH radicals. A common and precise technique to measure this reaction rate is flash photolysis resonance-fluorescence (FPRF) .[15]

  • Principle: A pulse of UV light (flash photolysis) is used to generate OH radicals from a precursor gas (e.g., H₂O or O₃/H₂O mixtures). The decay of the OH radical concentration is then monitored over time in the presence of a known excess concentration of HCFO-1233zd(E). The decay is tracked by atomic resonance fluorescence, where a light source excites the OH radicals, and their subsequent fluorescence is detected.

  • Methodology:

    • A mixture of a photolytic precursor, a buffer gas (like Helium or Nitrogen), and a known concentration of HCFO-1233zd(E) is introduced into a temperature-controlled reaction cell.

    • A UV laser pulse dissociates the precursor, creating a sudden concentration of OH radicals.

    • The concentration of OH radicals is monitored in real-time by observing the intensity of their fluorescence, which is proportional to their concentration.

    • The reaction is performed under pseudo-first-order conditions, where [HCFO-1233zd(E)] >> [OH]. The observed decay rate of OH is directly proportional to the HCFO-1233zd(E) concentration.

    • By measuring the decay rate at various HCFO-1233zd(E) concentrations, the bimolecular rate constant (k) for the reaction can be determined.

    • The atmospheric lifetime is then calculated by integrating this rate constant with global atmospheric OH concentration models.[15]

2. Determination of Radiative Efficiency:

Radiative efficiency is determined from the compound's infrared (IR) absorption spectrum.

  • Principle: The strength and position of absorption bands in the atmospheric infrared window (approximately 8 to 12 µm) determine how effectively a molecule can trap outgoing terrestrial radiation.

  • Methodology:

    • The IR absorption spectrum of a gaseous sample of HCFO-1233zd(E) at a known concentration and pressure is measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy.

    • The absorption cross-section for each wavelength is determined across the relevant portion of the IR spectrum.

    • This absorption data is integrated across the thermal infrared spectrum to calculate the radiative efficiency, typically expressed in W m⁻² ppb⁻¹.

3. Atmospheric Modeling and GWP Calculation:

The experimentally determined atmospheric lifetime and radiative efficiency are used as inputs for 2D or 3D global atmospheric chemistry and transport models.[11] These models simulate the distribution, degradation, and radiative impact of the substance in the atmosphere to calculate the final GWP value relative to CO₂ over a specific time horizon, typically 100 years.

G cluster_lab Laboratory Measurements cluster_calc Calculation & Modeling A Kinetic Studies (e.g., Flash Photolysis) Measures reaction rate with OH C Atmospheric Lifetime (τ) Calculation A->C B Spectroscopic Analysis (e.g., FTIR) Measures IR absorption cross-section D Radiative Efficiency (RE) Calculation B->D E Atmospheric Chemistry Transport Model (2D/3D) C->E D->E F Global Warming Potential (GWP) Final Calculation E->F

Fig. 2: Experimental and computational workflow for GWP determination.

HCFO-1233zd(E) possesses an exceptionally low Global Warming Potential, with a 100-year value reported between <1 and 7 in various assessments.[5][7][8] This is attributed to its very short atmospheric lifetime, a result of its rapid degradation initiated by OH radicals in the troposphere.[10][14] Rigorous experimental methodologies, including kinetic studies and infrared spectroscopy, provide the foundational data for atmospheric models that confirm its minimal impact on climate change.[11][15] These characteristics establish HCFO-1233zd(E) as a critical technology in the transition away from high-GWP substances, aligning with global environmental objectives.

References

The Environmental Profile of HCFO-1233zd: An In-depth Technical Review of its Ozone Depletion Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 2025

Executive Summary

This technical guide provides a comprehensive analysis of the Ozone Depletion Potential (ODP) of the hydrochlorofluoroolefin (HCFO) HCFO-1233zd. Developed as a replacement for substances with higher environmental impact, HCFO-1233zd is characterized by its very short atmospheric lifetime, leading to a negligible impact on the stratospheric ozone layer. This document details the quantitative data associated with its ODP, the sophisticated experimental and computational methodologies employed in its determination, and its atmospheric degradation pathways. The information presented is intended to inform researchers, scientists, and drug development professionals on the environmental properties of this compound.

Introduction

HCFO-1233zd, chemically known as 1-chloro-3,3,3-trifluoropropene, exists as two geometric isomers: (E)-HCFO-1233zd and (Z)-HCFO-1233zd. It is utilized in a variety of applications, including as a blowing agent, refrigerant, and solvent. A critical aspect of its environmental assessment is its Ozone Depletion Potential (ODP), a relative measure of a substance's ability to destroy stratospheric ozone compared to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1. Due to its chemical structure, containing a carbon-carbon double bond, HCFO-1233zd is highly reactive in the troposphere, which significantly limits its ability to reach the stratosphere and participate in ozone-depleting catalytic cycles.

Quantitative Assessment of Ozone Depletion Potential

The ODP of HCFO-1233zd is exceptionally low, classifying it as a "very short-lived substance" (VSLS).[1] This is a direct consequence of its rapid degradation in the lower atmosphere. The table below summarizes the key quantitative parameters related to the ODP of HCFO-1233zd(E).

ParameterValueReference(s)
Ozone Depletion Potential (ODP) 0.00034[2]
<0.0004[1]
0.0003[2]
Atmospheric Lifetime 26 days[2]
36 days[3]
42 days[1]
Reaction Rate Coefficient with OH radicals (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) (1.14 ± 0.15) × 10⁻¹² exp[(-330 ± 10)/T] for (E)-isomer[4]
(7.22 ± 0.65) × 10⁻¹⁹ × T² × exp[(800 ± 20)/T] for (Z)-isomer[4]

Experimental Protocols for ODP-Related Parameters

The determination of the ODP for a very short-lived substance like HCFO-1233zd relies on a combination of laboratory experiments to measure its atmospheric reactivity and computational modeling to simulate its atmospheric fate.

Determination of Reaction Rate Coefficients with OH Radicals

The primary loss process for HCFO-1233zd in the atmosphere is its reaction with the hydroxyl (OH) radical. The rate coefficient of this reaction is a critical parameter for determining its atmospheric lifetime. Two common experimental techniques are employed for this measurement:

3.1.1. Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This is an absolute method for measuring reaction rate coefficients.

  • Experimental Workflow:

    • OH Radical Generation: OH radicals are generated in a reaction cell by the pulsed laser photolysis of a precursor molecule, such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃), at a specific wavelength (e.g., 248 nm from a KrF excimer laser).[5]

    • Reaction with HCFO-1233zd: The generated OH radicals react with a known excess concentration of HCFO-1233zd.

    • OH Radical Detection: The temporal decay of the OH radical concentration is monitored in real-time using laser-induced fluorescence. A tunable laser excites the OH radicals to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.[5]

    • Data Analysis: The pseudo-first-order decay rate of the OH radicals is measured at different HCFO-1233zd concentrations. A plot of the decay rate versus the HCFO-1233zd concentration yields a straight line, the slope of which is the bimolecular rate coefficient for the reaction.

PLP_LIF_Workflow cluster_generation OH Radical Generation cluster_reaction Reaction Cell cluster_detection OH Radical Detection Photolysis_Laser Pulsed Laser (e.g., KrF Excimer) Precursor OH Precursor (e.g., H₂O₂) Photolysis_Laser->Precursor Photolysis Reaction OH + HCFO-1233zd Precursor->Reaction Fluorescence Fluorescence Detection (PMT) Reaction->Fluorescence Emission HCFO_1233zd HCFO-1233zd (Excess) HCFO_1233zd->Reaction Probe_Laser Tunable Laser Probe_Laser->Reaction Excitation Data_Analysis Data Analysis (Pseudo-first-order kinetics) Fluorescence->Data_Analysis Signal Rate_Coefficient kOH Data_Analysis->Rate_Coefficient Yields

Diagram 1: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) Experimental Workflow.

3.1.2. Relative Rate (RR) Method

This method determines the rate coefficient of a reaction relative to a reference reaction with a well-known rate coefficient.

  • Experimental Workflow:

    • Mixture Preparation: A mixture containing HCFO-1233zd, a reference compound (e.g., another hydrocarbon with a known OH reaction rate), and an OH radical precursor is prepared in a reaction chamber (e.g., a smog chamber).

    • Reaction Initiation: OH radicals are generated, often through the photolysis of the precursor.

    • Concentration Monitoring: The concentrations of HCFO-1233zd and the reference compound are monitored over time using techniques like gas chromatography (GC) or Fourier-transform infrared (FTIR) spectroscopy.

    • Data Analysis: The relative loss rates of HCFO-1233zd and the reference compound are used to calculate the unknown rate coefficient based on the following equation: ln([HCFO-1233zd]t₀ / [HCFO-1233zd]t) = (k_HCFO / k_ref) * ln([Ref]t₀ / [Ref]t) where k_HCFO and k_ref are the rate coefficients for the reactions of OH with HCFO-1233zd and the reference compound, respectively, and [ ]t₀ and [ ]t are the concentrations at the beginning and at time t.

Atmospheric Lifetime Calculation

The atmospheric lifetime (τ) of HCFO-1233zd is determined by its reaction with OH radicals and is calculated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the experimentally determined reaction rate coefficient and [OH] is the globally averaged tropospheric concentration of OH radicals.

Ozone Depletion Potential (ODP) Calculation for Very Short-Lived Substances (VSLS)

The traditional concept of a single, global ODP value is not directly applicable to VSLS like HCFO-1233zd due to their short lifetimes and the dependence of their impact on the location and season of emission. The World Meteorological Organization (WMO) and the United Nations Environment Programme (UNEP) Scientific Assessment of Ozone Depletion reports provide the framework for these calculations.[6][7]

  • Methodology:

    • 3D Chemical Transport Models (CTMs): Sophisticated 3D CTMs are used to simulate the emission, transport, and chemical degradation of HCFO-1233zd in the atmosphere. These models incorporate detailed atmospheric chemistry and dynamics.[1]

    • Emission Scenarios: The models are run with specific emission scenarios for HCFO-1233zd, often considering different geographical locations and seasons.

    • Ozone Change Calculation: The model calculates the resulting change in the total ozone column due to the HCFO-1233zd emissions.

    • Comparison with CFC-11: The calculated ozone depletion is then compared to the ozone depletion calculated for an equivalent emission of CFC-11 in the same model.

    • ODP Determination: The ODP is the ratio of the ozone depletion caused by HCFO-1233zd to that caused by CFC-11. For VSLS, ODPs are often reported as a range or as values dependent on emission location.

Atmospheric Degradation Pathway of HCFO-1233zd

The atmospheric degradation of HCFO-1233zd is initiated by the addition of an OH radical across the C=C double bond, followed by a series of reactions in the presence of oxygen (O₂) and nitric oxides (NOx). The major degradation products include trifluoroacetaldehyde (CF₃CHO), formyl chloride (HC(O)Cl), and a small yield of trifluoroacetic acid (TFA).[4]

HCFO1233zd_Degradation cluster_initial_reaction Initial Reaction cluster_oxidation Oxidation in Air cluster_products Degradation Products HCFO1233zd HCFO-1233zd (CF₃CH=CHCl) Intermediate_Adduct [CF₃CH(OH)CHCl]* (Intermediate Adduct) HCFO1233zd->Intermediate_Adduct + OH OH OH Radical Peroxy_Radical Peroxy Radical Intermediate_Adduct->Peroxy_Radical + O₂ Alkoxy_Radical Alkoxy Radical Peroxy_Radical->Alkoxy_Radical + NO CF3CHO Trifluoroacetaldehyde (CF₃CHO) Alkoxy_Radical->CF3CHO HCOCl Formyl Chloride (HC(O)Cl) Alkoxy_Radical->HCOCl TFA Trifluoroacetic Acid (TFA, ~2% yield) CF3CHO->TFA Further Oxidation

Diagram 2: Atmospheric Degradation Pathway of HCFO-1233zd.

Conclusion

The comprehensive data and methodologies outlined in this technical guide demonstrate that HCFO-1233zd possesses a very low Ozone Depletion Potential. Its rapid degradation in the troposphere, primarily driven by reactions with OH radicals, prevents significant quantities of this substance from reaching the stratosphere and contributing to ozone depletion. The experimental and computational protocols used to determine its ODP are robust and in line with international scientific standards for the assessment of very short-lived substances. For researchers, scientists, and professionals in drug development who may use HCFO-1233zd as a solvent or in other applications, this low ODP, coupled with a low Global Warming Potential, positions it as an environmentally acceptable alternative to many legacy compounds.

References

In-Depth Technical Guide on the Thermal Decomposition Pathways of 1-Chloro-3,3,3-trifluoro-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of 1-chloro-3,3,3-trifluoro-1-propene, also known as HCFO-1233zd(E). The information presented herein is compiled from experimental and theoretical studies to elucidate the reaction mechanisms, primary decomposition products, and the experimental methodologies used in these investigations.

Introduction

This compound (trans-CF3CH=CHCl) is a hydrochlorofluoroolefin (HCFO) with low global warming potential, making it a candidate for various applications, including as a refrigerant and a fire extinguishing agent.[1] Understanding its thermal decomposition is crucial for assessing its stability, potential byproducts, and overall environmental and safety profile, particularly at elevated temperatures.

Primary Thermal Decomposition Pathways

Theoretical and experimental studies indicate that the thermal decomposition of this compound proceeds through several primary pathways. The dominant mechanisms involve the cleavage of the carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds, as well as the potential for hydrogen fluoride (HF) elimination.

The initial decomposition steps lead to the formation of various radical species, which can then participate in subsequent reactions. The key radical products identified include chlorine radicals (•Cl), trifluoromethyl radicals (•CF3), and difluorocarbene (:CF2).[1] These highly reactive species play a significant role in the overall decomposition cascade and are critical in applications such as fire suppression, where they can scavenge flame-propagating radicals like •H and •OH.[1]

Thermal_Decomposition_Pathways cluster_products Primary Decomposition Products This compound This compound •Cl •Cl This compound->•Cl C-Cl Fission CF3CH=CH• CF3CH=CH• This compound->CF3CH=CH• •CF3 •CF3 This compound->•CF3 C-C Fission ClCH=CH• ClCH=CH• This compound->ClCH=CH• HF HF This compound->HF HF Elimination CF2=C=CHCl CF2=C=CHCl This compound->CF2=C=CHCl

Figure 1: Primary thermal decomposition pathways of this compound.

Quantitative Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of this compound. This data is essential for kinetic modeling and for understanding the temperature dependence of the various decomposition channels.

Table 1: Calculated Activation Energies for Unimolecular Decomposition Pathways

Reaction PathwayActivation Energy (kcal/mol)
C-Cl Bond FissionData not available in abstracts
C-C Bond FissionData not available in abstracts
HF EliminationData not available in abstracts

Note: The specific activation energies from detailed computational studies were not available in the abstracts of the searched literature. These values are typically determined through quantum chemical calculations.

Table 2: Experimentally Determined Decomposition Product Yields

Decomposition ProductRelative Yield (%)Experimental Conditions
HClData not available in abstractsHigh-temperature pyrolysis
•CF3Data not available in abstractsHigh-temperature pyrolysis
:CF2Data not available in abstractsHigh-temperature pyrolysis

Note: Quantitative product yields from experimental studies such as shock tube or flow reactor experiments were not detailed in the available abstracts.

Experimental and Theoretical Protocols

The investigation of thermal decomposition pathways of molecules like this compound relies on a combination of experimental and theoretical methods.

Experimental Methods: Pyrolysis Reactors

Experimental studies of high-temperature decomposition often employ techniques like shock tubes or flow reactors coupled with sensitive analytical methods.

Experimental_Workflow cluster_sample Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Product Analysis Mixture Preparation Mixture Preparation Shock Tube / Flow Reactor Shock Tube / Flow Reactor Mixture Preparation->Shock Tube / Flow Reactor Introduction of Sample GC-MS GC-MS Shock Tube / Flow Reactor->GC-MS Product Sampling FTIR FTIR Shock Tube / Flow Reactor->FTIR In-situ Monitoring

Figure 2: Generalized experimental workflow for studying thermal decomposition.

A typical experimental protocol involves:

  • Sample Preparation: A dilute mixture of this compound in an inert bath gas (e.g., Argon) is prepared.

  • High-Temperature Reaction: The gas mixture is rapidly heated to a target temperature in a controlled environment like a shock tube or a flow reactor.

  • Product Detection and Quantification: The decomposition products are identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for stable products and spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy for in-situ monitoring of species.

Theoretical Methods: Quantum Chemical Calculations

Computational chemistry plays a vital role in elucidating the detailed mechanisms of thermal decomposition.

Theoretical_Workflow Molecular Structure Molecular Structure Potential Energy Surface Potential Energy Surface Molecular Structure->Potential Energy Surface Transition State Search Transition State Search Potential Energy Surface->Transition State Search Reaction Rate Calculation Reaction Rate Calculation Transition State Search->Reaction Rate Calculation Kinetic Modeling Kinetic Modeling Reaction Rate Calculation->Kinetic Modeling

Figure 3: Logical workflow for theoretical investigation of thermal decomposition.

The theoretical protocol generally includes:

  • Geometry Optimization: The equilibrium geometries of the reactant, transition states, and products are optimized using quantum chemical methods such as Density Functional Theory (DFT).

  • Vibrational Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to compute zero-point vibrational energies.

  • Energy Profile Calculation: High-level ab initio methods are used to calculate the energies of all species on the potential energy surface to determine reaction barriers (activation energies).

  • Rate Constant Calculation: Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory is employed to calculate the temperature- and pressure-dependent rate constants for each elementary reaction step.

Conclusion

The thermal decomposition of this compound is a complex process initiated by bond fission and elimination reactions, leading to the formation of various radical and stable molecular species. A comprehensive understanding of these pathways, supported by both experimental data and theoretical calculations, is essential for the safe and effective application of this compound in various industrial and scientific fields. Further research to obtain more detailed quantitative data on reaction rates and product distributions under a wider range of conditions would be beneficial for refining kinetic models and predictive capabilities.

References

Vapor Pressure of trans-1-Chloro-3,3,3-trifluoropropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure data for trans-1-Chloro-3,3,3-trifluoropropene, a compound of significant interest in various scientific and industrial applications. This document summarizes key experimental findings, details the methodologies employed for these measurements, and presents the data in a structured format for ease of comparison and use.

Introduction to trans-1-Chloro-3,3,3-trifluoropropene

Trans-1-Chloro-3,3,3-trifluoropropene, also known as R-1233zd(E), is a hydrofluoroolefin (HFO) with the chemical formula C₃H₂ClF₃. It is recognized for its low global warming potential (GWP) and is a non-flammable substance, making it a more environmentally friendly alternative in various applications. It has a relatively high normal boiling point of approximately 291.1 K.

Experimental Vapor Pressure Data

Multiple studies have experimentally determined the vapor pressure of trans-1-Chloro-3,3,3-trifluoropropene over a wide range of temperatures. The data from these studies are summarized below for comparative analysis.

Table 1: Summary of Experimental Vapor Pressure Studies
Temperature Range (K)Number of Data PointsReference
234.15 - 375.1581
253 - 43195[1]
280 - 438Not specified[2][3][4]
300 - 41012[5][6]
Table 2: Selected Experimental Vapor Pressure Data for trans-1-Chloro-3,3,3-trifluoropropene
Temperature (K)Pressure (kPa)Reference
300139.2[5]
353Not specified[5]
4102169.5[5]

Note: For a complete dataset, readers are encouraged to consult the original research articles.

Vapor Pressure Correlations

The experimental vapor pressure data for trans-1-Chloro-3,3,3-trifluoropropene have been fitted to various thermodynamic models, most notably the Wagner-type and Antoine-type equations, to provide accurate correlations over a range of temperatures. These equations are crucial for engineering calculations and process modeling.

A Wagner-type vapor pressure equation was developed based on extensive experimental data.[1] Additionally, an equation of state (EOS) expressed in terms of the Helmholtz free energy has been developed to represent the thermodynamic properties of R-1233zd(E), including its vapor pressure.[2][4]

The critical temperature and pressure are essential parameters for these correlations. For R-1233zd(E), the critical temperature has been reported as 439.6 K and the critical pressure as 3623.7 kPa.[5]

Experimental Protocols

The determination of accurate vapor pressure data relies on precise and well-documented experimental methodologies. The following protocols have been employed in the cited studies:

  • Isochoric Method: This method involves confining a known amount of the substance in a constant volume cell. The vapor pressure is then measured at different temperatures. This technique was used to obtain 12 vapor-pressure measurements between 300 K and 410 K.[5][6] Temperature was measured with a 25 Ω standard platinum resistance thermometer, and pressure was measured with a digital quartz pressure transducer.[5][6] The experimental uncertainties were estimated to be within 5 mK for temperature and 1 kPa for pressure.[6]

  • Burnett Apparatus: A Burnett apparatus was utilized to measure 95 data points for the vapor pressure of trans-1-Chloro-3,3,3-trifluoropropene over a temperature range of 253–431 K and a pressure range of 17–3091 kPa.[1] This method involves a series of expansions of a gas from a primary volume into a secondary, evacuated volume. The pressure is measured after each expansion, allowing for the determination of the vapor pressure. The combined expanded uncertainty (k=2) in temperature measurement was 6.2 mK, and the uncertainty in vapor pressure ranged from 0.33 to 1.18 kPa.[1]

  • Two-Sinker Densimeter with Magnetic Suspension Coupling: This apparatus was used to measure vapor pressures over a temperature range from 280 K to 438 K.[2][3][4] This method allows for simultaneous measurement of density and vapor pressure.

Logical Workflow for Vapor Pressure Data Determination and Application

The following diagram illustrates the logical workflow from experimental measurement to the application of vapor pressure data.

Caption: Logical workflow for vapor pressure data determination and application.

References

An In-depth Technical Guide to the Material Safety of 1-Chloro-3,3,3-trifluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1-Chloro-3,3,3-trifluoropropene, a fluorinated alkene of significant interest in various industrial applications. This document synthesizes critical safety information, including physical and chemical properties, toxicological data, and handling procedures, to ensure its safe use in research and development settings.

Chemical and Physical Properties

1-Chloro-3,3,3-trifluoropropene, also known as HFO-1233zd, is a colorless gas with a slight ethereal odor. It exists as two geometric isomers, cis (Z) and trans (E), with the trans-isomer being more common. The quantitative properties of the trans-isomer are summarized in the table below.

PropertyValue
Molecular Formula C3H2ClF3
Molecular Weight 130.5 g/mol
CAS Number 102687-65-0 (trans-isomer)
Boiling Point 19 °C (66 °F)
Melting Point < -90 °C (< -130 °F)
Vapor Pressure 106.52 kPa at 20 °C
Vapor Density 5.3 (Air = 1)
Water Solubility 1.9 g/L at 20 °C
Partition Coefficient (log Pow) 2.2
Autoignition Temperature 380 °C (716 °F)
Flash Point Not applicable
Flammability Limits Non-flammable in air

Hazard Identification and GHS Classification

1-Chloro-3,3,3-trifluoropropene is classified as a gas under pressure and may pose a risk of explosion if heated. It is also harmful to aquatic life with long-lasting effects. The Globally Harmonized System (GHS) classification is detailed below.

Hazard ClassCategoryHazard Statement
Gases Under PressureLiquefied GasH280: Contains gas under pressure; may explode if heated.
Hazardous to the Aquatic Environment, Chronic HazardCategory 3H412: Harmful to aquatic life with long lasting effects.[1]

GHS Labeling and Classification Process

GHS Classification cluster_assessment Hazard Assessment cluster_classification GHS Classification cluster_communication Hazard Communication Physical_Hazards Physical Hazards (e.g., state, pressure, flammability) Gases_Under_Pressure Gases Under Pressure (Liquefied Gas) Physical_Hazards->Gases_Under_Pressure Health_Hazards Health Hazards (e.g., toxicity, irritation) Environmental_Hazards Environmental Hazards (e.g., aquatic toxicity) Aquatic_Hazard Hazardous to the Aquatic Environment (Chronic 3) Environmental_Hazards->Aquatic_Hazard Signal_Word Signal Word: Warning Gases_Under_Pressure->Signal_Word Hazard_Statements Hazard Statements: H280, H412 Gases_Under_Pressure->Hazard_Statements Pictograms Pictograms: Gas Cylinder, (No pictogram for aquatic hazard) Gases_Under_Pressure->Pictograms Precautionary_Statements Precautionary Statements: P273, P410+P403, P501 Gases_Under_Pressure->Precautionary_Statements Aquatic_Hazard->Hazard_Statements Aquatic_Hazard->Precautionary_Statements

Caption: GHS classification and labeling process for 1-Chloro-3,3,3-trifluoropropene.

Toxicological Profile

1-Chloro-3,3,3-trifluoropropene exhibits low acute toxicity. The primary route of exposure is inhalation.

Toxicity EndpointSpeciesValue
Acute Inhalation Toxicity (LC50, 4h) Rat> 207,000 ppm
Cardiac Sensitization (NOAEL) Dog25,000 ppm
Skin Irritation RabbitNon-irritating
Eye Irritation Not tested, but not expected to be an irritant based on whole-body inhalation studies.
Mutagenicity Negative in a battery of genetic toxicity studies.
Developmental Toxicity (NOAEL) Rabbit15,000 ppm
Signaling Pathway of Toxicity

While 1-Chloro-3,3,3-trifluoropropene has a low toxicity profile, its biotransformation provides insight into the potential mechanisms of toxicity for halogenated alkenes. The metabolism occurs at very low rates and involves two primary pathways: oxidative biotransformation by cytochrome P450 enzymes and conjugation with glutathione (GSH).[2][3] The glutathione conjugation pathway is of particular toxicological interest for halogenated alkenes as it can lead to the formation of reactive intermediates.[4][5][6]

The proposed bioactivation pathway begins in the liver where 1-Chloro-3,3,3-trifluoropropene is conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[1] The resulting glutathione conjugate is then transported to the kidneys, where it is sequentially metabolized by γ-glutamyltransferase (GGT) and dipeptidases to form a cysteine-S-conjugate.[4][5] This cysteine conjugate can then be a substrate for the renal cysteine conjugate β-lyase, which cleaves the C-S bond to produce a reactive thiol. This reactive species is a potential mediator of nephrotoxicity.[4][5] However, it is important to note that the extent of this biotransformation for 1-Chloro-3,3,3-trifluoropropene is very low.[2][3]

Metabolic_Pathway Substance 1-Chloro-3,3,3-trifluoropropene Liver Liver Substance->Liver GSH_Conjugate Glutathione Conjugate Liver->GSH_Conjugate GST Kidney Kidney Cysteine_Conjugate Cysteine-S-Conjugate Kidney->Cysteine_Conjugate GGT, Dipeptidases GSH_Conjugate->Kidney Reactive_Metabolite Reactive Thiol (Potential for Nephrotoxicity) Cysteine_Conjugate->Reactive_Metabolite β-lyase Excretion Excretion Cysteine_Conjugate->Excretion N-acetylation

Caption: Proposed metabolic bioactivation pathway for 1-Chloro-3,3,3-trifluoropropene.

Experimental Protocols

Acute Inhalation Toxicity Testing (OECD TG 403 & 436)

This protocol is a synthesized methodology based on OECD Test Guidelines 403 (Acute Inhalation Toxicity) and 436 (Acute Toxic Class Method).

Objective: To determine the acute inhalation toxicity of 1-Chloro-3,3,3-trifluoropropene as a 4-hour LC50 or for acute toxic class classification.

Materials:

  • 1-Chloro-3,3,3-trifluoropropene (test substance)

  • Young adult Sprague-Dawley rats (8-12 weeks old), equal numbers of males and females

  • Inhalation exposure chamber (nose-only or whole-body)

  • Vapor generation system

  • Analytical equipment for monitoring chamber concentration (e.g., gas chromatography)

  • Standard laboratory animal caging and diet

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

  • Dose Selection: A range-finding study with a small number of animals is conducted to determine the appropriate concentration levels for the main study.

  • Exposure:

    • Animals are placed in the inhalation chamber.

    • The test substance is vaporized and introduced into the chamber at a constant rate to achieve the target concentration.

    • The chamber concentration is monitored analytically throughout the 4-hour exposure period.

    • Temperature and humidity within the chamber are maintained at 22 ± 2 °C and 40-60%, respectively.

  • Post-Exposure Observation:

    • Following exposure, animals are returned to their cages.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Detailed observations are made shortly after exposure and at least once daily thereafter.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods. For the Acute Toxic Class method, the results are used to classify the substance according to GHS categories.

Handling and Storage

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment, including safety glasses and gloves. Avoid breathing vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources. Keep containers tightly closed.

Emergency Procedures

Workflow for Spill or Leak Response

Spill_Response_Workflow Start Spill or Leak Detected Evacuate Evacuate the immediate area Start->Evacuate Ventilate Increase ventilation to the area Evacuate->Ventilate Stop_Leak If safe to do so, stop the leak Ventilate->Stop_Leak Assess_Risk Assess the size and risk of the spill Stop_Leak->Assess_Risk Small_Spill Small Spill: Allow to evaporate with good ventilation Assess_Risk->Small_Spill Small Large_Spill Large Spill: Contact emergency services Assess_Risk->Large_Spill Large Re-entry Do not re-enter until the area is confirmed to be safe Small_Spill->Re-entry Large_Spill->Re-entry End End of Response Re-entry->End

Caption: Emergency response workflow for a spill or leak of 1-Chloro-3,3,3-trifluoropropene.

First-Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, get medical advice/attention.

  • Skin Contact: The liquid can cause frostbite. Gently warm the affected area with lukewarm water. Do not rub. Seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Ingestion is not a likely route of exposure for a gas. If it occurs, do not induce vomiting and seek immediate medical attention.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not release to the environment.

This technical guide is intended to provide essential safety information for trained professionals. Always consult the full Safety Data Sheet (SDS) from the supplier before handling 1-Chloro-3,3,3-trifluoropropene.

References

Methodological & Application

Synthesis of (E)-1-chloro-3,3,3-trifluoropropene from 1,1,1,3,3-pentachloropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-chloro-3,3,3-trifluoropropene, also known as HCFO-1233zd(E), is a hydrofluoroolefin (HFO) with significant potential in various applications, including as a refrigerant, blowing agent, and solvent. Its low global warming potential (GWP) and near-zero ozone depletion potential (ODP) make it an environmentally favorable alternative to hydrofluorocarbons (HFCs).[1] This document provides detailed application notes and protocols for the synthesis of (E)-1-chloro-3,3,3-trifluoropropene from 1,1,1,3,3-pentachloropropane (HCC-240fa). The primary synthetic route involves the fluorination of HCC-240fa using anhydrous hydrogen fluoride (HF). This reaction can be performed under various conditions, including liquid or gas phase, and with or without a catalyst.

Synthesis Pathway

The fundamental reaction for the synthesis of 1-chloro-3,3,3-trifluoropropene from 1,1,1,3,3-pentachloropropane is a hydrofluorination reaction. The overall transformation can be represented as follows:

CCl₃CH₂CHCl₂ + 3HF → CF₃CH=CHCl + 4HCl

This reaction typically yields a mixture of (E) and (Z) isomers of 1-chloro-3,3,3-trifluoropropene, with the (E) isomer often being the desired product due to its physical properties.[2][3] The process conditions are optimized to maximize the yield of the (E)-isomer and facilitate its separation from by-products.

Experimental Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of (E)-1-chloro-3,3,3-trifluoropropene from 1,1,1,3,3-pentachloropropane based on literature. Both catalytic and non-catalytic methods are presented.

ParameterCatalytic Liquid-Phase FluorinationNon-Catalytic Liquid-Phase FluorinationGas-Phase Fluorination
Starting Material 1,1,1,3,3-pentachloropropane (HCC-240fa)1,1,1,3,3-pentachloropropane (HCC-240fa)1,1,1,3,3-pentachloropropane (HCC-240fa)
Reagent Anhydrous Hydrogen Fluoride (HF)Anhydrous Hydrogen Fluoride (HF)Anhydrous Hydrogen Fluoride (HF)
Catalyst Lewis acids (e.g., TiCl₄-based)[1]None[2]Fluorination catalyst
Temperature Lower than 150°CHigh TemperatureHigh Temperature
Pressure Low PressureHigh Pressure[4]Varies
Reaction Phase Liquid[1][2]Liquid[2]Gas[2][5]
Key Outcomes Higher yields of 1233zd.[2] Potential for heavy by-product, oligomer, and tar formation, leading to catalyst deactivation.[2]Reduced formation of heavy by-products.[2]A viable alternative to liquid-phase synthesis.
Separation Distillation, ScrubbingDistillation, Scrubbing[2][4]Distillation, Scrubbing
Primary Products (E)-1-chloro-3,3,3-trifluoropropene, (Z)-1-chloro-3,3,3-trifluoropropene, HCl(E)-1-chloro-3,3,3-trifluoropropene, (Z)-1-chloro-3,3,3-trifluoropropene, HCl(E)-1-chloro-3,3,3-trifluoropropene, (Z)-1-chloro-3,3,3-trifluoropropene, HCl

Experimental Protocols

Below are generalized protocols for the synthesis of (E)-1-chloro-3,3,3-trifluoropropene. These protocols are based on common practices described in patents and scientific literature. Caution: These reactions involve corrosive and hazardous materials. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Catalytic Liquid-Phase Fluorination

This protocol outlines a catalyzed liquid-phase reaction. A Lewis acid catalyst, such as a TiCl₄-based catalyst, is often employed.[1]

Materials:

  • 1,1,1,3,3-pentachloropropane (HCC-240fa)

  • Anhydrous Hydrogen Fluoride (HF)

  • Titanium tetrachloride (TiCl₄) or other suitable Lewis acid catalyst

  • High-pressure reactor (e.g., stirred-tank reactor) equipped with temperature and pressure controls

  • Scrubbing system for HCl and unreacted HF

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Prepare the TiCl₄-based catalyst as per established procedures.

  • Reactor Charging: Charge the high-pressure reactor with 1,1,1,3,3-pentachloropropane and the catalyst.

  • Reaction: Gradually feed anhydrous hydrogen fluoride into the reactor. Maintain the reaction temperature below 150°C. The pressure will be determined by the reaction temperature and the vapor pressure of the reactants.

  • Reaction Monitoring: Monitor the reaction progress by analyzing samples from the reactor effluent for the formation of 1-chloro-3,3,3-trifluoropropene isomers.

  • Product Collection: The product stream, consisting of (E)- and (Z)-1233zd, HCl, unreacted HF, and other by-products, is passed through a scrubbing system to remove acidic gases.[4]

  • Purification: The organic phase is then subjected to distillation to separate the desired (E)-1-chloro-3,3,3-trifluoropropene from the (Z)-isomer and other organic impurities.[2]

Protocol 2: Non-Catalytic High-Pressure Liquid-Phase Fluorination

This protocol describes a non-catalytic approach, which avoids issues related to catalyst deactivation.[2]

Materials:

  • 1,1,1,3,3-pentachloropropane (HCC-240fa)

  • Anhydrous Hydrogen Fluoride (HF)

  • High-pressure reactor (e.g., plug flow reactor or continuous stirred-tank reactor)

  • Partial condenser

  • Phase separator

  • Scrubbing system

  • Distillation column

Procedure:

  • Reactor Feed: Continuously feed 1,1,1,3,3-pentachloropropane and anhydrous hydrogen fluoride into a high-pressure liquid-phase reactor.

  • Reaction: The reaction is carried out at an elevated temperature and high pressure to facilitate the fluorination process in the absence of a catalyst.

  • Effluent Processing: The reactor effluent, containing the product mixture, is sent to a partial condenser.

  • HF Recovery: The condensed portion is fed to a phase separator to recover an HF-rich layer, which is recycled back to the reactor.[4]

  • HCl Removal: The vapor stream from the partial condenser, rich in HCl and the desired product, is passed through a scrubbing system to remove and recover HCl.[4]

  • Purification: The remaining organic stream is dried and then fed to a distillation column to isolate high-purity (E)-1-chloro-3,3,3-trifluoropropene.

Process Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of (E)-1-chloro-3,3,3-trifluoropropene.

Synthesis_Workflow cluster_reactants Reactant Feed cluster_reaction Synthesis cluster_separation Purification cluster_products Final Products & By-products HCC240fa 1,1,1,3,3-Pentachloropropane (HCC-240fa) Reactor High-Pressure Reactor (Catalytic or Non-Catalytic) HCC240fa->Reactor HF Anhydrous HF HF->Reactor Condenser Partial Condenser Reactor->Condenser Product Stream PhaseSeparator Phase Separator Condenser->PhaseSeparator Condensate Scrubber HCl Scrubber Condenser->Scrubber Vapor PhaseSeparator->Scrubber Organic-rich phase Byproduct_HF HF (recycled) PhaseSeparator->Byproduct_HF HF-rich phase Distillation Distillation Column Scrubber->Distillation HCl-free Organics Byproduct_HCl HCl (recovered) Scrubber->Byproduct_HCl Product (E)-1-chloro-3,3,3-trifluoropropene Distillation->Product Byproduct_Z (Z)-Isomer & Intermediates Distillation->Byproduct_Z Recyclable Intermediates Byproduct_HF->Reactor Recycle

References

Application Notes: Gas-Phase Synthesis of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Chloro-3,3,3-trifluoro-1-propene, also known as HCFO-1233zd, is a hydrochlorofluoroolefin that has emerged as a significant replacement for hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs) in various applications, including as a refrigerant, blowing agent, solvent, and monomer.[1][2] Its low global warming potential (GWP) and near-zero ozone depletion potential (ODP) make it an environmentally friendlier alternative.[1] HCFO-1233zd exists as two geometric isomers, (E) and (Z), which have distinct physical properties, such as different boiling points ((E)-isomer: ~19°C, (Z)-isomer: ~39°C), making them suitable for different applications.[2][3] The gas-phase synthesis is a prominent industrial method for its production, offering continuous operation and high throughput.

This document provides detailed application notes and protocols for the gas-phase synthesis of HCFO-1233zd, targeted at researchers, scientists, and professionals in drug development and chemical manufacturing.

Key Synthetic Routes & Data

The gas-phase production of HCFO-1233zd can be achieved through several pathways, primarily involving fluorination and dehydrohalogenation reactions. The choice of precursor and catalyst is critical in determining reaction efficiency and the isomeric ratio of the final product.[4]

1. Fluorination of 1,1,1,3,3-Pentachloropropane (HCC-240fa)

This is a widely documented method where HCC-240fa is reacted with anhydrous hydrogen fluoride (HF) over a fluorination catalyst. The reaction involves a sequence of fluorination and dehydrohalogenation steps.[4][5]

Parameter Value Catalyst Conversion (%) Selectivity (%) Reference
Temperature 200 - 450 °C (preferably 275 - 375 °C)Fluorinated Chromium Oxide>70%>90%[1][2]
Pressure 0.15 - 7 atmFluorinated Chromium Oxide--[1]
HF/HCC-240fa Molar Ratio Varies (fed continuously)Fluorinated Chromium Oxide--[1]

2. Reaction of Chlorinated/Fluorinated Propane Feedstocks

This approach utilizes a feedstock comprising various chlorinated and fluorinated propanes, which are reacted in the vapor phase with HF in the presence of a solid catalyst.[6]

Parameter Value Catalyst Conversion (%) Selectivity (%) Reference
Temperature 200 - 600 °C (preferably 300 - 350 °C)Halogenated metal oxides (e.g., fluorinated Cr₂O₃, Al₂O₃), Metal halides (e.g., CrF₃, FeCl₃), Carbon supported transition metals (e.g., Fe/C, Ni/C)≥ 70%≥ 90%[2][6]
Pressure Atmospheric, super-atmospheric, or vacuum (5 - 760 Torr)---[6]
Feedstock Tetrachlorofluoropropanes, Trichlorodifluoropropanes, Dichlorotrifluoropropanes---[6]

3. Dehydrohalogenation of Saturated Precursors

Dehydrohalogenation involves the removal of a hydrogen halide from a saturated precursor. This can be achieved catalytically in the gas phase.

Reaction Precursor Catalyst Temperature Contact Time Reference
Dehydrofluorination 1,1,1,3,3-Pentafluoropropane (HFC-245fa)Fluorinated Cr₂O₃, Cr/Ni on fluorided alumina200 - 375 °C45 s[7]
Dehydrochlorination 1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa)Activated Carbon (10-3000 m²/g specific surface area)--[8]
Dehydrofluorination 1-chloro-1,1,3,3-tetrafluoropropane (HCFC-244fa)Metal oxides (Cr₂O₃), Metal halides (FeCl₃), Graphite300 - 350 °C10 - 60 s[1]

Experimental Protocols

Protocol 1: Catalytic Gas-Phase Fluorination of HCC-240fa

This protocol describes a general procedure for the synthesis of HCFO-1233zd from HCC-240fa and HF in a continuous flow fixed-bed reactor.

1. Materials and Equipment

  • Reactants: 1,1,1,3,3-Pentachloropropane (HCC-240fa), Anhydrous Hydrogen Fluoride (HF).

  • Catalyst: Fluorinated chromium oxide (Cr₂O₃).

  • Equipment:

    • Gas-phase fixed-bed reactor (e.g., Inconel or Hastelloy tube).

    • Evaporator/preheater for reactants.

    • Mass flow controllers for HF and carrier gas (e.g., N₂).

    • Liquid pump for HCC-240fa.

    • Temperature control system (furnace).

    • Pressure control system.

    • Scrubbing system (for acid removal, e.g., water/caustic scrubbers).

    • Condensation system (cold trap) for product collection.

    • Analytical equipment (Gas Chromatograph with Mass Spectrometer, GC-MS).

2. Catalyst Activation

  • Load the reactor with the Cr₂O₃ catalyst.

  • Purge the system with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Heat the reactor to 200-300°C.

  • Introduce a flow of anhydrous HF diluted with nitrogen over the catalyst for several hours to convert the oxide to the active oxyfluoride species.[9] This pretreatment is crucial for catalyst activity and stability.

3. Reaction Procedure

  • Set the reactor temperature to the desired range, typically between 275-375°C.[1]

  • Set the reactor pressure (e.g., 1-5 atm).

  • Continuously feed anhydrous HF gas through its mass flow controller into the evaporator.

  • Continuously feed liquid HCC-240fa via a pump into the evaporator. The reactants are vaporized and preheated before entering the reactor.[1]

  • Pass the gaseous reactant mixture through the heated catalyst bed. Contact time can be controlled by adjusting the total flow rate and is typically in the range of 10-60 seconds.[1]

  • The effluent stream from the reactor, containing HCFO-1233zd (E and Z isomers), HCl, unreacted HF, and byproducts, exits the reactor.[2]

4. Product Isolation and Analysis

  • Pass the reactor effluent through a scrubbing system to remove acidic gases like HCl and unreacted HF. A water or caustic scrubber can be used for this purpose.[2]

  • Cool the scrubbed gas stream using a condenser or cold trap to liquefy the organic products.

  • Collect the crude liquid product, which is a mixture of (E)- and (Z)-HCFO-1233zd and other fluorinated compounds.

  • Analyze the composition of the product stream using GC-MS to determine conversion, selectivity, and yield.

  • If desired, separate the (E) and (Z) isomers from the product mixture via distillation, taking advantage of their different boiling points.[2]

5. Catalyst Regeneration

  • Over time, the catalyst may deactivate due to coking.

  • Regeneration can be performed by passing air or air diluted with nitrogen over the catalyst at elevated temperatures (e.g., 300-400°C) to burn off carbon deposits.[6]

  • This is typically followed by a re-fluorination step with HF as described in the activation procedure.[6]

Process Visualization

The following diagram illustrates the general workflow for the gas-phase synthesis of HCFO-1233zd.

Gas_Phase_Synthesis_Workflow Workflow for Gas-Phase Synthesis of HCFO-1233zd cluster_reactants Reactants cluster_separation Product Separation & Purification HCC240fa HCC-240fa (Liquid) Evaporator Evaporator & Preheater HCC240fa->Evaporator HF Anhydrous HF (Gas) HF->Evaporator Reactor Fixed-Bed Reactor (275-375°C) Catalyst: Fluorinated Cr₂O₃ Evaporator->Reactor Vapor Feed Scrubber Acid Scrubber (H₂O / Caustic) Reactor->Scrubber Crude Product Stream Condenser Condenser Scrubber->Condenser HCl_HF_Out HCl, HF to Recycle/Neutralization Scrubber->HCl_HF_Out Distillation Distillation Column Condenser->Distillation Liquid Organic Mixture Product_E (E)-HCFO-1233zd (Final Product) Distillation->Product_E Product_Z (Z)-HCFO-1233zd (Byproduct/Isomerization Feed) Distillation->Product_Z

Caption: General workflow for HCFO-1233zd synthesis from HCC-240fa.

References

1-Chloro-3,3,3-trifluoro-1-propene as a refrigerant in air conditioning systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1-chloro-3,3,3-trifluoro-1-propene, specifically the (E)-isomer (R-1233zd(E)), for its application as a refrigerant in air conditioning systems. It includes key physical and thermodynamic properties, safety data, performance characteristics, and detailed experimental protocols for its evaluation.

Introduction

R-1233zd(E), a hydrochlorofluoroolefin (HCFO), has emerged as a promising low-pressure refrigerant for centrifugal chillers, commonly used in cooling systems for large buildings.[1][2] Its low Global Warming Potential (GWP) and non-flammable nature make it an environmentally friendly and safe alternative to older refrigerants like R-123.[3][4] This document outlines its key characteristics and provides protocols for its experimental evaluation.

Physicochemical and Safety Properties

R-1233zd(E) possesses a unique combination of thermodynamic and safety properties that make it suitable for its intended applications. A summary of these properties is presented in Table 1.

Table 1: Physical, Thermodynamic, and Safety Properties of R-1233zd(E)

PropertyValueReferences
Chemical Name trans-1-chloro-3,3,3-trifluoropropene[5]
Chemical Formula C₃H₂ClF₃[5]
Molecular Weight 130.5 g/mol [2]
Boiling Point 19 °C (66.2 °F)[6]
Critical Temperature 166.5 °C (331.7 °F)[7]
Critical Pressure 3.57 MPa[7]
Global Warming Potential (GWP) 1[3]
Ozone Depletion Potential (ODP) ~0.00024[1]
ASHRAE Safety Classification A1 (Non-flammable, Lower Toxicity)[7]
Occupational Exposure Limit (OEL) 800 ppm (8-hour TWA)[6][8]

Performance in Air Conditioning Systems

Studies have shown that R-1233zd(E) offers comparable efficiency to R-123 with better cooling capacity.[1] Its performance is often evaluated by its Coefficient of Performance (COP), which is the ratio of cooling capacity to the energy input of the compressor.

Table 2: Performance Comparison of R-1233zd(E) with other Refrigerants

RefrigerantApplicationTypical COPCooling CapacityReference
R-1233zd(E) Centrifugal ChillersHighHigher than R-123[1]
R-123 Centrifugal ChillersHighBaseline[1]
R-245fa Centrifugal ChillersSimilar to R-1233zd(E)Lower than R-1233zd(E)[3]

Experimental Protocols

The following protocols are synthesized from established methodologies for evaluating the performance of refrigerants in vapor-compression refrigeration systems, with specific considerations for R-1233zd(E).

Experimental Setup

A schematic of a typical experimental test rig for refrigerant performance evaluation is shown below.

G cluster_0 Refrigerant Loop cluster_1 Water Loops cluster_2 Data Acquisition Compressor Compressor Condenser Condenser Compressor->Condenser Sensors Pressure & Temperature Sensors, Flow Meters, Power Analyzer Compressor->Sensors Measurements Receiver Receiver Condenser->Receiver WaterOut_Cond Cooling Water Out Condenser->WaterOut_Cond Flow Condenser->Sensors ExpansionValve ExpansionValve Receiver->ExpansionValve Evaporator Evaporator ExpansionValve->Evaporator Evaporator->Compressor WaterIn_Evap Chilled Water In Evaporator->WaterIn_Evap Flow Evaporator->Sensors WaterIn_Cond Cooling Water In WaterIn_Cond->Condenser Flow WaterIn_Cond->Sensors WaterOut_Cond->Sensors WaterIn_Evap->Sensors WaterOut_Evap Chilled Water Out WaterOut_Evap->Evaporator Flow WaterOut_Evap->Sensors DAQ Data Acquisition System Sensors->DAQ

Experimental setup for refrigerant performance testing.

Components:

  • Compressor: A centrifugal or other suitable type of compressor. The compressor should be equipped with a variable speed drive to control the refrigerant mass flow rate.

  • Condenser and Evaporator: Shell-and-tube or plate heat exchangers are commonly used.

  • Expansion Valve: An electronic expansion valve is recommended for precise control of refrigerant flow.

  • Refrigerant Receiver: To store excess refrigerant and ensure a steady supply to the expansion valve.

  • Water Circuits: Two separate water loops for the condenser and evaporator, with pumps to circulate the water. Water heaters and chillers are used to maintain constant inlet water temperatures.

  • Instrumentation:

    • Temperature Sensors: Platinum resistance thermometers (RTDs) or high-accuracy thermistors at the inlet and outlet of each component in both the refrigerant and water loops.

    • Pressure Transducers: High-accuracy pressure transducers at the inlet and outlet of the compressor, condenser, and evaporator.

    • Flow Meters: Coriolis-type mass flow meters for both the refrigerant and water loops.

    • Power Analyzer: To measure the electrical power consumption of the compressor.

  • Data Acquisition System: To record all sensor data at regular intervals.

Experimental Procedure

The performance evaluation of R-1233zd(E) should be conducted in accordance with ASHRAE standards, such as ASHRAE Standard 23.1 for positive displacement compressors or ASHRAE Standard 225 for centrifugal compressors.[9][10]

  • System Preparation:

    • Evacuate the entire refrigerant circuit to a deep vacuum to remove non-condensable gases and moisture.

    • Charge the system with the specified amount of R-1233zd(E).

    • Circulate the water in both loops and bring the system to the desired initial operating conditions.

  • Test Execution:

    • Set the compressor speed to the desired level.

    • Adjust the water flow rates and inlet temperatures for the condenser and evaporator to achieve the target operating pressures and temperatures.

    • Allow the system to reach a steady state, which is typically considered to be when temperature and pressure variations are within a specified tolerance for a defined period (e.g., ±0.5°C and ±1% for 15-30 minutes).

    • Once at a steady state, record data from all sensors for a sufficient duration to obtain a reliable average.

  • Data Analysis:

    • Cooling Capacity (Q_evap): Calculated from the mass flow rate and enthalpy change of the water across the evaporator.

      • Q_evap = m_water_evap * c_p_water * (T_water_in_evap - T_water_out_evap)

    • Heat Rejection (Q_cond): Calculated from the mass flow rate and enthalpy change of the water across the condenser.

      • Q_cond = m_water_cond * c_p_water * (T_water_out_cond - T_water_in_cond)

    • Compressor Power (W_comp): Measured by the power analyzer.

    • Coefficient of Performance (COP):

      • COP = Q_evap / W_comp

    • Energy Balance: The heat rejection should be approximately equal to the sum of the cooling capacity and the compressor power (Q_cond ≈ Q_evap + W_comp). A small deviation is expected due to heat losses to the ambient.

Logical Relationships and Workflows

Vapor-Compression Refrigeration Cycle

The fundamental thermodynamic cycle for most air conditioning systems is the vapor-compression cycle.

G cluster_cycle Vapor-Compression Cycle Evaporator Evaporator Compressor Compressor Evaporator->Compressor Low P, Low T Vapor Condenser Condenser Compressor->Condenser High P, High T Vapor ExpansionValve ExpansionValve Condenser->ExpansionValve High P, Liquid ExpansionValve->Evaporator Low P, Low T Liquid/Vapor Mix

References

Application Notes and Protocols for the Analytical Detection of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,3,3-trifluoro-1-propene, also known as HCFO-1233zd, is an unsaturated chlorofluorocarbon with the chemical formula HClC=C(H)CF3. It exists as two geometric isomers: E-(trans-) and Z-(cis-).[1] Due to its low global warming potential (GWP), it is increasingly being used as a refrigerant, blowing agent, and solvent, replacing older, more environmentally harmful substances.[2][3] Its growing use necessitates reliable and validated analytical methods for its detection and quantification in various matrices, including environmental samples and in industrial settings.

These application notes provide detailed protocols for the analysis of this compound, primarily focusing on gas chromatography-based techniques, which are the most common and effective methods for its determination.

Analytical Methods Overview

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. Coupled with various detectors, GC can provide high sensitivity and selectivity for both isomers.

Commonly Used Techniques:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely available technique suitable for quantifying high concentrations of the analyte.

  • Gas Chromatography with Mass Spectrometry (GC-MS): Offers high selectivity and is capable of identifying and quantifying the analyte even in complex matrices. It is the preferred method for trace-level analysis.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): Highly sensitive to halogenated compounds and can be used for trace analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods. Please note that these values are indicative and actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix. Method validation should be performed in the user's laboratory to establish specific performance characteristics.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Limit of Detection (LOD) Low ppb to ppt rangeLow ppm to high ppb range
Limit of Quantification (LOQ) Low ppb to ppt rangeLow ppm to high ppb range
**Linearity (R²) **> 0.995> 0.995
Precision (%RSD) < 15%< 10%
Recovery (%) 80-120%85-115%

Experimental Protocols

Protocol 1: Analysis of this compound in Gaseous Samples by GC-MS (Based on EPA Method TO-15 Principles)

This protocol is suitable for the determination of this compound in air samples.

1. Sample Collection and Preparation:

  • Apparatus: Evacuated and passivated stainless steel canisters (e.g., Summa canisters).

  • Procedure:

    • Collect whole air samples by opening the valve of an evacuated canister at the sampling site.

    • For time-integrated sampling, use a critical orifice or a mass flow controller to maintain a constant flow rate over the desired sampling period.

    • Pressurize the canister with zero-grade nitrogen if necessary to facilitate sample introduction into the GC-MS system.

    • Record the initial and final pressures of the canister.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a preconcentration system (e.g., thermal desorber or cryo-trap).

  • GC Conditions:

    • Column: 60 m × 0.25 mm ID, 1.4 µm film thickness, DB-624 or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 5 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 20°C/min to 220°C, hold for 2 minutes.

    • Injector: Splitless mode, 250°C.

  • Preconcentration:

    • Trap a known volume of the gaseous sample (e.g., 250-500 mL) onto a multi-sorbent trap (e.g., Tenax®, Carbopack™ B, Carbosieve® SIII) at sub-ambient temperature.

    • Thermally desorb the trapped analytes onto the GC column.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

    • Suggested Quantifier and Qualifier Ions:

      • trans-1-Chloro-3,3,3-trifluoro-1-propene (E-isomer): m/z 130 (quantifier), 95, 111.

      • cis-1-Chloro-3,3,3-trifluoro-1-propene (Z-isomer): m/z 130 (quantifier), 95, 111.

    • Mass Range (for full scan): m/z 40-200.

3. Calibration:

  • Prepare a multi-point calibration curve using certified gas standards of this compound in nitrogen.

  • The calibration range should bracket the expected sample concentrations.

Protocol 2: Analysis of this compound in Liquid Samples by GC-FID

This protocol is suitable for the analysis of higher concentrations of this compound in solvent mixtures or as a pure substance.

1. Sample Preparation:

  • Procedure:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, hexane).

    • Perform serial dilutions as necessary to bring the concentration within the calibration range.

    • Add an appropriate internal standard (e.g., 1,2-dichloroethane) to all standards and samples to correct for injection volume variations.

2. GC-FID Analysis:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: 30 m × 0.32 mm ID, 0.25 µm film thickness, DB-5 or equivalent.

    • Carrier Gas: Nitrogen or Helium at a constant flow of 2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp: 15°C/min to 180°C, hold for 5 minutes.

    • Injector: Split mode (e.g., 50:1 split ratio), 220°C.

    • Detector: FID at 250°C.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the chosen solvent, each containing the internal standard at a constant concentration.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Visualizations

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Canister 1. Sample Collection (Evacuated Canister) Preconcentration 2. Preconcentration (Sorbent Trap) Canister->Preconcentration Sample Loading GC 3. Gas Chromatography (Separation) Preconcentration->GC Thermal Desorption MS 4. Mass Spectrometry (Detection & Identification) GC->MS Quantification 5. Quantification (Calibration Curve) MS->Quantification GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample 1. Liquid Sample Dilution 2. Dilution & Internal Standard Addition Sample->Dilution GC 3. Gas Chromatography (Separation) Dilution->GC Injection FID 4. Flame Ionization Detection GC->FID Quantification 5. Quantification (Calibration Curve) FID->Quantification

References

Application Notes and Protocols for Measuring Thermodynamic Properties of HCFO-1233zd(E)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the experimental determination of key thermodynamic properties of trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)). HCFO-1233zd(E) is a hydrochlorofluoroolefin with low global warming potential (GWP) and is a promising next-generation refrigerant, blowing agent, and solvent.[1][2][3][4][5] Accurate knowledge of its thermodynamic properties is crucial for the design, simulation, and optimization of thermal systems.[6][7][8]

These protocols are based on established experimental methodologies reported in the scientific literature.[9][10][11][12][13]

Summary of Thermodynamic Properties

The following tables summarize the experimental conditions under which various thermodynamic properties of HCFO-1233zd(E) have been measured.

Table 1: Experimental Data for Vapor Pressure and Density of HCFO-1233zd(E)

PropertyTemperature Range (K)Pressure Range (MPa)Experimental MethodReference
Vapor Pressure280 to 438-Two-Sinker Densimeter with Magnetic Suspension Coupling[9][14][10][12]
Density215 to 4440.3 to 24.1Two-Sinker Densimeter with Magnetic Suspension Coupling[9][14][10][12]
Vapor Pressure263 to 353-Not specified[2]
Saturated Liquid DensityNot specified-Not specified[2]

Table 2: Experimental Data for Heat Capacity and Speed of Sound of HCFO-1233zd(E)

PropertyTemperature Range (K)Pressure Range (MPa)Experimental MethodReference
Isobaric Heat Capacity313 to 4451.0 to 10Modified Flow Calorimeter[15]
Speed of Sound290 to 4200.07 to 2.1Spherical Acoustic Resonator[9][14][10][12]

Table 3: Experimental Data for Viscosity of HCFO-1233zd(E)

PropertyTemperature Range (K)Pressure Range (MPa)Experimental MethodReference
Dynamic Liquid Viscosity243 to 373up to 40Vibrating Wire Viscometer[11][13]
Dynamic Liquid ViscosityNot specified-Capillary Tube Method[16]

Experimental Protocols

Measurement of Vapor Pressure and Density

This protocol describes the use of a two-sinker densimeter with a magnetic suspension coupling to measure the vapor pressure and density of HCFO-1233zd(E).[14][10]

Objective: To accurately determine the vapor pressure and density of HCFO-1233zd(E) over a wide range of temperatures and pressures.

Materials:

  • HCFO-1233zd(E) sample of high purity (e.g., >99.98 mol %)

  • Two-sinker densimeter with a magnetic suspension coupling

  • High-pressure syringe pump

  • Platinum resistance thermometer (PRT)

  • Pressure transducer

  • Thermostat bath

  • Data acquisition system

Protocol:

  • Sample Preparation:

    • Evacuate the entire apparatus to remove any residual gases.

    • Introduce the HCFO-1233zd(E) sample into the measurement cell using a high-pressure syringe pump.

    • Degas the sample by repeatedly freezing, evacuating, and thawing.

  • Measurement Procedure:

    • Set the desired temperature using the thermostat bath.

    • Allow the system to reach thermal equilibrium.

    • Measure the temperature using the platinum resistance thermometer.

    • Measure the pressure using the pressure transducer.

    • The density is determined from the buoyancy forces exerted on two sinkers of different masses and volumes, which are measured by the magnetic suspension coupling.

    • For vapor pressure measurements, establish a vapor-liquid equilibrium in the cell and measure the corresponding saturation pressure at a given temperature.

  • Data Analysis:

    • Record the temperature, pressure, and density data.

    • Apply any necessary corrections for temperature and pressure sensor calibrations.

    • The uncertainty in density measurements is typically better than 0.02%, and the uncertainty in vapor pressure measurements is around 0.223%.[14]

Experimental Workflow for Vapor Pressure and Density Measurement

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Evacuate Evacuate Apparatus Introduce Introduce HCFO-1233zd(E) Evacuate->Introduce Degas Degas Sample Introduce->Degas SetTemp Set Temperature Degas->SetTemp Equilibrate Achieve Thermal Equilibrium SetTemp->Equilibrate MeasureTP Measure Temperature & Pressure Equilibrate->MeasureTP MeasureDensity Measure Density (Buoyancy) MeasureTP->MeasureDensity RecordData Record Data MeasureDensity->RecordData ApplyCorrections Apply Calibrations RecordData->ApplyCorrections Analyze Analyze Results ApplyCorrections->Analyze

Caption: Workflow for vapor pressure and density measurement.

Measurement of Isobaric Heat Capacity

This protocol outlines the procedure for measuring the isobaric heat capacity of HCFO-1233zd(E) using a modified flow calorimeter.[15]

Objective: To determine the isobaric heat capacity of HCFO-1233zd(E) in compressed liquid and supercritical phases.

Materials:

  • HCFO-1233zd(E) sample

  • Modified flow calorimeter

  • Coriolis flowmeter

  • High-pressure pump

  • Heater

  • Temperature and pressure sensors

  • Data acquisition system

Protocol:

  • System Setup:

    • Assemble the flow calorimeter system, ensuring all connections are leak-tight.

    • Calibrate the temperature and pressure sensors.

  • Measurement Procedure:

    • Pump the HCFO-1233zd(E) sample through the calorimeter at a constant flow rate, measured by the Coriolis flowmeter.

    • Set the desired pressure and pre-heat the fluid to the initial temperature.

    • Apply a known amount of heat to the fluid using the heater.

    • Measure the temperature increase of the fluid across the heater.

    • Record the flow rate, heat input, and temperature and pressure values.

  • Data Analysis:

    • Calculate the isobaric heat capacity (Cp) using the following equation: Cp = Q / (ṁ * ΔT) where Q is the heat input, ṁ is the mass flow rate, and ΔT is the temperature change.

    • The expanded relative uncertainty for isobaric heat capacity is reported to be less than 1.5% at temperatures lower than 423 K and 2.5% in the supercritical region.[15]

Experimental Workflow for Isobaric Heat Capacity Measurement

G Start Start Pump Pump HCFO-1233zd(E) at Constant Flow Start->Pump SetPressureTemp Set Initial Pressure & Temperature Pump->SetPressureTemp MeasureFlow Measure Mass Flow Rate (ṁ) Pump->MeasureFlow ApplyHeat Apply Known Heat (Q) SetPressureTemp->ApplyHeat MeasureTempChange Measure Temperature Change (ΔT) ApplyHeat->MeasureTempChange CalculateCp Calculate Cp = Q / (ṁ * ΔT) MeasureFlow->CalculateCp MeasureTempChange->CalculateCp End End CalculateCp->End

Caption: Workflow for isobaric heat capacity measurement.

Measurement of Dynamic Liquid Viscosity

This protocol details two common methods for measuring the dynamic liquid viscosity of HCFO-1233zd(E): the vibrating wire viscometer and the capillary tube method.

Objective: To determine the dynamic liquid viscosity of HCFO-1233zd(E) as a function of temperature and pressure.

Materials:

  • HCFO-1233zd(E) sample

  • Vibrating wire viscometer

  • High-pressure cell

  • Thermostat

  • Pressure generation and measurement system

  • Data acquisition system

Protocol:

  • Setup and Calibration:

    • Place the vibrating wire in the high-pressure cell.

    • Calibrate the instrument using a reference fluid with known viscosity.

  • Measurement Procedure:

    • Introduce the HCFO-1233zd(E) sample into the cell.

    • Set the desired temperature and pressure and allow the system to stabilize.

    • The wire is made to oscillate in the fluid. The viscosity is determined from the damping of the wire's oscillations.

    • Record the temperature, pressure, and viscosity data.

  • Data Analysis:

    • The combined expanded uncertainty of the reported viscosity is typically around 2%.[13]

Materials:

  • HCFO-1233zd(E) sample

  • Specially designed capillary tube viscometer

  • Constant temperature bath

  • Pressure source

  • Flow rate measurement device

  • Differential pressure transducer

Protocol:

  • System Preparation:

    • Clean and dry the capillary tube thoroughly.

    • Calibrate the viscometer with a standard fluid.

  • Measurement Procedure:

    • Fill the viscometer with the HCFO-1233zd(E) sample.

    • Immerse the viscometer in the constant temperature bath.

    • Apply a known pressure difference across the capillary tube to induce flow.

    • Measure the flow rate of the fluid through the capillary.

    • Measure the pressure drop across the capillary.

  • Data Analysis:

    • Calculate the viscosity using the Hagen-Poiseuille equation.

    • The uncertainty in viscosity measurement is reported to be around 1.2%.[16]

Logical Relationship for Viscosity Measurement

G cluster_methods Viscosity Measurement Methods cluster_params Key Measured Parameters VibratingWire Vibrating Wire Viscometer Damping Oscillation Damping VibratingWire->Damping CapillaryTube Capillary Tube Method FlowRate Flow Rate CapillaryTube->FlowRate PressureDrop Pressure Drop CapillaryTube->PressureDrop Viscosity Dynamic Liquid Viscosity Damping->Viscosity FlowRate->Viscosity PressureDrop->Viscosity

Caption: Key methods for viscosity measurement.

References

Application Notes and Protocols for 1-Chloro-3,3,3-trifluoro-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 1-Chloro-3,3,3-trifluoro-1-propene (also known as HFO-1233zd(E)). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a liquefied gas that presents specific handling and storage challenges. Its key physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₃H₂ClF₃[1]
Molecular Weight 130.49 g/mol [2]
Boiling Point 18.85 °C to 20.8 °C[1][3]
Vapor Pressure 106.5 kPa at 19.93 °C[1]
Density Approximately 1.312 g/cm³[1]
Appearance Gas [Liquefied gas]

Hazard Identification and Safety Precautions

Hazard Summary:

This compound is classified as a gas under pressure and may explode if heated.[2][4][5] It can cause skin and eye irritation, and may cause respiratory irritation.[6] Contact with the rapidly evaporating liquid can cause frostbite.[5] It is also considered harmful to aquatic life.[4][5]

Personal Protective Equipment (PPE):

PPESpecification
Eye Protection Chemical goggles or safety glasses. A face shield is also recommended.[7]
Hand Protection Protective gloves.[7]
Skin and Body Protection Wear suitable protective clothing to prevent skin contact.[7] Safety shoes are also advised.[7]
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.[7]

Handling and Storage Procedures

General Handling:

  • Always read and follow the Safety Data Sheet (SDS) before use.[8]

  • Handle in a well-ventilated area.[9]

  • Avoid breathing gas, fumes, mist, or vapors.[7][10]

  • Avoid contact with eyes, skin, and clothing.[8]

  • Cylinders should be securely chained when in use to protect against physical damage.[10]

  • Use equipment rated for cylinder pressure.[8]

  • Do not eat, drink, or smoke when using this product.[7]

  • Wash hands thoroughly after handling.[10]

Storage:

  • Store in a dry, cool, and well-ventilated area.[7][8]

  • Protect from sunlight and do not expose to temperatures exceeding 50-52 °C (122-125 °F).[7][8]

  • Keep containers tightly closed and sealed until ready for use.[8]

  • Cylinders should be stored upright with the valve protection cap in place and firmly secured to prevent falling.[8]

  • Store away from incompatible materials such as strong bases, oxidants, and reducers.[4]

Experimental Protocol: General Procedure for Handling a Volatile Liquid/Gas

This protocol outlines a general procedure for the safe handling of this compound in a laboratory setting.

1. Preparation: 1.1. Ensure the work area is clean and free of clutter. 1.2. Verify that a certified chemical fume hood is available and functioning correctly. 1.3. Confirm the availability and proper condition of all required PPE. 1.4. Locate the nearest emergency eye wash station and safety shower.[7] 1.5. Have the Safety Data Sheet (SDS) readily accessible.

2. Handling: 2.1. Don all required PPE before handling the chemical. 2.2. Secure the gas cylinder in an upright position in a designated gas cabinet or a well-ventilated area. 2.3. Use a regulator and tubing compatible with the chemical. 2.4. Before opening the cylinder valve, ensure all connections are secure and leak-tested. 2.5. Slowly open the main cylinder valve. 2.6. Adjust the regulator to the desired pressure. 2.7. All manipulations of the chemical should be performed within the chemical fume hood.

3. Post-Handling: 3.1. Close the cylinder valve securely after use.[8] 3.2. Purge the regulator and tubing with an inert gas (e.g., nitrogen) if necessary. 3.3. Disconnect the apparatus. 3.4. Store the cylinder in the designated storage area according to the storage procedures outlined above. 3.5. Clean the work area thoroughly. 3.6. Remove and properly store or dispose of PPE. 3.7. Wash hands thoroughly.

Emergency Procedures

In Case of:

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing has stopped, apply artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[4] Remove contaminated clothing.[4] If frostbite occurs, warm the affected area gently.[4] Get medical attention if symptoms occur.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4]

  • Spill or Leak: For small spills, the liquid will vaporize rapidly.[4] Ventilate the area.[10] For larger releases, evacuate unnecessary personnel and ensure adequate ventilation.[10] Stop the leak if it is safe to do so.[10]

Logical Workflow for Safe Handling and Storage

SafeHandlingWorkflow start Start: Receive Chemical pre_check Pre-Handling Checks: - Verify Chemical Identity - Inspect Container - Review SDS start->pre_check ppe Don Personal Protective Equipment (PPE): - Safety Goggles/Face Shield - Protective Gloves - Lab Coat pre_check->ppe handling Handling in Ventilated Area: - Use Fume Hood - Secure Cylinder - Leak-Test Connections ppe->handling storage Storage: - Cool, Dry, Well-Ventilated Area - Protect from Sunlight - Store Upright and Secured handling->storage Post-Use emergency Emergency Response: - Inhalation -> Fresh Air - Skin Contact -> Flush with Water - Eye Contact -> Flush with Water - Spill -> Ventilate and Evacuate handling->emergency end_procedure End of Procedure: - Clean Work Area - Doff PPE - Wash Hands handling->end_procedure Task Complete storage->pre_check For Next Use waste Waste Disposal: - Follow Institutional Guidelines end_procedure->waste If Waste Generated

Caption: Logical workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols for 1-Chloro-3,3,3-trifluoro-1-propene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-chloro-3,3,3-trifluoro-1-propene as a versatile chemical intermediate in the synthesis of high-value trifluoromethyl-containing molecules. The unique reactivity of this building block, possessing both a reactive double bond and a trifluoromethyl group, makes it an attractive starting material for the construction of diverse heterocyclic and acyclic compounds with potential applications in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound, commercially available as a mixture of (E) and (Z) isomers, serves as a key precursor for introducing the trifluoromethyl (CF3) group into organic molecules. The CF3 group is a critical pharmacophore in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The primary synthetic transformations involving this intermediate include:

  • [3+2] Cycloaddition Reactions: A powerful method for the construction of five-membered heterocyclic rings such as pyrazoles and triazoles.

  • Nucleophilic Substitution Reactions: The vinylic chloride is susceptible to displacement by various nucleophiles, enabling the synthesis of a wide range of functionalized trifluoromethylated alkenes.

  • Cross-Coupling Reactions: The carbon-chlorine bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Experimental Protocols and Data

Synthesis of 5-Trifluoromethyl-1,2,4-Triazoles via [3+2] Cycloaddition

This protocol details the synthesis of 5-trifluoromethyl-1,2,4-triazoles through a [3+2] cycloaddition reaction between a nitrile imine, generated in situ from a hydrazonoyl chloride, and this compound. The trifluoromethylated alkene acts as a synthetic equivalent of trifluoroacetonitrile in this context.

Reaction Scheme:

G cluster_reaction [3+2] Cycloaddition reagents Hydrazonoyl Chloride + NEt3 intermediate Nitrile Imine (in situ) reagents->intermediate Generation product 5-Trifluoromethyl-1,2,4-triazole intermediate->product start This compound start->product

Caption: General workflow for the synthesis of 5-trifluoromethyl-1,2,4-triazoles.

Experimental Protocol:

  • To a stirred solution of the appropriate hydrazonoyl chloride (1.5 mmol) and this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) in a sealed tube, add triethylamine (3.0 mmol).

  • Seal the tube and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 5-trifluoromethyl-1,2,4-triazole.

Quantitative Data:

EntryHydrazonoyl Chloride Substituent (Ar)ProductYield (%)
14-Me-C6H41-(4-Methylphenyl)-3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole98
24-tBu-C6H41-(4-tert-Butylphenyl)-3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole60
34-F-C6H41-(4-Fluorophenyl)-3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole74
44-Cl-C6H41-(4-Chlorophenyl)-3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole65

Data adapted from a representative procedure for the synthesis of 5-trifluoromethyl-1,2,4-triazoles.[1][2]

Nucleophilic Substitution: Synthesis of Trifluoromethylated Vinyl Ethers

This protocol describes the synthesis of β-trifluoromethyl vinyl ethers through a base-mediated C-O coupling of (E)-1-chloro-3,3,3-trifluoropropene with phenols.[3] This reaction provides a straightforward method to access valuable building blocks for further synthetic transformations.

Reaction Scheme:

G cluster_reactants Reactants start1 (E)-1-Chloro-3,3,3-trifluoro-1-propene product Trifluoromethylated Vinyl Ether start1->product start2 Phenol Derivative start2->product reagents Base (e.g., KOH) reagents->product

Caption: Synthesis of trifluoromethylated vinyl ethers via nucleophilic substitution.

Experimental Protocol:

  • To a solution of the phenol (1.0 mmol) and potassium hydroxide (1.2 mmol) in anhydrous dimethylformamide (DMF) (5 mL), add (E)-1-chloro-3,3,3-trifluoropropene (1.2 mmol).

  • Stir the reaction mixture at 80 °C for 6 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethylated vinyl ether.

Quantitative Data:

EntryPhenol DerivativeProductYield (%)
1Phenol1-Phenoxy-3,3,3-trifluoro-1-propene85
24-Methoxyphenol1-(4-Methoxyphenoxy)-3,3,3-trifluoro-1-propene92
34-Chlorophenol1-(4-Chlorophenoxy)-3,3,3-trifluoro-1-propene78
42-Naphthol1-(Naphthalen-2-yloxy)-3,3,3-trifluoro-1-propene88

Data is illustrative and based on typical yields for such reactions.[3]

Biological Relevance and Signaling Pathways

The trifluoromethylated heterocyclic compounds synthesized from this compound are of significant interest in drug discovery due to their diverse biological activities. For instance, trifluoromethyl-substituted pyrazoles have demonstrated a broad spectrum of pharmacological properties, including antibacterial and anti-inflammatory effects.[4][5][6][7]

Potential Signaling Pathway Involvement:

While specific signaling pathway data for molecules derived directly from this compound is emerging, the core heterocyclic scaffolds are known to interact with various biological targets. For example, certain pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory signaling cascade.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Trifluoromethyl_Pyrazole Trifluoromethylated Pyrazole Derivative Trifluoromethyl_Pyrazole->COX_Enzymes Inhibition

Caption: Potential inhibitory action of trifluoromethylated pyrazoles on the COX pathway.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by the novel compounds synthesized from this compound. The synthetic protocols provided herein offer a robust platform for the generation of compound libraries for high-throughput screening and detailed pharmacological evaluation.

References

Application Notes and Protocols for the Isomerization of cis- to trans-1-chloro-3,3,3-trifluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isomerization of cis-1-chloro-3,3,3-trifluoropropene (also known as HCFO-1233zd(Z)) to its trans-isomer (HCFO-1233zd(E)). The trans-isomer is a valuable compound used as a refrigerant, solvent, and foam blowing agent.[1] The thermodynamically more stable trans-isomer is the desired product in many industrial applications.[2]

Reaction Overview and Catalysis

The isomerization of cis-1-chloro-3,3,3-trifluoropropene to the trans-isomer is typically achieved through a catalytic process, most commonly in the gas phase at elevated temperatures. The choice of catalyst is crucial for achieving high conversion rates and selectivity.

Catalysts: The most effective catalysts for this reaction are fluorinated metal oxides, with fluorinated alumina (Al₂O₃) being a prominent example.[1][3] The active sites for the isomerization are believed to be the Lewis acid sites on the catalyst surface.[3] Other metal oxides and supported catalysts can also be employed. The preparation and pre-treatment of the catalyst, such as fluorination and drying at high temperatures (400-600°C), are critical for its activity and longevity.[1]

Reaction Conditions: The isomerization is generally carried out in a continuous flow gas-phase reactor. Key parameters influencing the reaction include:

  • Temperature: Typically in the range of 150°C to 350°C.[2]

  • Pressure: The reaction can be carried out at atmospheric or slightly elevated pressures.

  • Feedstock: The starting material can be pure cis-1-chloro-3,3,3-trifluoropropene or a mixture of cis and trans isomers.[1] It is recommended to use a dry starting material to maintain catalyst activity.[1]

Quantitative Data

The efficiency of the isomerization is highly dependent on the catalyst and reaction conditions. While comprehensive comparative data is limited in publicly available literature, the following table summarizes key findings from various sources.

CatalystStarting MaterialTemperature (°C)PressureConversion (%)Selectivity (%)Yield (%)Reference
Fluorinated Aluminacis-1-chloro-3,3,3-trifluoropropene150 - 350Not SpecifiedHighHighHigh[1]
No Catalysttrans-1-chloro-3,3,3-trifluoropropeneNot SpecifiedNot Specified~2 (per pass)Not SpecifiedNot Specified[2]

Note: "High" indicates that the source claims high values but does not provide specific quantitative data.

For the reverse reaction, from trans to cis, using an alumina catalyst for a similar compound (trans-1,3,3,3-tetrafluoropropene), selectivities of 97-99% for the cis-isomer have been reported, which suggests that high selectivity can be achieved in these types of isomerization reactions.[4]

Detailed Experimental Protocol: Gas-Phase Isomerization

This protocol describes a general procedure for the gas-phase isomerization of cis- to trans-1-chloro-3,3,3-trifluoropropene using a packed-bed catalytic reactor.

Materials and Equipment:

  • cis-1-chloro-3,3,3-trifluoropropene (dried)

  • Fluorinated alumina catalyst

  • Packed-bed tubular reactor (e.g., stainless steel, Hastelloy™, Monel™)

  • Tube furnace with temperature controller

  • Mass flow controller for the reactant feed

  • Inert gas supply (e.g., nitrogen) for purging and dilution

  • Condenser and collection vessel (e.g., cold trap)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation and Packing:

    • The fluorinated alumina catalyst should be dried at high temperature (e.g., 400-600°C) before use to ensure high activity.[1]

    • Pack a fixed amount of the catalyst into the tubular reactor, ensuring a uniform bed. The ends of the catalyst bed can be supported by quartz wool.

  • Reactor Setup and Purging:

    • Install the packed reactor in the tube furnace.

    • Connect the reactant feed line, inert gas line, and the product outlet line to the condenser and collection vessel.

    • Purge the entire system with an inert gas (e.g., nitrogen) for a sufficient time to remove air and moisture.

  • Reaction Execution:

    • Heat the reactor to the desired reaction temperature (e.g., 200°C) under a continuous flow of inert gas.

    • Once the temperature is stable, stop the inert gas flow and introduce the gaseous cis-1-chloro-3,3,3-trifluoropropene into the reactor at a controlled flow rate using the mass flow controller.

    • The reactant passes through the heated catalyst bed where the isomerization occurs.

  • Product Collection and Analysis:

    • The product stream exiting the reactor is passed through a condenser and collected in a cold trap (e.g., cooled with dry ice/acetone).

    • The composition of the product mixture (unreacted cis-isomer, trans-isomer, and any byproducts) is analyzed by gas chromatography (GC).

  • Separation of Isomers:

    • The collected liquid product, a mixture of cis and trans isomers, can be separated by distillation due to their different boiling points (cis: ~39°C, trans: ~19°C).[2]

Visualizations

Experimental Workflow Diagram:

G cluster_prep Catalyst & Reactor Preparation cluster_reaction Isomerization Reaction cluster_analysis Product Collection & Analysis cluster_purification Purification cat_prep Dry Fluorinated Alumina Catalyst reactor_pack Pack Catalyst into Reactor cat_prep->reactor_pack purge Purge Reactor with N2 reactor_pack->purge heat Heat Reactor to Set Temperature purge->heat feed Introduce Gaseous cis-Isomer heat->feed isomerization Catalytic Isomerization feed->isomerization collect Condense and Collect Product isomerization->collect gc_analysis Analyze Product Mixture by GC collect->gc_analysis distill Separate Isomers by Distillation gc_analysis->distill

Caption: Experimental workflow for the gas-phase isomerization of cis- to trans-1-chloro-3,3,3-trifluoropropene.

Factors Influencing Isomerization Diagram:

G cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions Isomerization cis- to trans- Isomerization CatalystType Catalyst Type (e.g., Fluorinated Alumina) CatalystType->Isomerization ActiveSites Lewis Acid Sites CatalystType->ActiveSites ActiveSites->Isomerization CatalystPrep Catalyst Pre-treatment (Drying, Fluorination) CatalystPrep->Isomerization CatalystPrep->ActiveSites Temperature Temperature Temperature->Isomerization Pressure Pressure Pressure->Isomerization FlowRate Reactant Flow Rate FlowRate->Isomerization

Caption: Key factors influencing the catalytic isomerization of cis-1-chloro-3,3,3-trifluoropropene.

References

Application Notes and Protocols for the Purification of (E)-1-chloro-3,3,3-trifluoropropene Using Solid Adsorbents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of (E)-1-chloro-3,3,3-trifluoropropene (also known as HFO-1233zd(E)) utilizing solid adsorbents. The methodologies outlined are designed to remove various organic impurities, yielding high-purity (E)-1-chloro-3,3,3-trifluoropropene suitable for specialized applications.

Introduction

(E)-1-chloro-3,3,3-trifluoropropene is a low global warming potential (GWP) refrigerant, blowing agent, and solvent. For many applications, particularly in the pharmaceutical and electronics industries, high purity of this compound is essential. Synthesis of (E)-1-chloro-3,3,3-trifluoropropene can result in a mixture containing isomers such as (Z)-1-chloro-3,3,3-trifluoropropene, as well as other fluorinated and chlorinated organic compounds.[1][2] This document details a method for the removal of such impurities through adsorption on solid media.

Solid adsorbents like zeolites and activated alumina are effective in selectively removing impurities from streams of fluorinated hydrocarbons.[1] The purification can be carried out using either a batch or a continuous flow process. The choice of method depends on the scale of purification and the nature of the impurities to be removed.

Data Presentation

The following tables summarize the key quantitative parameters for the purification of (E)-1-chloro-3,3,3-trifluoropropene using solid adsorbents, based on established methodologies.[1]

Table 1: Operational Parameters for Batch Adsorption System

ParameterPreferred RangeMore Preferred RangeNotes
Crude 1233zd(E) / Solid Adsorbent Weight Ratio1 - 30-Dependent on initial impurity concentration and adsorbent type.[1]
Adsorption Temperature-50 to 30 °C-20 to 10 °CHigher temperatures may lead to decomposition.[1]
Adsorption Treatment Time5 minutes - 48 hours30 minutes - 6 hoursDependent on temperature, impurity levels, and mixing.[1]

Table 2: Operational Parameters for Flow Adsorption System with a Holding Step

ParameterPreferred RangeNotes
Crude 1234ze(E) / Solid Adsorbent Weight Ratio0.1 - 3For the static holding step within the flow process.[1]
Adsorption Temperature-50 to 30 °CConsistent with batch processing for optimal adsorption.[1]

Experimental Protocols

This section provides detailed protocols for the purification of (E)-1-chloro-3,3,3-trifluoropropene using solid adsorbents in both batch and continuous flow systems.

Adsorbent Preparation and Activation

Prior to use, the solid adsorbent (e.g., zeolite or activated alumina) should be activated to remove any adsorbed water or other volatile compounds.

Protocol:

  • Place the required amount of solid adsorbent in a suitable vessel.

  • Heat the adsorbent under a stream of inert gas (e.g., nitrogen) or under vacuum.

  • The activation temperature and duration will depend on the specific adsorbent used. A typical procedure involves heating at 150-300°C for 2-4 hours.

  • After activation, cool the adsorbent to the desired adsorption temperature under an inert atmosphere before contact with the crude (E)-1-chloro-3,3,3-trifluoropropene.

Batch Purification Protocol

This protocol is suitable for small-scale purification.

Protocol:

  • In a sealed, cooled reactor, add the pre-activated solid adsorbent.

  • Introduce the crude (E)-1-chloro-3,3,3-trifluoropropene to the reactor at the desired weight ratio (refer to Table 1).

  • Maintain the temperature of the mixture within the preferred range of -20 to 10°C using a cooling bath.[1]

  • Agitate the mixture for the specified duration (e.g., 1 to 3 hours) to ensure good contact between the liquid and the adsorbent.[1]

  • After the treatment time, separate the purified liquid from the solid adsorbent by filtration or decantation.

  • Analyze the purity of the resulting (E)-1-chloro-3,3,3-trifluoropropene using Gas Chromatography (GC) or a similar analytical technique.

Continuous Flow Purification Protocol

This protocol is suitable for larger-scale, continuous purification.

Protocol:

  • Pack a column with the pre-activated solid adsorbent. Ensure the packing is uniform to avoid channeling.

  • Cool the packed column to the desired operating temperature (e.g., -20 to 10°C).[1]

  • Introduce the crude (E)-1-chloro-3,3,3-trifluoropropene into the bottom of the column at a controlled flow rate.

  • Collect the purified product as it elutes from the top of the column.

  • Periodically sample the eluent and analyze its purity to monitor the performance of the adsorbent bed.

  • Once the adsorbent is saturated (indicated by a breakthrough of impurities in the eluent), the feed can be stopped.

  • The saturated adsorbent can then be regenerated.

Adsorbent Regeneration

Regeneration of the spent adsorbent is crucial for an economical and sustainable process. Thermal swing adsorption is a common method.

Protocol:

  • After the purification run, purge the column with an inert gas to remove any remaining liquid.

  • Gradually heat the adsorbent bed by passing a heated inert gas through the column. The regeneration temperature is typically between 250 to 350°F.[3]

  • The desorbed impurities are carried out of the column by the inert gas stream and can be collected for proper disposal.

  • Once the adsorbent is fully regenerated, cool the bed to the operating temperature before starting the next purification cycle.[3]

Visualizations

The following diagrams illustrate the experimental workflows for the purification of (E)-1-chloro-3,3,3-trifluoropropene.

Batch_Purification_Workflow cluster_prep Adsorbent Preparation cluster_purification Batch Purification cluster_analysis Product & Waste Adsorbent Solid Adsorbent Activation Activation (Heating under N2) Adsorbent->Activation Reactor Cooled Reactor Activation->Reactor Crude Crude (E)-1-chloro- 3,3,3-trifluoropropene Crude->Reactor Mixing Agitation (-20 to 10 °C) Reactor->Mixing Separation Filtration / Decantation Mixing->Separation Pure_Product Purified Product Separation->Pure_Product Spent_Adsorbent Spent Adsorbent Separation->Spent_Adsorbent Analysis Purity Analysis (GC) Pure_Product->Analysis

Caption: Batch Purification Workflow.

Flow_Purification_Workflow cluster_main Continuous Flow Purification & Regeneration cluster_regeneration Regeneration Cycle Crude_Feed Crude Feed Tank Pump Pump Crude_Feed->Pump Column Adsorption Column (Packed with Adsorbent) Pump->Column Product_Collection Purified Product Collection Column->Product_Collection GC_Analysis Online GC Analysis Column->GC_Analysis Waste Impurity Waste Column->Waste Desorbed Impurities Inert_Gas Heated Inert Gas Inert_Gas->Column Thermal Swing

Caption: Continuous Flow Purification and Regeneration Workflow.

References

Application Notes and Protocols for 1-Chloro-3,3,3-trifluoro-1-propene (R-1233zd(E)) in Organic Rankine Cycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,3,3-trifluoro-1-propene, specifically the trans-isomer (E), referred to as R-1233zd(E), is a hydrochlorofluoroolefin (HCFO) that has emerged as a promising working fluid for Organic Rankine Cycle (ORC) applications. ORCs are thermodynamic cycles that utilize organic, high molecular mass fluids to convert low to medium temperature heat into useful work, typically in the form of electricity. R-1233zd(E) is of particular interest due to its favorable thermodynamic properties, low Global Warming Potential (GWP), and zero Ozone Depletion Potential (ODP), making it an environmentally friendly alternative to conventional refrigerants like R-245fa.[1][2][3][4][5]

These application notes provide a comprehensive overview of the use of R-1233zd(E) in ORC systems, summarizing key performance data and outlining experimental protocols for its evaluation.

Thermodynamic and Environmental Properties

The selection of a working fluid is critical to the design, performance, and environmental impact of an ORC system.[2][5][6] R-1233zd(E) possesses a high critical temperature, which allows for efficient operation in a wide range of heat source temperatures, including those found in geothermal, solar, and waste heat recovery applications.[7] Its low GWP of 1 makes it an attractive option for sustainable energy production.[8]

Table 1: Thermophysical and Environmental Properties of R-1233zd(E) and R-245fa

PropertyR-1233zd(E)R-245fa
Molar Mass ( kg/kmol )130.5134
Boiling Point (°C)1915.3
Critical Temperature (°C)166.5154.01
Critical Pressure (MPa)3.573.65
Ozone Depletion Potential (ODP)~00
Global Warming Potential (GWP)11030

Source:[4][8]

Performance in Organic Rankine Cycles

Experimental studies have demonstrated the viability and, in some cases, superior performance of R-1233zd(E) compared to R-245fa in ORC systems. Key performance indicators include thermal efficiency, power output, and exergy efficiency.

A study on a small-scale pumpless ORC system using R-1233zd(E) with a low-grade heat source (80°C to 100°C) reported a maximum energy efficiency of 3.5% at a heat source temperature of 95°C.[9] Another experimental investigation on an ORC for ultra-low-grade waste heat recovery (20-55°C) showed a maximum thermal efficiency of 6.49%.[10] When used for waste heat recovery from a heavy-duty diesel engine coolant, an ORC with R-1233zd(E) achieved a net shaft power between 0.1 and 0.7 kW with a thermodynamic efficiency of 1.1 to 1.8%.[10][11]

In a comparative study, R-1233zd(E) demonstrated a 6.92% higher thermal efficiency than R-245fa.[3] However, the maximum gross power output for R-245fa was 12.17% higher.[3] Another study found that replacing R-245fa with R-1233zd(E) in a condenser designed for an ORC led to a 2.7% reduction in size but an 18.9% increase in refrigerant pressure drop for equivalent power production.[12]

Table 2: Summary of Experimental Performance Data for R-1233zd(E) in ORC Systems

Heat Source Temperature (°C)System TypeMax. Thermal/Energy Efficiency (%)Max. Power Output (kW)Reference
80 - 100Pumpless ORC3.50.127[9]
20 - 55Low-Grade Waste Heat Recovery6.49-[10]
Coolant of Heavy-Duty Diesel EngineWaste Heat Recovery1.1 - 1.80.7[10][11]
-Drop-in Replacement for R-245fa6.92% higher than R-245fa12.17% lower than R-245fa[3]
250Waste Heat Recovery from Upstream Processes6.2-[2][5]

Experimental Protocols

The following section outlines a generalized experimental protocol for evaluating the performance of R-1233zd(E) in a laboratory-scale ORC system. The setup typically consists of an evaporator, an expander (e.g., scroll expander or turbine), a condenser, and a pump.[3][9][13]

I. System Preparation and Leak Testing
  • Component Assembly: Assemble the ORC components (evaporator, expander, condenser, pump, and connecting pipework) according to the design specifications. Ensure all connections are securely fastened.

  • Instrumentation: Install calibrated sensors for measuring temperature, pressure, and mass flow rate at key points in the cycle (e.g., inlet and outlet of each component).

  • Vacuum and Leak Testing: Evacuate the entire system using a vacuum pump to remove air and non-condensable gases. Once a deep vacuum is achieved, isolate the system and monitor the pressure for a specified period to ensure there are no leaks.

II. Working Fluid Charging
  • Fluid Charging: Connect a cylinder of R-1233zd(E) to the charging port of the ORC system.

  • Gravimetric Charging: Place the fluid cylinder on a precision scale and record the initial weight. Charge the system with the desired amount of R-1233zd(E) by monitoring the change in weight of the cylinder.

  • System Sealing: Once charging is complete, close the charging valve and disconnect the cylinder.

III. Experimental Operation and Data Acquisition
  • Heat Source and Heat Sink Activation: Start the flow of the heat transfer fluid to the evaporator (e.g., hot water from a heater) and the cooling fluid to the condenser (e.g., cold water from a chiller).[3]

  • Pump and Expander Start-up: Start the ORC pump to circulate the R-1233zd(E). Once sufficient pressure is built up, start the expander.

  • Steady-State Operation: Adjust the heat source temperature, cooling water temperature, and pump speed to achieve the desired operating conditions. Allow the system to reach a steady state, where all measured parameters are stable.

  • Data Logging: Record all temperature, pressure, and mass flow rate data from the installed sensors using a data acquisition system. Also, record the power output from the expander-generator set.

  • Parameter Variation: Systematically vary the operating parameters (e.g., heat source temperature, expander rotational speed, condensation temperature) to investigate their influence on system performance.[3]

IV. System Shutdown and Fluid Recovery
  • Shutdown Procedure: Gradually reduce the heat input to the evaporator and then stop the heat source. Stop the expander and then the pump.

  • Fluid Recovery: If required, use a refrigerant recovery unit to safely remove the R-1233zd(E) from the system and store it in a designated recovery cylinder.

Diagrams

ORC_Workflow cluster_main Organic Rankine Cycle (ORC) with R-1233zd(E) cluster_external External Loops Pump Pump Evaporator Evaporator (Heat Input) Pump->Evaporator High-Pressure Liquid Expander Expander (Work Output) Evaporator->Expander High-Pressure Vapor Condenser Condenser (Heat Rejection) Expander->Condenser Low-Pressure Vapor Generator Generator Expander->Generator Mechanical to Electrical Energy Condenser->Pump Low-Pressure Liquid HeatSink Heat Sink Condenser->HeatSink HeatSource Heat Source HeatSource->Evaporator Heat Transfer

Caption: Basic workflow of an Organic Rankine Cycle using R-1233zd(E).

Experimental_Protocol_Flowchart Start Start Prep I. System Preparation & Leak Testing Start->Prep Charge II. Working Fluid (R-1233zd(E)) Charging Prep->Charge Operate III. Experimental Operation & Data Acquisition Charge->Operate Shutdown IV. System Shutdown & Fluid Recovery Operate->Shutdown End End Shutdown->End

Caption: Logical flow of the experimental protocol for evaluating R-1233zd(E) in an ORC.

References

Application Notes and Protocols for Fire Extinguishing Applications of Fluorinated Propenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of select fluorinated propenes as fire extinguishing agents. The document details their fire suppression properties, environmental impact, and includes established experimental protocols for their evaluation.

Introduction to Fluorinated Propenes as Halon Alternatives

Fluorinated propenes have emerged as promising alternatives to traditional halon fire suppressants, which are being phased out due to their high ozone depletion potential (ODP). These next-generation agents are designed to offer effective fire suppression with a significantly lower environmental impact. This document focuses on 2-bromo-3,3,3-trifluoropropene (2-BTP), a brominated fluoropropene, and also considers 3,3,3-trifluoro-2-iodopropene, an iodinated analogue, for which publicly available data is limited.

The primary mechanism of fire suppression for these compounds is chemical inhibition of the combustion reaction. At the high temperatures of a fire, the carbon-halogen bond breaks, releasing halogen radicals (bromine or iodine). These radicals interfere with the chain reactions of the fire, primarily by scavenging hydrogen and hydroxyl radicals, which are key propagators of the combustion process.[1]

Quantitative Data Summary

The following tables summarize the key physical, fire suppression, and environmental properties of 2-bromo-3,3,3-trifluoropropene (2-BTP) in comparison to the legacy agent Halon 1301. Data for 3,3,3-trifluoro-2-iodopropene is not widely available in the reviewed literature.

Table 1: Physical Properties

Property2-Bromo-3,3,3-trifluoropropene (2-BTP)Halon 1301 (Trifluorobromomethane)
Chemical Formula C₃H₂BrF₃CBrF₃
Molecular Weight ( g/mol ) 174.95148.91
Boiling Point (°C) 29-30-57.8
Vapor Pressure (Pa at 25°C) 82,0001,640,000
Liquid Density (g/mL at 22°C) 1.65[2]1.57 (at 25°C)

Table 2: Fire Suppression Properties

Property2-Bromo-3,3,3-trifluoropropene (2-BTP)Halon 1301 (Trifluorobromomethane)
Cup Burner Extinguishing Concentration (n-heptane, vol%) 4.7[2]~3.0
Inerting Concentration (Propane, vol%) ~7.0[2]~5.2

Table 3: Environmental and Toxicological Properties

Property2-Bromo-3,3,3-trifluoropropene (2-BTP)Halon 1301 (Trifluorobromomethane)
Ozone Depletion Potential (ODP) 0.0028 - 0.0052[3]10
Global Warming Potential (GWP, 100-year) 0.0028 - 0.0050[3]7140
Atmospheric Lifetime (days) 4.3 - 7.0[3]~65 years
No Observed Adverse Effect Level (NOAEL, vol%) 0.5[4]5
Lowest Observed Adverse Effect Level (LOAEL, vol%) 1.0[5]7.5

Signaling Pathways and Mechanisms

The primary fire suppression mechanism for 2-bromo-3,3,3-trifluoropropene (2-BTP) is chemical inhibition of the combustion chain reaction. The following diagram illustrates this process.

FireSuppressionMechanism cluster_fire Combustion Zone cluster_suppression Suppression Cycle Fire Fire (Heat) Radicals H, OH, O Radicals (Chain Carriers) Fire->Radicals Generates BTP 2-BTP (CF3CBr=CH2) Fuel_Oxidizer Fuel + Oxidizer Fuel_Oxidizer->Fire Combustion Radicals->Fuel_Oxidizer Propagates Combustion Br_Radical Br• Radical BTP->Br_Radical Thermal Decomposition Br_Radical->Radicals Scavenges H• Radical HBr Hydrogen Bromide (HBr) Br_Radical->HBr Reacts with Fuel (RH) HBr->Radicals Scavenges OH• Radical HBr->Br_Radical Reacts with OH• Radical

Caption: Fire suppression mechanism of 2-BTP.

Experimental Protocols

Determination of Flame-Extinguishing Concentration (Cup Burner Method)

This protocol is based on the principles outlined in ISO 14520-1 and NFPA 2001.[6][7]

Objective: To determine the minimum concentration of a gaseous extinguishing agent in air that will extinguish a diffusion flame of a liquid fuel under specified conditions.

Apparatus:

  • Cup Burner Assembly: Consisting of a fuel cup, a chimney, and a system for introducing a mixture of air and the extinguishing agent. The dimensions of the apparatus should conform to the standards (e.g., ISO 14520-1, Annex B).[6]

  • Fuel: n-heptane is the standard liquid fuel.

  • Flow Control: Mass flow controllers for accurately metering air and the gaseous agent.

  • Agent Vaporizer: If the agent is a liquid at room temperature, a vaporizer is required to introduce it as a gas.

  • Gas Analysis Equipment (optional but recommended): To confirm the concentration of the agent in the air stream.

Procedure:

  • Fill the fuel cup with n-heptane to a level just below the rim.

  • Establish a steady flow of air through the chimney at a specified rate (e.g., 40 L/min).

  • Ignite the fuel and allow the flame to stabilize for a pre-burn period (e.g., 1 minute).

  • Gradually introduce the extinguishing agent into the air stream. The agent flow is increased in small increments.

  • Allow the flame to stabilize for a set period after each increment.

  • The agent concentration is increased until the flame is extinguished.

  • The extinguishing concentration is the concentration of the agent in the air-agent mixture at the point of extinguishment.

  • The test is repeated multiple times to ensure reproducibility.

Determination of Inerting Concentration

This protocol is based on the principles outlined in ISO 14520-1, Annex D.[8]

Objective: To determine the minimum concentration of an extinguishing agent in a fuel-air mixture that will prevent the ignition of that mixture.

Apparatus:

  • Explosion Vessel: A closed vessel of a specified volume (e.g., a 5-liter or 20-liter sphere) capable of withstanding the pressure rise from a potential explosion.

  • Ignition Source: A spark generator with electrodes inside the vessel.

  • Pressure Transducer: To monitor the pressure inside the vessel.

  • Gas Dosing System: For accurately introducing the fuel, air, and extinguishing agent into the vessel.

Procedure:

  • Evacuate the explosion vessel.

  • Introduce the desired partial pressure of the fuel gas (e.g., propane or methane).

  • Introduce the desired partial pressure of the extinguishing agent.

  • Introduce air until the total pressure inside the vessel reaches atmospheric pressure.

  • Activate the ignition source.

  • Monitor the pressure rise in the vessel. A successful inertion is typically defined as a pressure rise of less than a specified threshold (e.g., 7% of the initial pressure).[2]

  • Repeat the experiment with varying concentrations of the extinguishing agent and fuel to determine the inerting concentration across a range of fuel-air mixtures.

Experimental Workflow

The following diagram illustrates a general workflow for the evaluation of a new fire extinguishing agent.

ExperimentalWorkflow Start Candidate Agent Identification PhysChem Physical & Chemical Property Analysis (Boiling Point, Vapor Pressure, etc.) Start->PhysChem SmallScale Small-Scale Fire Suppression Tests (Cup Burner, etc.) PhysChem->SmallScale Toxicity Toxicological Assessment (NOAEL, LOAEL) SmallScale->Toxicity Environmental Environmental Impact Assessment (ODP, GWP, Atmospheric Lifetime) SmallScale->Environmental IntermediateScale Intermediate-Scale Fire Tests (e.g., 200L chamber) Toxicity->IntermediateScale Environmental->IntermediateScale MaterialCompatibility Material Compatibility Studies IntermediateScale->MaterialCompatibility FullScale Full-Scale Fire Suppression Tests IntermediateScale->FullScale MaterialCompatibility->FullScale Regulatory Regulatory Approval (e.g., NFPA, UL) FullScale->Regulatory End Deployment Regulatory->End

Caption: General workflow for evaluating a new fire extinguishing agent.

Conclusion

Fluorinated propenes, particularly 2-bromo-3,3,3-trifluoropropene (2-BTP), represent a significant advancement in fire suppression technology, offering high effectiveness with a much-improved environmental profile compared to legacy halon agents. The detailed protocols and data provided in these notes are intended to guide researchers in the evaluation and application of these next-generation fire suppressants. Further research into other fluorinated propenes, such as iodinated analogues, is warranted to expand the portfolio of environmentally acceptable and efficient fire extinguishing agents.

References

Troubleshooting & Optimization

Minimizing by-product formation in HCFO-1233zd production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd).

Frequently Asked Questions (FAQs)

Q1: What are the common by-products observed during the synthesis of HCFO-1233zd?

A1: The production of HCFO-1233zd, primarily through the fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) with hydrogen fluoride (HF), can lead to the formation of several by-products. These can be broadly categorized as:

  • Isomers: The primary product, HCFO-1233zd, exists as two geometric isomers: HCFO-1233zd(E) (trans) and HCFO-1233zd(Z) (cis).[1] The relative ratio of these isomers can be influenced by reaction conditions.

  • Under-fluorinated Intermediates: These are compounds where not all chlorine atoms have been replaced by fluorine. Common examples include tetrachlorofluoropropanes (e.g., HCFC-241fa) and trichlorodifluoropropanes (e.g., HCFC-242fa).[2]

  • Over-fluorinated Products: Further fluorination of the desired product can lead to compounds like 1,3,3,3-tetrafluoropropene (HFO-1234ze).[2]

  • Other Chlorinated Propenes: By-products with varying degrees of chlorination and fluorination can also be formed, such as dichlorodifluoropropenes (HCFO-1232 isomers) and trichlorofluoropropenes (HCFO-1231 isomers).[2]

  • Heavy By-products, Oligomers, and Tars: Particularly in catalytic liquid-phase reactions, the formation of high-molecular-weight compounds can occur, leading to catalyst deactivation.[1]

  • Inorganic By-products: Hydrogen chloride (HCl) is a major inorganic by-product of the fluorination reaction.[2][3]

Q2: How can I control the formation of under-fluorinated intermediates like HCFC-241fa and HCFC-242fa?

A2: The presence of under-fluorinated intermediates often indicates an incomplete reaction. To minimize their formation, consider the following strategies:

  • Optimize Reaction Conditions: Increasing the reaction temperature, pressure, and residence time can enhance the conversion of starting materials and intermediates to the desired HCFO-1233zd product.[1]

  • Adjust Reactant Molar Ratio: Increasing the molar ratio of HF to the organic feedstock can drive the fluorination reaction further towards completion.[2]

  • Catalyst Selection and Activation: Employing an effective fluorination catalyst is crucial. The catalyst should be properly activated before use, for instance, by treatment with HF at elevated temperatures to ensure high activity.[2]

Q3: What methods can be used to suppress the formation of heavy by-products and tars?

A3: The formation of heavy by-products is a significant issue, especially in liquid-phase catalytic processes. Here are some approaches to mitigate this problem:

  • Non-Catalytic Liquid Phase Reaction: One approach to reduce the formation of heavy by-products is to conduct the reaction of HCC-240fa with HF in the liquid phase without a catalyst. However, this may lead to slower reaction rates and the formation of stable under-fluorinated intermediates.[1][2]

  • HF Co-feed: The presence of a hydrogen fluoride (HF) co-feed can significantly suppress the formation of some undesirable by-products, including heavy components.[2]

  • Process Control: Careful control of reaction temperature and pressure is essential. High temperatures can sometimes promote the formation of oligomers and tars.[1]

Q4: How can I separate the E and Z isomers of HCFO-1233zd?

A4: The E and Z isomers of HCFO-1233zd have different boiling points (approximately 19°C for the E isomer and 38°C for the Z isomer), which allows for their separation by distillation.[1] A typical process involves:

  • Removing acidic components like HCl and HF from the crude product stream.

  • Feeding the acid-free mixture to a distillation column.

  • The lower-boiling HCFO-1233zd(E) is collected from the top of the column, while the higher-boiling HCFO-1233zd(Z) is collected from the bottom.

  • Further purification of the separate streams may be necessary to achieve high purity of each isomer.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High levels of unreacted starting material (e.g., HCC-240fa) 1. Insufficient reaction temperature or pressure.2. Short residence time.3. Catalyst deactivation.1. Increase reaction temperature and/or pressure within the recommended range.2. Decrease the feed flow rate to increase residence time.3. Regenerate or replace the catalyst.
Excessive formation of under-fluorinated intermediates (e.g., HCFC-241fa, HCFC-242fa) 1. Low HF to organic molar ratio.2. Inefficient catalyst.3. Low reaction temperature.1. Increase the molar feed ratio of HF to the organic reactant.2. Ensure the catalyst is properly activated and suitable for the reaction.3. Increase the reaction temperature.
High concentration of over-fluorinated by-products (e.g., HFO-1234ze) 1. Excessively high reaction temperature.2. High HF to organic molar ratio.3. Highly active catalyst.1. Lower the reaction temperature.2. Decrease the HF to organic molar ratio.3. Consider a catalyst with lower activity or modify the existing catalyst.
Formation of heavy by-products, oligomers, and tars 1. Use of a fluorination catalyst in the liquid phase.2. High reaction temperatures.1. Consider a non-catalytic liquid phase process, though this may impact reaction rates.[1]2. Optimize the reaction temperature to minimize polymerization and tar formation.
Presence of acidic impurities (HCl, HF) in the final product Incomplete removal during the purification process.1. Ensure efficient operation of the HCl removal system (e.g., distillation column or scrubbers).[1][2]2. Implement a water or caustic scrubbing step to remove residual acids.[1]

Experimental Protocols

Protocol 1: Vapor-Phase Catalytic Fluorination of HCC-240fa to HCFO-1233zd

Objective: To synthesize HCFO-1233zd from HCC-240fa and HF in a continuous vapor-phase reaction.

Materials:

  • 1,1,1,3,3-pentachloropropane (HCC-240fa)

  • Anhydrous hydrogen fluoride (HF)

  • Solid fluorination catalyst (e.g., fluorinated chromium oxide)[4]

  • Inert gas (e.g., Nitrogen) for purging

Apparatus:

  • Vapor-phase reactor (e.g., packed bed reactor)

  • Mass flow controllers for organic and HF feeds

  • Temperature and pressure controllers

  • Condenser

  • Scrubber system (for HCl and HF removal)

  • Product collection system

  • Analytical equipment (e.g., Gas Chromatography)

Procedure:

  • Pack the reactor with the solid fluorination catalyst.

  • Activate the catalyst by treating it with a flow of HF at a high temperature (e.g., 300-400°C) for a specified period.[2]

  • Purge the system with an inert gas.

  • Heat the reactor to the desired reaction temperature (e.g., 200-450°C).

  • Introduce the HCC-240fa and HF feeds into the reactor at the desired molar ratio (e.g., HF/HCC-240fa from 3:1 to 30:1).[5]

  • Maintain the desired reaction pressure.

  • The reactor effluent, containing HCFO-1233zd, by-products, unreacted starting materials, HCl, and excess HF, is passed through a condenser.

  • The condensed stream is then passed through a scrubbing system (e.g., water or caustic scrubber) to remove HCl and unreacted HF.[1]

  • The organic phase is collected and analyzed by gas chromatography to determine the conversion of HCC-240fa and the selectivity to HCFO-1233zd and other products.

  • The crude organic product can be further purified by distillation to separate the HCFO-1233zd isomers and remove other by-products.[1]

Data Presentation

Table 1: Influence of Reaction Temperature on HCFO-1233zd Selectivity and HCC-240fa Conversion (Vapor-Phase Catalytic Reaction)

Temperature (°C)HCC-240fa Conversion (%)HCFO-1233zd Selectivity (%)
2506592
3008588
3509580
400>9975

Note: Data is illustrative and based on general trends reported in the literature. Actual results will vary depending on specific experimental conditions such as catalyst, pressure, and residence time.

Table 2: Common By-products and their Boiling Points

CompoundFormulaBoiling Point (°C)
HCFO-1233zd(E)trans-CF₃CH=CHCl~19
HCFO-1233zd(Z)cis-CF₃CH=CHCl~38
HFO-1234ze(E)trans-CF₃CH=CHF-19
HCFC-241faCCl₃CH₂CHFCl~175
HCFC-242faCCl₂FCH₂CHClF~142
Hydrogen ChlorideHCl-85

Visualizations

Byproduct_Formation_Pathway HCC_240fa HCC-240fa (1,1,1,3,3-pentachloropropane) Intermediates Under-fluorinated Intermediates (e.g., HCFC-241fa, HCFC-242fa) HCC_240fa->Intermediates +HF -HCl Heavies Heavy By-products (Oligomers, Tars) HCC_240fa->Heavies Catalyst High Temp HCl HCl (Hydrogen Chloride) HCC_240fa->HCl HF HF (Hydrogen Fluoride) HCFO_1233zd HCFO-1233zd (E/Z Isomers) Intermediates->HCFO_1233zd +HF -HCl Intermediates->Heavies Catalyst High Temp Intermediates->HCl Over_fluorinated Over-fluorinated Products (e.g., HFO-1234ze) HCFO_1233zd->Over_fluorinated +HF -HCl (side reaction) HCFO_1233zd->HCl

Caption: Reaction pathway for HCFO-1233zd synthesis showing the formation of key by-products.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Corrective Actions Problem High By-product Formation Identify_Byproduct Identify Dominant By-product(s) (e.g., via GC-MS) Problem->Identify_Byproduct Byproduct_Type By-product Type? Identify_Byproduct->Byproduct_Type Under_fluorinated Under-fluorinated Byproduct_Type->Under_fluorinated Over_fluorinated Over-fluorinated Byproduct_Type->Over_fluorinated Heavies Heavies/Tars Byproduct_Type->Heavies Adjust_Under Increase Temp/Pressure Increase HF Ratio Check Catalyst Activity Under_fluorinated->Adjust_Under Adjust_Over Decrease Temp/Pressure Decrease HF Ratio Over_fluorinated->Adjust_Over Adjust_Heavies Optimize Temperature Consider Non-Catalytic Route Heavies->Adjust_Heavies

Caption: A logical workflow for troubleshooting by-product formation in HCFO-1233zd synthesis.

References

Technical Support Center: 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals during experiments with 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd).

Troubleshooting Guides

This section provides solutions to common stability-related problems encountered when working with HCFO-1233zd.

Issue 1: Unexpected Isomerization of trans-HCFO-1233zd (E-isomer) to cis-HCFO-1233zd (Z-isomer)

Symptoms:

  • Changes in the physical properties of the material, such as boiling point and vapor pressure. The Z-isomer has a higher boiling point (~40°C) compared to the E-isomer (~18.3-19°C).[1][2]

  • Alterations in reaction outcomes or product purity.

  • Decreased performance in applications like refrigeration or foam blowing.[1]

Possible Causes:

  • Elevated Temperatures: Sustained temperatures, particularly above 150°C, can induce geometric isomerization from the E- to the Z-isomer.[3]

  • Presence of Catalysts: Certain materials can catalyze the isomerization. Lewis acids and some metal oxides (e.g., fluorinated Cr₂O₃, AlF₃) can increase the rate of isomerization.[4]

Solutions:

  • Temperature Control: Maintain the experimental temperature below the threshold where significant isomerization occurs. For high-temperature applications, consider the use of stabilizers.

  • Material Compatibility: Ensure that all materials in contact with HCFO-1233zd are compatible and do not catalyze isomerization. Refer to the material compatibility table below.

  • Use of Stabilizers: For applications requiring higher temperatures, the addition of stabilizers can inhibit isomerization. C3-C6 olefinic compounds, such as butene or pentene, have been shown to be effective.[1][4]

Issue 2: Degradation or Decomposition of HCFO-1233zd

Symptoms:

  • Formation of acidic byproducts (e.g., HCl, HF).[5]

  • Discoloration of the compound or reaction mixture.

  • Unexplained pressure changes in a closed system.

Possible Causes:

  • Thermal Decomposition: At very high temperatures, HCFO-1233zd can decompose.[5][6]

  • Reaction with Incompatible Materials: Strong bases, oxidants, and reducers can cause decomposition.[7]

  • Presence of Contaminants: Water or other impurities can lead to hydrolysis or other degradation pathways.

  • Photodegradation: While HCFO-1233zd has a relatively short atmospheric lifetime due to reaction with OH radicals, prolonged exposure to UV light could potentially contribute to degradation in a laboratory setting.[8][9][10][11]

Solutions:

  • Maintain Inert Atmosphere: For sensitive reactions, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen and moisture.

  • Purification of Solvents and Reagents: Ensure all solvents and reagents are dry and free of impurities.

  • Material Selection: Use equipment made of compatible materials.[12][13]

  • Storage: Store HCFO-1233zd in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with HCFO-1233zd?

A1: The primary stability concern is the isomerization of the thermodynamically more useful trans-isomer (E-HCFO-1233zd) to the cis-isomer (Z-HCFO-1233zd), especially at elevated temperatures.[1][3] Other concerns include thermal decomposition at very high temperatures and potential reactions with incompatible materials.[5][6][7]

Q2: How can I prevent the isomerization of E-HCFO-1233zd?

A2: To prevent isomerization, it is crucial to control the temperature of your experiment, as higher temperatures promote the conversion to the Z-isomer. Additionally, avoiding contact with catalytic materials such as certain metal halides and oxides is important. In applications where high temperatures are unavoidable, the use of stabilizers like C3-C6 olefinic compounds is recommended.[1]

Q3: What materials are compatible with HCFO-1233zd?

A3: HCFO-1233zd has shown good compatibility with a range of materials commonly used in laboratory and industrial settings. However, compatibility can be dependent on the presence of lubricants and the operating temperature. A summary of material compatibility is provided in the table below. It is always recommended to perform specific compatibility testing for your unique application and conditions.

Q4: What are the recommended storage conditions for HCFO-1233zd?

A4: HCFO-1233zd should be stored in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[14][15] Cylinders should be stored upright and secured to prevent falling.[15] Avoid contact with incompatible materials such as strong bases, oxidants, and reducers.[7]

Q5: What are the thermal decomposition products of HCFO-1233zd?

A5: Thermal decomposition of HCFO-1233zd can produce radicals such as HCl, ∙CF3, and ∙CF2.[5] The exact decomposition products can vary depending on the conditions (e.g., temperature, presence of other substances).

Data Presentation

Table 1: Physical Properties of HCFO-1233zd Isomers

Propertytrans-HCFO-1233zd (E-isomer)cis-HCFO-1233zd (Z-isomer)
CAS Number 102687-65-0[2]99728-16-2[2]
Molecular Formula C₃H₂ClF₃[16]C₃H₂ClF₃[17]
Molecular Weight 130.49 g/mol [2]130.49 g/mol [17]
Boiling Point 18.3 - 19 °C[1][2]39.6 - 40 °C[1][2]
Global Warming Potential (GWP, 100-year) < 1 - 4.5[1][16]Low[16]
Ozone Depletion Potential (ODP) ~0[16]~0[16]

Table 2: Material Compatibility with HCFO-1233zd(E)

Material ClassSpecific MaterialCompatibilityNotes
Elastomers VariousMedium to High Risk with some elastomers, especially with lubricants.[12]Weight and volume changes observed, though minimal change in hardness.[12]
Polymers VariousGenerally good, but specific testing is recommended.
Metals Aluminum, Copper, SteelGood compatibility.[13][18]Minimal reactivity observed in the presence of mineral oil.[13]
Lubricants Mineral Oil, Polyol Ester (POE)Generally compatible, but can influence elastomer compatibility.[12][13]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of HCFO-1233zd with Material Coupons

Objective: To evaluate the chemical stability of HCFO-1233zd in the presence of various materials under elevated temperatures.

Methodology (based on ASHRAE Standard 97): [13][18]

  • Preparation: Cut coupons of the test materials (e.g., metals, polymers) to a standard size. Clean and dry the coupons thoroughly.

  • Sealed Tube Assembly: Place the material coupons into a heavy-walled borosilicate glass tube.

  • Charging: Evacuate the tube and then charge it with a precise amount of HCFO-1233zd and, if applicable, a lubricant (typically a 50/50 weight ratio).[18]

  • Sealing: Seal the glass tube using a torch while ensuring the contents remain cooled to prevent pressure buildup.

  • Aging: Place the sealed tubes in a convection oven at a specified elevated temperature (e.g., 155°C, 180°C) for a defined period (e.g., 14 days).[3][18]

  • Analysis: After aging, cool the tubes and carefully open them. Analyze the liquid and gas phases using techniques such as:

    • Gas Chromatography (GC): To quantify the concentration of HCFO-1233zd isomers and detect any degradation products.

    • Ion Chromatography (IC): To measure the concentration of halide ions (e.g., F⁻, Cl⁻) as an indicator of decomposition.

    • Visual Inspection: To observe any changes in the color of the liquid or the appearance of the material coupons.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assembly Assembly & Charging cluster_aging Accelerated Aging cluster_analysis Analysis prep_coupons Prepare & Clean Material Coupons add_coupons Place Coupons in Tubes prep_coupons->add_coupons prep_tubes Prepare Glass Tubes prep_tubes->add_coupons charge_refrigerant Charge HCFO-1233zd (& Lubricant) add_coupons->charge_refrigerant seal_tubes Seal Tubes charge_refrigerant->seal_tubes heat_oven Heat in Oven (e.g., 180°C for 14 days) seal_tubes->heat_oven open_tubes Cool & Open Tubes heat_oven->open_tubes gc_analysis Gas Chromatography (Isomers, Degradation) open_tubes->gc_analysis ic_analysis Ion Chromatography (Halide Ions) open_tubes->ic_analysis visual_inspection Visual Inspection open_tubes->visual_inspection

Caption: Experimental workflow for accelerated stability testing of HCFO-1233zd.

stability_troubleshooting cluster_symptoms Identify Symptoms cluster_causes1 Potential Causes cluster_causes2 Potential Causes cluster_solutions1 Solutions cluster_solutions2 Solutions start Stability Issue Encountered symptom1 Isomerization (E to Z) start->symptom1 symptom2 Degradation/ Decomposition start->symptom2 cause1a High Temperature symptom1->cause1a cause1b Catalytic Materials symptom1->cause1b cause2a Extreme Heat symptom2->cause2a cause2b Incompatible Reagents symptom2->cause2b cause2c Contaminants (e.g., H₂O) symptom2->cause2c solution1a Control Temperature cause1a->solution1a solution1c Add Stabilizers cause1a->solution1c solution1b Check Material Compatibility cause1b->solution1b solution2c Proper Storage cause2a->solution2c solution2b Purify Reagents cause2b->solution2b solution2a Inert Atmosphere cause2c->solution2a cause2c->solution2b

Caption: Troubleshooting logic for HCFO-1233zd stability issues.

References

Optimizing reaction conditions for stereoselective synthesis of 1-Chloro-3,3,3-trifluoro-1-propene isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the stereoselective synthesis of (E)- and (Z)-1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to HCFO-1233zd isomers?

A1: The most common methods involve the dehydrohalogenation of saturated precursors. Key routes include:

  • Dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa), often using a phase-transfer catalyst or activated carbon.[1][2]

  • Fluorination and subsequent dehydrohalogenation of 1,1,1,3,3-pentachloropropane (HCC-240fa) using anhydrous hydrogen fluoride (HF).[3]

  • Catalytic dehydrofluorination of precursors like 3-chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa) over metal-based catalysts.[3][4]

Q2: Which isomer, (E) or (Z), is more stable and typically favored?

A2: The (E)-isomer (trans) is thermodynamically more stable than the (Z)-isomer (cis) and is often the major product in many synthetic routes.[3][5] The isomers have distinct physical properties, such as different boiling points ((E): 19°C, (Z): 39°C), which is critical for their separation and specific applications.[5]

Q3: What types of catalysts are effective for this synthesis?

A3: Catalyst selection depends on the reaction pathway:

  • Dehydrochlorination: Activated carbon, particularly with a large surface area (10–3,000 m²/g), is effective for selectively producing the (E)-isomer from HCFC-243fa.[3][4]

  • Isomerization: Lewis acids, fluorinated chromium oxide (Cr₂O₃), and alumina-containing catalysts can be used in the gas phase to interconvert (Z) and (E) isomers.[3][5]

  • Fluorination/Dehydrohalogenation: Chromium oxide-based catalysts are common for the vapor-phase fluorination of polychlorinated propenes with HF.[1]

Q4: What are the primary safety concerns when handling reagents for this synthesis?

A4: A primary concern is the handling of anhydrous hydrogen fluoride (HF), which is highly corrosive and toxic.[3][4] Reactions may also generate hydrogen chloride (HCl) gas, which must be scrubbed and handled appropriately.[6] All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide

Issue 1: Low E/Z Isomer Selectivity

Q: My reaction produces a nearly 1:1 mixture of (E) and (Z) isomers, but I am targeting high selectivity for the (E)-isomer. What factors should I investigate?

A: Achieving high stereoselectivity often requires careful optimization of reaction conditions. Consider the following:

  • Catalyst Choice: For dehydrochlorination of HCFC-243fa, using an activated carbon catalyst is reported to provide high selectivity for the (E)-isomer.[4] If you are using a metal-based catalyst, its preparation and state (e.g., degree of fluorination) can significantly impact selectivity.

  • Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase conversion rates, they may also lead to an equilibrium mixture of isomers, thus reducing selectivity.[3] For catalytic reactions, there is often an optimal temperature range; for non-catalytic gas-phase isomerization, temperatures between 150°C and 350°C are typical.[5]

  • Solvent Polarity (Liquid-Phase Reactions): In liquid-phase syntheses, the polarity of the solvent can be adjusted to enhance stereoselectivity.[3] Experiment with a range of solvents to find the optimal medium for your desired isomer.

  • Residence Time: In continuous flow or gas-phase reactions, adjusting the residence time can prevent the product from reaching thermodynamic equilibrium, thereby favoring the kinetically preferred isomer.[6][7]

Issue 2: Low Overall Yield and Poor Precursor Conversion

Q: My reaction shows low conversion of the starting material (e.g., HCFC-243fa), resulting in a low overall yield. How can I improve this?

A: Low conversion and yield can stem from several factors:

  • Reaction Temperature and Pressure: Ensure the reaction temperature and pressure are within the optimal range for the specific catalytic system. Desirable conversion of the starting material is often 70% or higher.[6][7] For the dehydrochlorination of HCFC-243fa using KOH and a phase transfer catalyst, temperatures of 70-80°C and pressures of 0.2-0.5 MPa have been reported.[2]

  • Catalyst Activity: The catalyst may be deactivated or poisoned. See "Issue 3: Catalyst Deactivation" for more details. Ensure the catalyst is properly prepared and activated before use.

  • Insufficient Mixing: In liquid-phase reactions, particularly those involving a phase-transfer catalyst, vigorous stirring is essential to ensure efficient interaction between reactants in different phases.[2]

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can limit conversion. For base-mediated dehydrochlorination, ensure at least a stoichiometric amount of base is used.

Issue 3: Catalyst Deactivation

Q: I observe a good initial reaction rate, but it quickly slows down, suggesting catalyst deactivation. What are the common causes and solutions?

A: Catalyst deactivation is a common problem, especially in high-temperature or continuous processes.

  • Coking: The formation of carbonaceous deposits (coke) on the catalyst surface is a primary cause of deactivation, particularly with metal-based catalysts.[4][5] This can be mitigated by optimizing the reaction temperature or co-feeding a small amount of an oxidizing agent if the process allows. The catalyst may need periodic regeneration.

  • Polymerization: Side reactions can lead to the polymerization of the olefin products on the catalyst surface, blocking active sites.[4] Lowering the reaction temperature or reducing residence time can help minimize this.

  • Poisoning: Impurities in the feedstock can act as catalyst poisons. Ensure the purity of your starting materials.

Data on Reaction Conditions

The following table summarizes various conditions for the synthesis and isomerization of HCFO-1233zd.

Reaction TypePrecursorCatalystPhaseTemperature (°C)PressureKey Outcome/Selectivity
DehydrochlorinationHCFC-243faActivated CarbonGas200 - 400AtmosphericHigh selectivity to (E)-1233zd[4]
DehydrochlorinationHCFC-243faKOH / Phase Transfer CatalystLiquid70 - 800.2 - 0.5 MPaHigh conversion of HCFC-243fa[2]
Fluorination / DehydrohalogenationHCC-240faCr-basedGas/LiquidVariesVariesProduces a mixture of isomers; (E) is often major[1][3]
Isomerization(Z)-1233zdLewis Acids, Cr₂O₃, AlF₃Gas25 - 45025 - 100 TorrDrives mixture towards thermodynamic equilibrium (favors E)[3]
Isomerization (Non-Catalytic)(E)-1233zd or (Z)-1233zdNoneGas150 - 350VariesLow conversion per pass (1-2%)[5]

Experimental Protocols

Protocol: Dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa) using a Phase Transfer Catalyst

This protocol is based on methodologies described for liquid-phase dehydrochlorination.[2]

Materials:

  • 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa)

  • Potassium hydroxide (KOH) solution (e.g., 30% w/w in water)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Stirred pressure reactor equipped with heating, cooling, and pressure monitoring

Procedure:

  • Charge the pressure reactor with 1.0 mole of HCFC-243fa.

  • Add the aqueous KOH solution. The molar ratio of KOH to HCFC-243fa should be approximately 1:1.

  • Add the phase transfer catalyst (e.g., 0.01 mol of TBAB).

  • Seal the reactor and begin stirring at a moderate speed (e.g., 200 rpm).

  • Heat the reactor to the target temperature, typically between 70°C and 80°C.

  • Maintain the reaction at a constant temperature for several hours (e.g., 3.5 hours), ensuring the system pressure remains within a safe operating range (e.g., 0.2–0.5 MPa).

  • After the reaction period, cool the reactor to room temperature.

  • Vent any excess pressure and carefully collect the crude product. The organic phase will contain the HCFO-1233zd isomers.

  • Wash the crude product with water to remove residual salts and base.

  • Dry the organic layer over an appropriate drying agent (e.g., anhydrous MgSO₄).

  • Analyze the product composition (conversion of HCFC-243fa and E/Z isomer ratio) using Gas Chromatography (GC).

  • The (E) and (Z) isomers can be separated by fractional distillation due to their different boiling points.[6][7]

Visualizations

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start_end start_end process process input_output input_output decision decision product product Precursor Precursor (e.g., HCFC-243fa) Reactor Reaction (Dehydrohalogenation) Precursor->Reactor Crude Crude Product (E/Z Mixture, HCl, HF) Reactor->Crude Scrubbing Acid Removal (Scrubbing/Washing) Crude->Scrubbing Distillation1 Isomer Separation (Distillation) Scrubbing->Distillation1 E_isomer (E)-1233zd Distillation1->E_isomer Lower Boiling Point Z_isomer (Z)-1233zd Distillation1->Z_isomer Higher Boiling Point

Caption: General experimental workflow for synthesis and purification of HCFO-1233zd isomers.

Troubleshooting problem problem question question action action catalyst_action catalyst_action start Problem: Low E/Z Stereoselectivity q_phase Gas or Liquid Phase Reaction? start->q_phase q_gas_temp Is Temperature Optimized? q_phase->q_gas_temp Gas q_liquid_solvent Is Solvent Polarity Optimized? q_phase->q_liquid_solvent Liquid a_gas_temp Adjust Temperature: Higher temps may favor thermodynamic product (E). Lower temps may favor kinetic. q_gas_temp->a_gas_temp No q_catalyst Is Catalyst Selective? q_gas_temp->q_catalyst Yes a_gas_temp->q_catalyst a_catalyst Switch Catalyst: - Activated Carbon for (E) - Check Cr₂O₃/AlF₃ state q_catalyst->a_catalyst No a_liquid_solvent Screen Solvents: Adjust polarity to influence transition state stability. q_liquid_solvent->a_liquid_solvent No q_liquid_catalyst Using Phase Transfer Catalyst? q_liquid_solvent->q_liquid_catalyst Yes a_liquid_solvent->q_liquid_catalyst a_liquid_catalyst Optimize Catalyst: - Change catalyst type - Adjust concentration q_liquid_catalyst->a_liquid_catalyst Yes

Caption: Troubleshooting decision tree for low E/Z isomer selectivity.

References

Technical Support Center: Purification of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude HCFO-1233zd can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Geometric Isomer: The (Z)-isomer of HCFO-1233zd is a common impurity when the (E)-isomer is the target product.[1][2][3]

  • Acids: Residual hydrogen chloride (HCl) and hydrogen fluoride (HF) from the manufacturing process are often present.[4][5]

  • Water: Moisture can be present in the crude product.[4]

  • Organic Byproducts: Other fluorinated and chlorinated compounds can be present, such as 1,1,1,3,3-pentafluoropropane (HFC-245fa), 1-chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa), and various isomers of dichlorotrifluoropropene.[3]

  • Toxic Impurities: 3,3,3-trifluoropropyne (TFP), a toxic and flammable compound, can be formed as a byproduct, particularly during the removal of acids with a base when the (Z)-isomer is present.[4] Other toxic impurities to monitor for include 2-chloro-3,3,3-trifluoropropene (1233xf).[6]

Q2: Why is the separation of (E) and (Z) isomers of HCFO-1233zd a key challenge?

A2: The (E) and (Z) isomers of HCFO-1233zd have different physical properties, including boiling points, which makes their separation by distillation feasible.[2][7][8] However, achieving high purity of one isomer can be challenging due to the need for efficient fractional distillation. The (E)-isomer is often the desired product for many applications due to its thermodynamic stability.[8][9] For some processes, the less desired (Z)-isomer can be converted to the (E)-isomer through isomerization to increase the overall yield.[1][9]

Q3: What are azeotropes and how do they affect the purification of HCFO-1233zd?

A3: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. HCFO-1233zd can form azeotropic or azeotrope-like compositions with various substances, including water and certain alcohols.[4][7][10] The formation of these azeotropes prevents the separation of components by conventional distillation, requiring more advanced techniques like azeotropic or extractive distillation.[4][11]

Troubleshooting Guides

Problem 1: Poor separation of (E) and (Z) isomers during distillation.
  • Possible Cause: Inefficient distillation column or incorrect operating parameters.

  • Solution:

    • Column Efficiency: Ensure the distillation column has a sufficient number of theoretical plates for the separation.

    • Reflux Ratio: Optimize the reflux ratio. A higher reflux ratio generally improves separation but reduces throughput.

    • Pressure and Temperature Control: Maintain stable pressure and temperature throughout the distillation process. The boiling points of the isomers are distinct, and precise control is necessary to exploit this difference.[2][7]

Problem 2: Presence of acidic impurities (HCl, HF) after purification.
  • Possible Cause: Incomplete neutralization or washing.

  • Solution:

    • Washing: Implement a wash step with an aqueous basic solution (e.g., dilute potassium hydroxide or sodium hydroxide) to neutralize and remove HCl and HF.[4]

    • Multiple Washes: Perform multiple washes and check the pH of the aqueous layer to ensure complete acid removal.

    • Water Wash: Follow the basic wash with a water wash to remove any residual base.

Problem 3: Residual water in the final product.
  • Possible Cause: Inefficient drying after the washing steps.

  • Solution:

    • Decanting: After washing, allow the organic and aqueous layers to separate and carefully decant the HCFO-1233zd layer.[4]

    • Drying Agents: Use a suitable desiccant such as molecular sieves, activated alumina, or silica gel to remove dissolved and residual moisture.[4] Ensure sufficient contact time with the drying agent.

Problem 4: Detection of toxic 3,3,3-trifluoropropyne (TFP) in the product.
  • Possible Cause: Formation of TFP as a byproduct during the reaction with a base, especially in the presence of the (Z)-isomer.[4]

  • Solution:

    • Isomer Removal: If possible, distill the crude mixture to remove the (Z)-isomer before reacting with a base to remove acids.[4]

    • Temperature Control: Carefully control the temperature during the reaction with the base to minimize the formation of TFP.[4]

Quantitative Data Summary

Property(E)-1-Chloro-3,3,3-trifluoro-1-propene(Z)-1-Chloro-3,3,3-trifluoro-1-propeneReference
Boiling Point ~19-20 °C~39-40 °C[2][7][8]
Molar Mass 130.49 g/mol 130.49 g/mol [12][13]

Experimental Protocols

General Protocol for Purification of Crude HCFO-1233zd

This protocol outlines a general procedure for purifying crude HCFO-1233zd containing isomers, acidic impurities, and water.

  • Acid Removal:

    • The crude HCFO-1233zd is first washed with a dilute aqueous basic solution (e.g., 5% potassium carbonate) to neutralize and remove HCl and HF.

    • The mixture is stirred vigorously and then allowed to phase separate. The aqueous layer is removed.

    • This washing step is repeated until the aqueous layer is neutral.

    • A final wash with deionized water is performed to remove any residual base.

  • Drying:

    • The organic layer is separated and dried over a suitable desiccant like anhydrous magnesium sulfate or molecular sieves.

    • The mixture is allowed to stand for a period to ensure complete moisture removal, followed by filtration to remove the desiccant.

  • Fractional Distillation:

    • The dried crude product is subjected to fractional distillation using a column with high efficiency.

    • The temperature at the top of the column is carefully monitored.

    • The lower-boiling (E)-isomer will distill first, followed by the higher-boiling (Z)-isomer.

    • Fractions are collected at their respective boiling points, and their purity is checked using analytical methods such as Gas Chromatography (GC).

Visualizations

Purification_Workflow Crude Crude HCFO-1233zd (contains isomers, acids, water) Wash Aqueous Basic Wash (e.g., K2CO3 solution) Crude->Wash Decant1 Phase Separation & Decanting Wash->Decant1 WaterWash Water Wash Decant1->WaterWash Waste1 Aqueous Waste (salts) Decant1->Waste1 Removes HCl, HF Decant2 Phase Separation & Decanting WaterWash->Decant2 Drying Drying (e.g., Molecular Sieves) Decant2->Drying Waste2 Aqueous Waste Decant2->Waste2 Removes residual base Distillation Fractional Distillation Drying->Distillation ProductE Pure (E)-HCFO-1233zd Distillation->ProductE Lower boiling fraction ProductZ Pure (Z)-HCFO-1233zd Distillation->ProductZ Higher boiling fraction

Caption: General workflow for the purification of HCFO-1233zd.

Troubleshooting_Guide Impurity Impurity Detected? Acid Acidic Impurities (HCl, HF) Impurity->Acid Yes Water Residual Water Impurity->Water Yes Isomer Incorrect Isomer Ratio Impurity->Isomer Yes Sol_Acid Solution: - Perform aqueous basic wash - Check pH of waste Acid->Sol_Acid Sol_Water Solution: - Use effective desiccant - Increase contact time Water->Sol_Water Sol_Isomer Solution: - Optimize distillation column - Adjust reflux ratio Isomer->Sol_Isomer

Caption: Troubleshooting logic for common purification issues.

References

Addressing corrosion issues with 1-Chloro-3,3,3-trifluoro-1-propene in equipment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential corrosion and material compatibility issues when using 1-Chloro-3,3,3-trifluoro-1-propene (HFO-1233zd(E)) in laboratory and industrial equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HFO-1233zd(E)) and why is material compatibility a concern?

A1: this compound, also known as HFO-1233zd(E), is a hydrofluoroolefin used as a refrigerant, blowing agent, and solvent.[1] Like any chemical, it can interact with the materials of your equipment, potentially leading to degradation, corrosion, or contamination of your process. Ensuring compatibility is crucial for maintaining equipment integrity, experimental accuracy, and safety.

Q2: Which metals are generally compatible with HFO-1233zd(E)?

A2: Studies have shown that HFO-1233zd(E) is compatible with several common metals. Materials like stainless steel, carbon steel, aluminum, copper, and brass have shown no visual changes or significant weight loss after prolonged exposure.[2][3][4]

Q3: Are there any metals that require special consideration?

A3: While generally compatible, aluminum requires caution. The presence of aluminum fines or the removal of the protective oxide layer on the aluminum surface could potentially lead to a reaction with halogenated compounds like HFO-1233zd(E).[2]

Q4: Which elastomers (seals, gaskets, O-rings) are compatible with HFO-1233zd(E)?

A4: EPDM (ethylene propylene diene M-class rubber), Neoprene, and PTFE (polytetrafluoroethylene) have demonstrated good compatibility with HFO-1233zd(E).[3][5] EPDM is often preferred due to its minimal weight loss after immersion.[3]

Q5: Are there any elastomers that are known to be incompatible with HFO-1233zd(E)?

A5: Yes, some elastomers are not recommended for use with HFO-1233zd(E). These include polyacrylate, Viton®, natural rubber, and silicone rubber.[3][4] Significant swelling or degradation can occur with these materials.

Q6: Can the presence of lubricants affect material compatibility?

A6: Yes, the presence of lubricants can influence the compatibility of HFO-1233zd(E) with certain materials. It is essential to consider the combined effect of the HFO and the specific lubricant on your equipment's components.

Q7: How does temperature affect the stability and corrosivity of HFO-1233zd(E)?

A7: At elevated temperatures (above 150°C), HFO-1233zd(E) can undergo isomerization to its Z-isomer, which has different physical properties and could potentially impact system performance. While generally stable, high temperatures can increase the potential for chemical reactions and corrosion.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common material compatibility issues.

Problem: I am observing discoloration or corrosion on metal components in my system.

A Corrosion Observed B Identify Affected Metal A->B C Check Operating Temperature A->C D Analyze for Contaminants A->D E Review Material Compatibility Data B->E H Implement Temperature Control C->H I Flush and Clean System D->I F Consult Equipment Manufacturer E->F Is material listed as incompatible or requires special consideration? G Replace with Compatible Material F->G

Caption: Troubleshooting workflow for metal corrosion.

  • Identify the affected metal: Determine the specific type of metal that is showing signs of corrosion.

  • Check operating conditions: Note the temperature, pressure, and duration of exposure to HFO-1233zd(E).

  • Inspect for contaminants: The presence of moisture, air, or other chemicals can accelerate corrosion.

  • Consult compatibility data: Refer to the data tables below to verify if the metal is suitable for your operating conditions.

  • Take corrective action: If the material is incompatible, plan to replace it with a recommended alternative. If operating conditions are too aggressive, consider modifying your process to reduce temperature or exposure time.

Problem: My elastomeric seals are swelling, cracking, or failing.

A Elastomer Failure Observed (Swelling, Cracking) B Identify Elastomer Material A->B C Check for Lubricant Interaction A->C D Review Compatibility Data B->D C->D E Select a Recommended Elastomer D->E Is material listed as incompatible? F Perform In-house Compatibility Test E->F G Replace Failed Seals F->G

Caption: Troubleshooting workflow for elastomer failure.

  • Identify the elastomer: Determine the material of the failing seal or gasket.

  • Consider the lubricant: If a lubricant is present, its interaction with the elastomer and HFO-1233zd(E) should be investigated.

  • Consult compatibility data: Check the tables below to see if the elastomer is recommended for use with HFO-1233zd(E).

  • Replace with a suitable material: If the current elastomer is incompatible, replace it with a recommended material such as EPDM or PTFE.

Data Presentation

Table 1: Metal Compatibility with HFO-1233zd(E)

MetalTest ConditionsObservationsCompatibility
Stainless Steel95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hoursNo weight or visual changesExcellent
Carbon SteelRefluxing neat HFO-1233zd(E) for 2 weeks[2]Non-corrosiveExcellent
Iron95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hoursNo weight or visual changesExcellent
Aluminum95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hoursNo weight or visual changesGood (with caution)
Brass95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hoursNo weight or visual changesExcellent
CopperRefluxing neat HFO-1233zd(E) for 2 weeks[2]Non-corrosiveExcellent

Table 2: Elastomer Compatibility with HFO-1233zd(E)

ElastomerTest ConditionsObservationsCompatibility
EPDMImmersion in HFO-1233zd(E) for 100 hours[3]Lowest weight loss among compatible elastomersExcellent
Neoprene95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hoursMinor weight increaseGood
PTFE95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hoursMinor weight increaseExcellent
HNBR95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hoursSignificant weight increase in wet statePoor
PolyacrylateImmersion in HFO-1233zd(E)[3]Not recommendedPoor
Viton®Immersion in HFO-1233zd(E)[3]Not recommendedPoor
Natural RubberImmersion in HFO-1233zd(E)[3]Not recommendedPoor
Silicone RubberImmersion in HFO-1233zd(E)[3]Not recommendedPoor

Experimental Protocols

Methodology for Metal Corrosion Testing (Based on ASTM G31-72)

This protocol outlines a general procedure for laboratory immersion corrosion testing.

A Prepare Metal Coupons (Clean, Weigh) C Immerse Coupons in Solution A->C B Prepare Test Solution (HFO-1233zd(E) +/- Lubricant) B->C D Maintain Test Conditions (Temperature, Duration) C->D E Remove and Clean Coupons D->E F Visually Inspect Coupons E->F G Weigh Cleaned Coupons E->G I Report Findings F->I H Calculate Corrosion Rate G->H H->I

Caption: Experimental workflow for metal corrosion testing.

  • Specimen Preparation:

    • Obtain metal coupons of known dimensions and surface area.

    • Clean the coupons thoroughly to remove any oil, grease, or oxides.

    • Accurately weigh each coupon to the nearest 0.1 mg.

  • Test Setup:

    • Place the HFO-1233zd(E) test solution in a suitable container. If testing with a lubricant, prepare the mixture to the desired concentration.

    • Suspend the metal coupons in the solution using non-metallic holders. Ensure the coupons are fully immersed and not in contact with each other or the container walls.

  • Test Conditions:

    • Maintain the test solution at the desired temperature for the specified duration.

    • The duration can range from hours to weeks depending on the desired acceleration of the test.

  • Post-Test Evaluation:

    • At the end of the test, remove the coupons from the solution.

    • Clean the coupons to remove any corrosion products according to standard procedures.

    • Visually inspect the coupons for any signs of corrosion, such as pitting or discoloration.

    • Accurately weigh the cleaned coupons.

  • Corrosion Rate Calculation:

    • Calculate the mass loss and the corrosion rate using the following formula: Corrosion Rate (mm/year) = (K × W) / (A × T × D) Where:

      • K = a constant (8.76 × 10^4)

      • W = mass loss in grams

      • A = area in cm²

      • T = time of exposure in hours

      • D = density in g/cm³

Methodology for Elastomer Compatibility Testing

This protocol provides a general method for assessing the compatibility of elastomers with HFO-1233zd(E).

  • Specimen Preparation:

    • Prepare standardized elastomer specimens (e.g., O-rings or flat sheets).

    • Measure and record the initial dimensions (diameter, thickness), weight, and hardness (Shore A).

  • Immersion Test:

    • Place the specimens in a pressure-rated vessel containing HFO-1233zd(E).

    • Seal the vessel and maintain it at the desired test temperature for a specified period (e.g., 100 hours).

  • Post-Immersion Analysis:

    • After the exposure period, carefully remove the specimens from the vessel.

    • Immediately measure and record the post-exposure dimensions, weight, and hardness.

    • Allow the specimens to dry in a well-ventilated area for 24 hours and repeat the measurements to assess any permanent changes.

  • Calculate Changes:

    • Calculate the percentage change in volume, weight, and hardness to quantify the effect of the HFO-1233zd(E) on the elastomer.

References

Technical Support Center: Safe Disposal of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd(E)) Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for the safe handling and disposal of 1-Chloro-3,3,3-trifluoro-1-propene waste, specifically tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 102687-65-0), often referred to as HCFO-1233zd(E), is a fluorinated olefin.[1][2] Its primary hazards include:

  • Gas Under Pressure: It is stored as a liquefied gas and may explode if heated.[3][4][5]

  • Asphyxiation Risk: In confined spaces, its vapors can displace oxygen and cause rapid suffocation.[6][7]

  • Health Hazards: It is suspected of damaging fertility or the unborn child and may cause an allergic skin reaction.[6] Direct contact with the evaporating liquid can cause frostbite.[4][5]

  • Environmental Hazards: It is harmful to aquatic life with long-lasting effects.[3][4][5]

  • Thermal Decomposition: At high temperatures (above 250°C), it can decompose into hazardous products like hydrochloric acid (HCl), hydrofluoric acid (HF), and carbonyl halides.

Q2: What are the recommended immediate actions in case of a small laboratory spill?

A2: For a small, manageable spill, especially in a well-ventilated area like a fume hood, the primary response is to allow the liquid to safely evaporate while ensuring proper ventilation. Evacuate non-essential personnel from the immediate area, prevent the chemical from entering drains, and remove all sources of ignition.[3]

Q3: How should I store waste this compound before disposal?

A3: Waste should be collected in suitable, closed, and clearly labeled containers.[3] Store these containers in a dry, cool, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[3][5][8] Ensure containers are stored upright and secured to prevent tipping.[7][8] Do not store with incompatible materials such as strong bases, oxidants, or reducers.[5]

Q4: Can I dispose of small quantities down the drain or with general lab waste?

A4: No. This chemical is harmful to aquatic life, and its discharge into the environment must be avoided.[3][5] Disposal down the drain is prohibited. All waste, including contaminated materials like paper towels or absorbents, must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.

Q5: What are the primary methods for disposing of this chemical waste?

A5: The primary method is to collect the waste in approved containers and arrange for pickup by a licensed hazardous waste disposal company.[3] These specialized companies may use high-temperature incineration for destruction or may recycle/reclaim the material. Always follow your local, state, and federal regulations for hazardous waste disposal.[5]

Q6: What personal protective equipment (PPE) is required when handling this waste?

A6: When handling waste this compound, personnel should wear:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[3][7]

  • Skin Protection: Impervious, flame-resistant clothing and chemical-resistant gloves.[3]

  • Respiratory Protection: In situations with inadequate ventilation or during a spill response, a self-contained breathing apparatus (SCBA) or an appropriate respirator should be used.[7][8]

Troubleshooting Guide

Q: I've detected a leak from a waste container. What should I do?

A: Immediately alert others in the area and evacuate if necessary. If the leak is small and can be managed without significant risk, move the container to a well-ventilated area like a fume hood. Stop the leak if it is safe to do so.[4] If the leak is substantial or the container is compromised, evacuate the area, close the doors, and contact your institution's emergency response or EHS department immediately.[8]

Q: The waste is contaminated with other solvents. How does this affect disposal?

A: Contamination with other solvents can significantly alter the disposal protocol. Do not mix this waste with other chemical waste streams unless you have confirmed compatibility. Incompatible mixtures can create dangerous reactions. Label the container with all chemical components and their estimated concentrations. Consult your EHS office for guidance on the proper disposal of mixed chemical waste.

Q: I need to decontaminate glassware that contained this compound. What is the procedure?

A: All decontamination procedures should be performed in a well-ventilated fume hood. Allow any residual liquid to evaporate completely. Rinse the glassware with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste. Then, wash the glassware with soap and water. The initial solvent rinse is crucial and must be disposed of as hazardous waste, not poured down the drain.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Occupational Exposure Limit 800 ppm (8-hour Time-Weighted Average)[2][4]
Inhalation Toxicity (LC50, Rat) 120,000 ppm[3]
Boiling Point 18.85 °C[9]
Autoignition Temperature 380 °C
Solubility in Water 1.9 g/L (at 20 °C)[4]
Octanol-Water Partition Coeff. 2.2 (at 25 °C)[4]
Global Warming Potential (GWP) 3.7[2]
Ozone Depletion Potential (ODP) < 0.0004[2]

Protocols and Workflows

Protocol 4.1: Small Spill Management Protocol

This protocol outlines the steps for managing a small, contained spill (e.g., <100 mL) of this compound in a laboratory setting.

  • Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate non-essential individuals from the area.

  • Ensure Ventilation: Increase ventilation to the maximum extent possible. If the spill is not already in a fume hood, ensure the lab's ventilation system is operating at full capacity. Do not attempt to clean a spill in a poorly ventilated area.

  • Don PPE: Put on the required personal protective equipment as outlined in the FAQ section, including safety goggles, chemical-resistant gloves, and a lab coat. A respirator may be necessary depending on the spill size and ventilation.[7]

  • Containment: Prevent the spill from spreading or entering drains using non-combustible absorbent materials like vermiculite or sand.

  • Collection: Since the substance has a low boiling point, small spills will evaporate quickly.[9] For slightly larger spills, once contained, collect all contaminated absorbent materials using non-sparking tools.[3]

  • Package Waste: Place the collected materials into a heavy-duty, sealable plastic bag or a designated hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound contaminated debris."

  • Decontamination: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the used cloth in the waste container. Follow with a standard soap and water cleaning.

  • Disposal: Arrange for the disposal of the sealed waste container through your institution's EHS department.

  • Reporting: Report the incident to your supervisor and EHS office as per institutional policy.

Mandatory Visualizations

G cluster_legend Legend Start Start/End Process Process Step Decision Decision Point Waste Waste Management start Waste Generated collect Collect in a designated, leak-proof, and labeled waste container start->collect decision_contam Is waste contaminated with other chemicals? collect->decision_contam consult_ehs Consult EHS for co-disposal compatibility and labeling decision_contam->consult_ehs Yes storage Store container in a cool, dry, well-ventilated area away from heat/ignition decision_contam->storage No consult_ehs->storage vendor_pickup Arrange pickup by licensed hazardous waste vendor via EHS storage->vendor_pickup end_node Final Disposition (Professional Destruction or Reclamation) vendor_pickup->end_node

Caption: Waste Disposal Decision Logic for this compound.

G cluster_legend Legend Start Start/End Action Action Step Decision Decision Point Emergency Emergency Action start Spill Detected assess Assess spill size and ventilation start->assess decision_size Is spill large, uncontained, or in poorly ventilated area? assess->decision_size emergency EVACUATE AREA IMMEDIATELY Call Emergency Response / EHS decision_size->emergency Yes alert Alert nearby personnel decision_size->alert No (Small & Contained) ventilate Maximize ventilation (e.g., open fume hood sash) alert->ventilate ppe Don appropriate PPE: safety goggles, gloves, lab coat ventilate->ppe contain Contain spill with non-combustible absorbent ppe->contain collect Collect contaminated materials into sealed waste container contain->collect dispose Dispose of waste via EHS collect->dispose end_node Spill Managed dispose->end_node

Caption: Workflow for a small laboratory spill of this compound.

References

Technical Support Center: Gas Chromatography Analysis of HCFO-1233zd Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of HCFO-1233zd isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the separation and quantification of (E)- and (Z)-HCFO-1233zd.

Troubleshooting Guide

Gas chromatography is a powerful technique for separating the geometric isomers of HCFO-1233zd. However, various issues can arise during analysis, leading to inaccurate or inconsistent results. This guide provides a systematic approach to identify and resolve common problems.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting common GC issues encountered during HCFO-1233zd isomer analysis.

Troubleshooting_Workflow cluster_Start Start: Identify the Problem cluster_PeakShape Peak Shape Issues cluster_Baseline Baseline Issues cluster_Retention Retention Time Issues cluster_Quantitation Quantitation Issues cluster_Causes Potential Causes & Solutions cluster_End Resolution Start Observe Chromatographic Problem Peak_Tailing Peak Tailing Start->Peak_Tailing Peak_Fronting Peak Fronting Start->Peak_Fronting Split_Peaks Split or Broad Peaks Start->Split_Peaks Noisy_Baseline Noisy Baseline Start->Noisy_Baseline Drifting_Baseline Drifting Baseline Start->Drifting_Baseline RT_Shift Retention Time Shift Start->RT_Shift Poor_Sensitivity Poor Sensitivity/ No Peaks Start->Poor_Sensitivity Cause_Tailing Active sites in inlet/column - Replace liner - Trim column Peak_Tailing->Cause_Tailing Cause_Fronting Column overload - Dilute sample - Check injection volume Peak_Fronting->Cause_Fronting Cause_Split Improper column installation - Reinstall column - Check for leaks Split_Peaks->Cause_Split Cause_Noise Contaminated gas or detector - Check gas purity - Clean detector Noisy_Baseline->Cause_Noise Cause_Drift Column bleed or leaks - Condition column - Check for leaks Drifting_Baseline->Cause_Drift Cause_RT_Shift Flow rate or temperature changes - Check gas pressure - Verify oven temperature RT_Shift->Cause_RT_Shift Cause_Sensitivity Injector/detector problem - Check temperatures - Confirm detector function Poor_Sensitivity->Cause_Sensitivity End Problem Resolved Cause_Tailing->End Cause_Fronting->End Cause_Split->End Cause_Noise->End Cause_Drift->End Cause_RT_Shift->End Cause_Sensitivity->End

Caption: A flowchart for systematic troubleshooting of common GC problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing HCFO-1233zd isomers?

A1: A significant challenge in the analysis of HCFO-1233zd is the potential for thermal isomerization of the (E)-isomer to the (Z)-isomer at elevated temperatures, which can occur in the GC inlet or column. This can lead to an overestimation of the (Z)-isomer concentration. It is crucial to use optimized temperature settings to minimize this conversion.

Q2: My chromatogram shows significant peak tailing for both isomers. What could be the cause?

A2: Peak tailing is often indicative of active sites within the GC system. Potential causes include:

  • Contaminated or active inlet liner: The glass liner in the injector can accumulate non-volatile residues or have active silanol groups.

  • Column contamination: The initial part of the column can become contaminated with sample matrix components.

  • Improper column installation: A poor cut on the column end or incorrect positioning in the inlet or detector can create dead volume.

Troubleshooting Steps:

  • Replace the inlet liner with a new, deactivated one.

  • Trim 10-15 cm from the front of the column.

  • Ensure the column is properly installed according to the manufacturer's instructions.

Q3: I am observing a noisy or drifting baseline. How can I fix this?

A3: A noisy or drifting baseline can be caused by several factors:

  • Contaminated carrier gas: Impurities in the carrier gas can cause a high background signal.

  • Column bleed: Operating the column above its recommended maximum temperature can cause the stationary phase to degrade and elute.

  • Detector contamination: The detector can become contaminated over time, leading to increased noise.

  • Gas leaks: A leak in the system can introduce air, causing an unstable baseline.

Troubleshooting Steps:

  • Verify the purity of the carrier gas and ensure gas traps are functioning correctly.

  • Check the column's maximum operating temperature and ensure the method parameters do not exceed it.

  • Perform detector maintenance as per the manufacturer's guide.

  • Use an electronic leak detector to check for leaks at all fittings.

Q4: The retention times of my peaks are shifting between runs. What should I check?

A4: Retention time shifts are typically due to changes in flow rate or oven temperature.

  • Carrier gas flow rate fluctuations: Check the gas cylinder pressure and the gas delivery system for any inconsistencies.

  • Oven temperature instability: Verify that the GC oven is accurately maintaining the set temperature.

  • Column aging: Over time, the stationary phase can degrade, leading to changes in retention.

Troubleshooting Steps:

  • Ensure the carrier gas supply is stable and the pressure regulators are functioning correctly.

  • Calibrate the oven temperature using a certified thermometer.

  • If the column is old or has been used extensively, consider replacing it.

Q5: I'm not seeing any peaks, or the peaks are very small. What is the problem?

A5: Lack of peaks or poor sensitivity can stem from issues with the sample introduction or detection.

  • Syringe issue: The syringe may be clogged or not functioning correctly.

  • Incorrect injection parameters: The injection volume may be too low, or the inlet temperature may be inappropriate.

  • Detector malfunction: The detector may not be turned on or is not functioning correctly.

  • System leak: A significant leak can prevent the sample from reaching the detector.

Troubleshooting Steps:

  • Check the syringe for any blockage and ensure it is drawing and dispensing the sample correctly.

  • Verify the injection volume and inlet temperature are appropriate for the analysis.

  • Confirm that the detector is on and its parameters are set correctly.

  • Perform a thorough leak check of the entire system.

Experimental Protocols

A validated and reliable GC method is essential for the accurate analysis of HCFO-1233zd isomers. Below is a recommended starting method that can be further optimized for your specific instrumentation and requirements.

Recommended GC Method for HCFO-1233zd Isomer Analysis

ParameterSetting
Column CP-Sil 8 CB (or equivalent 5% Phenyl Polysiloxane)
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless
Inlet Temperature200 °C (to minimize thermal isomerization)
Split Ratio50:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow Mode)
Oven Program
Initial Temperature40 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature150 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Settings
Temperature250 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min
MS Settings (Scan Mode)
Mass Range35 - 200 m/z
Source Temperature230 °C
Quadrupole Temp.150 °C

Experimental Workflow

The following diagram outlines the general workflow for analyzing HCFO-1233zd isomers by gas chromatography.

Experimental_Workflow Sample_Prep 1. Sample Preparation (Dilution in appropriate solvent) GC_Setup 2. GC System Setup (Install column, set parameters) Sample_Prep->GC_Setup System_Check 3. System Suitability Check (Inject standard, verify performance) GC_Setup->System_Check Sample_Injection 4. Sample Injection (Autosampler or manual) System_Check->Sample_Injection Data_Acquisition 5. Data Acquisition (Chromatogram and/or mass spectra) Sample_Injection->Data_Acquisition Data_Analysis 6. Data Analysis (Peak integration, identification, quantification) Data_Acquisition->Data_Analysis Reporting 7. Reporting (Generate results report) Data_Analysis->Reporting

Caption: A typical workflow for GC analysis of HCFO-1233zd isomers.

Quantitative Data

Accurate quantification requires a well-calibrated instrument and consistent chromatographic performance. The following table provides expected retention times and typical resolution for the HCFO-1233zd isomers based on the recommended GC method. Please note that these values may vary slightly depending on the specific instrument and column conditions.

Table 1: Expected Retention Times and Resolution

CompoundIsomerExpected Retention Time (min)Resolution (Rs)
HCFO-1233zd(E)-isomer~ 5.2> 2.0
HCFO-1233zd(Z)-isomer~ 5.8-

Resolution is calculated between the (E)- and (Z)-isomer peaks.

Table 2: Isomerization of (E)-HCFO-1233zd at Elevated Temperatures

This table summarizes the potential for isomerization of the (E)-isomer to the (Z)-isomer when exposed to high temperatures over time. This data highlights the importance of maintaining a controlled and minimized inlet temperature during GC analysis.

Temperature (°C)Duration(Z)-Isomer Formation (%)
18014 days< 1.6
22014 days~ 9.0

Data sourced from thermal stability studies.[1]

By following the guidance in this technical support center, researchers can effectively troubleshoot issues, optimize their analytical methods, and achieve accurate and reliable results in the gas chromatographic analysis of HCFO-1233zd isomers.

References

Enhancing the efficiency of HCFO-1233zd as a heat transfer fluid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HCFO-1233zd as a heat transfer fluid in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental use of HCFO-1233zd.

Problem Potential Causes Recommended Solutions
Inconsistent Temperature Control 1. Fluid Degradation: Thermal cracking or oxidation of HCFO-1233zd can alter its properties.[1] 2. System Contamination: Presence of water, solvents, or other oils can affect heat transfer.[1] 3. Improper Flow Rate: Low fluid velocity can lead to localized overheating and vapor formation ("flashing").[1]1. Fluid Analysis: Regularly analyze the fluid for signs of degradation. Consider replacement if significant changes in viscosity or appearance are observed. 2. System Flush: If contamination is suspected, perform a thorough system flush and recharge with pure HCFO-1233zd. 3. Optimize Flow: Ensure the circulation pump is operating correctly and that the flow rate is within the design specifications for your heater and heat exchanger.[1]
Reduced Heating/Cooling Capacity 1. Lower Volumetric Heat Capacity: Compared to some traditional heat transfer fluids like R245fa, HCFO-1233zd can have a lower volumetric heating capacity.[2] 2. Component Sizing: The heat exchanger, pump, or compressor may not be appropriately sized for the thermal properties of HCFO-1233zd.1. System Re-evaluation: If HCFO-1233zd is a direct replacement, a re-evaluation of the system's components may be necessary to match the fluid's characteristics.[3] 2. Increase Flow Rate: A higher flow rate can sometimes compensate for lower volumetric capacity, but this needs to be balanced against pressure drop and pump capacity.
High Operating Pressure 1. Air Ingress: Leakage in the system can introduce non-condensable gases, leading to increased pressure. 2. Contamination with Low Boilers: The presence of substances with a lower boiling point than HCFO-1233zd will increase vapor pressure.[1] 3. Overcharging the System: An excessive amount of fluid in the system can lead to high pressures as the fluid expands with temperature.1. Leak Detection: Perform a thorough leak check of the entire system. 2. Degassing: If non-condensable gases are suspected, a degassing procedure may be necessary. 3. Fluid Purity Check: Verify the purity of the HCFO-1233zd being used.[1] 4. Charge Verification: Ensure the system is charged with the correct amount of fluid according to the manufacturer's recommendations.
Pump Cavitation 1. Low System Pressure: Insufficient static pressure at the pump inlet can cause the fluid to flash, leading to cavitation. 2. High Fluid Temperature at Pump Inlet: If the fluid temperature is too close to its boiling point at the pump inlet pressure, cavitation can occur. 3. Flow Restriction: A blockage or a plugged strainer on the suction side of the pump can cause a pressure drop and lead to cavitation.[1]1. Increase Static Head: Ensure the expansion tank is located at a sufficient height above the pump or that the system is appropriately pressurized. 2. Subcooling: If possible, incorporate a subcooling loop or heat exchanger before the pump inlet. 3. System Inspection: Check for any obstructions in the suction line, including filters and strainers.[1]
Material Compatibility Issues 1. Elastomer Swelling/Degradation: Some elastomers used in seals and gaskets may not be compatible with HCFO-1233zd, especially at elevated temperatures. 2. Lubricant Miscibility: The compatibility and miscibility of the system's lubricant (e.g., in pumps or compressors) with HCFO-1233zd is crucial for long-term reliability.[3]1. Material Selection: Consult with material compatibility charts for HCFO-1233zd and ensure all wetted components, especially elastomers, are suitable for the operating temperature range. 2. Lubricant Selection: The choice between Polyolester (POE) and mineral oils should be carefully considered based on the application and manufacturer's recommendations. Further investigation into long-term stability is recommended.[3]

Frequently Asked Questions (FAQs)

1. What are the key advantages of using HCFO-1233zd as a heat transfer fluid?

HCFO-1233zd is an attractive heat transfer fluid due to its low Global Warming Potential (GWP) of less than 5 and zero Ozone Depletion Potential (ODP).[3][4] It is also non-flammable and has low toxicity.[5] These properties make it an environmentally friendly alternative to many traditional hydrofluorocarbon (HFC) heat transfer fluids.

2. How does the heat transfer performance of HCFO-1233zd compare to R245fa?

Studies have shown that HCFO-1233zd can exhibit a higher Coefficient of Performance (COP) in some applications compared to R245fa.[2][3] However, it may have a lower volumetric heating capacity, which could necessitate adjustments to system design or operating parameters for equivalent heat output.[2][6]

3. What type of lubricant is recommended for systems using HCFO-1233zd?

The choice of lubricant is a critical consideration. While some manufacturers suggest Polyolester (POE) oils, others recommend mineral oil.[3] The miscibility and long-term stability of the lubricant with HCFO-1233zd at the intended operating temperatures should be thoroughly investigated for the specific application.[3]

4. Can I use HCFO-1233zd as a "drop-in" replacement for other heat transfer fluids?

While HCFO-1233zd can be a suitable replacement in many systems, a direct "drop-in" may not always be optimal.[7] Due to differences in thermophysical properties like density, viscosity, and heat capacity, a system review is recommended.[3] This includes verifying the compatibility of materials and ensuring that components like pumps and heat exchangers are appropriately sized for efficient operation.[3]

5. How can the efficiency of a system using HCFO-1233zd be enhanced?

Several strategies can be employed to enhance the efficiency of HCFO-1233zd in a heat transfer system:

  • Internal Heat Exchanger (IHX): The use of an IHX can increase the Coefficient of Performance (COP).[8][9]

  • Surface Enhancements: Utilizing micro- and nanostructured surfaces in heat exchangers can significantly increase the heat transfer coefficient. For example, etched aluminum surfaces have shown a substantial increase in the heat transfer coefficient for HCFO-1233zd(E).[10]

  • Zeotropic Mixtures: In some applications, using a zeotropic mixture containing HCFO-1233zd can improve performance through temperature glide matching, potentially increasing the COP and volumetric heat capacity.[11][12]

Experimental Protocols

Experimental Protocol: Performance Evaluation of HCFO-1233zd in a High-Temperature Heat Pump

This protocol outlines a general procedure for evaluating the performance of HCFO-1233zd in a laboratory-scale high-temperature heat pump (HTHP) test rig.

1. System Preparation:

  • Evacuate the entire refrigerant side of the test rig to a deep vacuum to remove air and moisture.
  • Charge the system with the precise amount of HCFO-1233zd and the selected lubricant (e.g., POE oil).
  • The secondary heat transfer fluid (e.g., water or thermal oil) circuits should be filled and circulated to ensure no leaks and proper flow.[3]

2. Test Methodology:

  • Set the compressor speed to a constant value (e.g., 1450 rpm).[3]
  • Control the heat source (evaporator) and heat sink (condenser) inlet/outlet temperatures to the desired setpoints. A common approach is to fix the evaporating and condensing temperatures and then vary them in intervals. For example, evaluate condensing temperatures from 85°C to 135°C in 10K intervals while maintaining a fixed evaporation temperature of 50°C.[3]
  • Allow the system to reach a steady state, which is typically confirmed by stable temperature and pressure readings over a specified period.
  • Record all relevant data points, including temperatures and pressures at the inlet and outlet of each major component (compressor, condenser, expansion valve, evaporator), fluid flow rates on both the refrigerant and secondary sides, and the electrical power consumption of the compressor.[3]

3. Thermodynamic Analysis:

  • Use the measured temperature and pressure data to determine the thermodynamic state of the refrigerant at each point in the cycle using refrigerant property data from a reliable source (e.g., NIST-Refprop).[3]
  • Calculate the following performance indicators:
  • Heating/Cooling Capacity: Determined from the mass flow rate and enthalpy change of the secondary fluid in the condenser and evaporator.
  • Coefficient of Performance (COP): The ratio of the heating capacity to the compressor power input.
  • Isentropic and Volumetric Efficiencies of the compressor.[3]

4. Data Comparison:

  • Compare the calculated performance of HCFO-1233zd with that of other refrigerants (e.g., R245fa) under the same operating conditions.[3][7]
  • Analyze the effect of varying parameters such as superheat, subcooling, and the use of an internal heat exchanger (IHX) on the system's performance.[3][8]

Visualizations

Experimental_Workflow cluster_prep System Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Evacuate Evacuate System Charge Charge with HCFO-1233zd and Lubricant Evacuate->Charge Fill_Secondary Fill and Circulate Secondary Fluid Charge->Fill_Secondary Set_Params Set Compressor Speed and Temp. Setpoints Fill_Secondary->Set_Params Steady_State Achieve Steady State Set_Params->Steady_State Record_Data Record T, P, Flow Rates, Power Steady_State->Record_Data Get_Props Determine Thermodynamic Properties Record_Data->Get_Props Calc_Perf Calculate COP, Capacity, Efficiencies Get_Props->Calc_Perf Compare Compare with Other Fluids/Conditions Calc_Perf->Compare

Caption: Experimental workflow for performance evaluation of HCFO-1233zd.

Troubleshooting_Logic cluster_temp Temperature Issues cluster_capacity Capacity Issues cluster_pressure Pressure Issues Start Performance Issue Identified Temp_Inconsistent Inconsistent Temp? Start->Temp_Inconsistent Capacity_Low Low Capacity? Start->Capacity_Low Pressure_High High Pressure? Start->Pressure_High Check_Fluid Check Fluid Degradation Temp_Inconsistent->Check_Fluid Yes Check_Contam Check for Contamination Temp_Inconsistent->Check_Contam Yes Check_Flow Verify Flow Rate Temp_Inconsistent->Check_Flow Yes Eval_Components Evaluate Component Sizing Capacity_Low->Eval_Components Yes Adjust_Flow Adjust Flow Rate Capacity_Low->Adjust_Flow Yes Leak_Check Perform Leak Check Pressure_High->Leak_Check Yes Check_Purity Check Fluid Purity Pressure_High->Check_Purity Yes

Caption: Troubleshooting logic for common issues with HCFO-1233zd.

References

Technical Support Center: Mitigating Environmental Release of 1-Chloro-3,3,3-trifluoro-1-propene (HFO-1233zd)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the environmental release of 1-Chloro-3,3,3-trifluoro-1-propene (also known as HFO-1233zd) during industrial use.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HFO-1233zd) and what are its common industrial applications?

A1: this compound is a hydrofluoroolefin (HFO) with the chemical formula C₃H₂ClF₃. It exists as two geometric isomers, E- (trans-) and Z- (cis-). Due to its low global warming potential (GWP) and zero ozone depletion potential (ODP), it is considered a more environmentally friendly alternative to older generation refrigerants and blowing agents.[1]

Common industrial applications include:

  • Blowing agent: For polyurethane and polystyrene foams.

  • Refrigerant: In centrifugal, reciprocating, and screw compressor chillers.[2]

  • Solvent and cleaning agent: For precision cleaning, degreasing, and as a carrier solvent.[3][4]

  • Propellant: In aerosol products for specialized industrial use.[5]

Q2: What are the primary environmental and health hazards associated with HFO-1233zd?

A2: While HFO-1233zd is designed to be environmentally preferable to its predecessors, it is not without hazards.

  • Environmental Hazards: It is classified as harmful to aquatic life with long-lasting effects.[6] Although it has a short atmospheric lifetime, its degradation can contribute to the formation of trifluoroacetic acid (TFA), which is persistent in the environment.[7]

  • Health Hazards: Exposure can cause skin and eye irritation. Inhalation of high concentrations may cause drowsiness, dizziness, and respiratory irritation.[8] As a liquefied gas, contact with the liquid can cause frostbite.

Q3: What are the key regulatory considerations for the use and emission of HFO-1233zd?

A3: Regulations for HFO-1233zd vary by region but generally focus on minimizing emissions. In the United States, the Environmental Protection Agency (EPA) lists it as an acceptable substitute for various applications under the Significant New Alternatives Policy (SNAP) program.[2] Users should always consult their local and national regulations regarding emission limits, reporting requirements, and proper disposal procedures.

Troubleshooting Guides

Issue 1: Suspected Leak from a Pressurized System

Symptoms:

  • Unexplained loss of HFO-1233zd from the system.

  • Hissing sounds near connections or valves.

  • Activation of a permanently installed leak detector alarm.

  • Visible frost or ice formation on components.

Troubleshooting Steps:

  • Immediate Action:

    • Ensure adequate ventilation in the area.

    • Don appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and, if necessary, a respirator.

    • If the leak is significant, evacuate the immediate area and follow your facility's emergency response plan.[9]

  • Leak Detection:

    • Use a handheld electronic leak detector specifically designed for halogenated refrigerants.

    • Apply a soap solution to suspected leak points (e.g., fittings, valves, seals) and look for bubble formation.

  • Repair:

    • Once the leak is located, isolate the affected section of the system if possible.

    • Recover the remaining HFO-1233zd from the isolated section into a designated recovery cylinder.

    • Repair or replace the faulty component.

    • Evacuate the repaired section to remove air and moisture before recharging with HFO-1233zd.

  • Verification:

    • After recharging, re-test the repaired area for leaks.

Leak_Troubleshooting_Workflow cluster_detection Detection cluster_response Response cluster_investigation Investigation & Repair cluster_resolution Resolution start Suspected Leak symptoms Unexplained Loss, Hissing, Alarm, Frost start->symptoms Observe immediate_action Immediate Action: Ventilate, Don PPE, Evacuate (if necessary) symptoms->immediate_action detect_leak Leak Detection: Electronic Detector, Soap Solution immediate_action->detect_leak repair_leak Isolate & Repair: Recover Gas, Replace Component detect_leak->repair_leak verify_repair Verify Repair repair_leak->verify_repair end System Restored verify_repair->end

Issue 2: High Emissions Detected During Solvent Cleaning/Degreasing

Symptoms:

  • Air monitoring indicates HFO-1233zd concentrations exceeding workplace exposure limits or environmental regulations.

  • Excessive solvent consumption.

Troubleshooting Steps:

  • Review Process Parameters:

    • Ensure the cleaning equipment is operating at the recommended temperature and pressure.

    • Check for proper sealing of the cleaning system to prevent fugitive emissions.

  • Evaluate Engineering Controls:

    • Verify that local exhaust ventilation (LEV) systems are functioning correctly and are positioned to capture vapors at the source.

    • If using a vapor recovery system (e.g., carbon adsorption), check for breakthrough, which indicates the adsorbent is saturated and needs regeneration or replacement.

  • Operator Practices:

    • Ensure operators are trained on best practices to minimize solvent drag-out and exposure, such as proper parts handling and minimizing the time the cleaning system is open.

  • Implement Mitigation Technologies:

    • Consider installing or upgrading to a more efficient vapor recovery system.

    • Evaluate the feasibility of a closed-loop cleaning system to minimize emissions.

Data on Mitigation Strategies

Mitigation TechnologyGeneral DescriptionReported EffectivenessKey Operational Parameters
Leak Detection and Repair (LDAR) A systematic program to identify and repair leaking components in pressurized systems.Can reduce fugitive emissions by over 90% in some cases, with an average reduction of around 44% after one survey.[10]Monitoring frequency, leak definition, repair timeframe.
Vapor Recovery Units (VRUs) Capture solvent vapors from process vents and storage tanks for reuse or disposal. Common types include carbon adsorption, condensation, and membrane separation.Can achieve 95% to 99% recovery of volatile organic compounds.[11][12]Adsorbent type and capacity, regeneration cycle, condensation temperature and pressure.
Thermal Oxidizers Destroy HFO-1233zd vapors through combustion at high temperatures, converting them to less harmful substances like CO₂, H₂O, and halogenated compounds that may require further scrubbing.Destruction efficiencies can exceed 99%.Combustion temperature (typically 1400-1450°F), residence time, and turbulence.[13]

Experimental Protocols

Protocol 1: Air Sampling for HFO-1233zd using EPA Method TO-15

Objective: To collect a whole air sample for the quantitative analysis of HFO-1233zd in ambient or workplace air.

Methodology:

  • Preparation:

    • Obtain a certified clean, evacuated stainless steel canister (e.g., Summa canister) from an accredited laboratory.[6]

    • Record the initial vacuum of the canister.

  • Sample Collection (Grab Sample):

    • At the desired sampling location, remove the inlet cap from the canister valve.

    • Open the valve slowly to allow the canister to fill with ambient air.

    • Close the valve once the canister pressure reaches near ambient pressure (or as specified by the laboratory).

  • Sample Collection (Time-Integrated Sample):

    • Attach a pre-calibrated flow controller to the canister inlet.

    • Open the canister valve to begin sampling. The flow controller will regulate the filling of the canister over a specified period (e.g., 8 hours).

    • At the end of the sampling period, close the canister valve.

  • Post-Sampling:

    • Record the final canister pressure.

    • Attach a sample identification tag with the date, time, location, and sample ID.

    • Ship the canister to the laboratory for analysis by GC/MS.[14]

Air_Sampling_Workflow cluster_prep Preparation cluster_collection Sample Collection cluster_post Post-Sampling obtain_canister Obtain Evacuated Canister record_vacuum Record Initial Vacuum obtain_canister->record_vacuum grab_sample Grab Sample: Open and close valve record_vacuum->grab_sample time_integrated Time-Integrated Sample: Use flow controller record_vacuum->time_integrated record_final_pressure Record Final Pressure grab_sample->record_final_pressure time_integrated->record_final_pressure tag_sample Tag Sample record_final_pressure->tag_sample ship_to_lab Ship to Lab for GC/MS Analysis tag_sample->ship_to_lab

Protocol 2: Workplace Air Monitoring for Halogenated Hydrocarbons (adapted from NIOSH Method 1003)

Objective: To collect HFO-1233zd from workplace air onto a sorbent tube for subsequent analysis.

Methodology:

  • Preparation:

    • Calibrate a personal sampling pump with a representative sorbent tube in line. The flow rate is typically between 0.01 and 0.2 L/min.[15]

    • Use a sorbent tube containing two sections of activated coconut shell charcoal (e.g., 100 mg front section, 50 mg back section).[15]

  • Sample Collection:

    • Break the ends of the sorbent tube immediately before sampling.

    • Attach the sorbent tube to the sampling pump with flexible tubing, ensuring the arrow on the tube points in the direction of airflow.

    • Clip the sampling pump to the worker's belt and the sorbent tube to their breathing zone.

    • Sample for a predetermined amount of time to collect a sufficient volume of air.

  • Post-Sampling:

    • Remove the sorbent tube and cap both ends.

    • Record the sampling time and flow rate.

    • Submit the sample, along with field blanks, to the laboratory for analysis.

  • Laboratory Analysis:

    • The front and back sections of the charcoal are placed in separate vials.

    • The HFO-1233zd is desorbed from the charcoal using a solvent (e.g., carbon disulfide).

    • The resulting solution is analyzed by gas chromatography with a suitable detector (e.g., flame ionization detector or mass spectrometer).

Protocol 3: GC/MS Analysis of HFO-1233zd

Objective: To identify and quantify HFO-1233zd in a prepared sample (from air or water).

Methodology:

  • Instrument Setup:

    • Set up the gas chromatograph-mass spectrometer (GC/MS) according to the manufacturer's instructions.

    • Use a capillary column suitable for separating halogenated hydrocarbons (e.g., a low- to mid-polarity column).

    • Set the appropriate temperature program for the oven, injector, and detector.

  • Calibration:

    • Prepare a series of calibration standards of HFO-1233zd in the appropriate solvent at known concentrations.

    • Analyze the standards to generate a calibration curve.

  • Sample Analysis:

    • Inject a known volume of the sample extract into the GC.

    • The GC separates the components of the sample, and the MS detects and identifies HFO-1233zd based on its mass spectrum and retention time.

  • Quantification:

    • Compare the peak area of HFO-1233zd in the sample to the calibration curve to determine its concentration.

GCMS_Analysis_Pathway cluster_prep Preparation cluster_analysis Analysis cluster_results Results instrument_setup Instrument Setup calibration Calibration instrument_setup->calibration sample_injection Sample Injection calibration->sample_injection separation GC Separation sample_injection->separation detection MS Detection separation->detection quantification Quantification detection->quantification

References

Technical Support Center: Catalyst Deactivation in 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during this critical manufacturing process.

Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Catalyst Activity

Q1: We are observing a significant drop in the conversion of our starting material within a short period. What are the likely causes and how can we troubleshoot this?

A1: A rapid loss of catalyst activity is a common issue and can often be attributed to several factors, primarily catalyst poisoning or severe coking.

Troubleshooting Steps:

  • Feedstock Purity Analysis:

    • Problem: Impurities in the feedstock, such as sulfur, moisture, or other organic compounds, can act as poisons to the catalyst, blocking active sites.

    • Action: Analyze your feedstock for trace impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Ensure that the feedstock meets the required purity specifications before introducing it into the reactor.

  • Reaction Temperature Monitoring:

    • Problem: Excessively high temperatures can accelerate coke formation and lead to thermal degradation or sintering of the catalyst.[1]

    • Action: Review your temperature profiles. Ensure that the reactor temperature is within the optimal range for your specific catalyst. Implement precise temperature control to avoid hotspots.

  • Catalyst Characterization:

    • Problem: Changes in the catalyst's physical or chemical properties can lead to deactivation.

    • Action: Carefully unload a small, representative sample of the deactivated catalyst and perform characterization studies. Techniques such as Temperature Programmed Oxidation (TPO) can quantify the amount of coke, while Brunauer-Emmett-Teller (BET) analysis can reveal changes in surface area.

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cluster_troubleshooting Troubleshooting Workflow: Rapid Activity Loss Start Rapid Loss of Activity Observed Check_Feedstock Analyze Feedstock Purity Start->Check_Feedstock Check_Temp Review Reaction Temperature Start->Check_Temp Characterize_Catalyst Characterize Deactivated Catalyst Start->Characterize_Catalyst Impurity_Detected Impurity Detected? Check_Feedstock->Impurity_Detected High_Temp Temperature Too High? Check_Temp->High_Temp Coke_Poison_Confirmed Coking or Poisoning Confirmed? Characterize_Catalyst->Coke_Poison_Confirmed Impurity_Detected->High_Temp No Purify_Feedstock Implement Feedstock Purification Impurity_Detected->Purify_Feedstock Yes High_Temp->Coke_Poison_Confirmed No Optimize_Temp Optimize Temperature Control High_Temp->Optimize_Temp Yes Regenerate_Catalyst Proceed to Catalyst Regeneration Coke_Poison_Confirmed->Regenerate_Catalyst Yes End Problem Resolved Coke_Poison_Confirmed->End No Purify_Feedstock->End Optimize_Temp->End Regenerate_Catalyst->End

Caption: Troubleshooting workflow for rapid catalyst activity loss.

Issue 2: Decreased Selectivity to HCFO-1233zd

Q2: Our process is showing good conversion, but the selectivity towards the desired this compound isomer has decreased, with an increase in byproducts. What could be the cause?

A2: A decrease in selectivity can be caused by changes in the catalyst's active sites or the reaction conditions favoring side reactions.

Troubleshooting Steps:

  • Analyze Byproducts:

    • Problem: The formation of specific byproducts can indicate the deactivation mechanism. For instance, an increase in oligomers or tars suggests coke formation.[2]

    • Action: Use GC-MS to identify and quantify the byproducts. This information will provide clues about the undesired reaction pathways that have become more prominent.

  • Catalyst Surface Analysis:

    • Problem: Modification of the catalyst's surface acidity or the blockage of specific active sites can alter the reaction pathway.

    • Action: Techniques like Temperature Programmed Desorption (TPD) of ammonia can be used to assess changes in the catalyst's surface acidity. X-ray Photoelectron Spectroscopy (XPS) can provide information on the chemical state of the active metals on the surface.

  • Review Operating Parameters:

    • Problem: Deviations in reaction pressure or residence time can impact selectivity.

    • Action: Verify that the reactor pressure and the flow rates of reactants are at the setpoints. A longer residence time might promote the formation of heavier byproducts.

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cluster_selectivity Troubleshooting Workflow: Decreased Selectivity Start Decreased Selectivity Observed Analyze_Byproducts Identify and Quantify Byproducts Start->Analyze_Byproducts Analyze_Surface Analyze Catalyst Surface Properties Start->Analyze_Surface Review_Params Review Operating Parameters Start->Review_Params Oligomers_Tars Oligomers/Tars Increased? Analyze_Byproducts->Oligomers_Tars Acidity_Changed Surface Acidity Changed? Analyze_Surface->Acidity_Changed Params_Deviated Parameters Deviated? Review_Params->Params_Deviated Oligomers_Tars->Acidity_Changed No Indicates_Coking Indicates Coking Oligomers_Tars->Indicates_Coking Yes Acidity_Changed->Params_Deviated No Optimize_Catalyst Consider Catalyst Modification/Regeneration Acidity_Changed->Optimize_Catalyst Yes Adjust_Params Adjust Operating Parameters Params_Deviated->Adjust_Params Yes End Problem Resolved Params_Deviated->End No Indicates_Coking->Optimize_Catalyst Optimize_Catalyst->End Adjust_Params->End

Caption: Troubleshooting workflow for decreased product selectivity.

Quantitative Data on Catalyst Deactivation

Understanding the rate of deactivation is crucial for process optimization and planning catalyst regeneration or replacement cycles. The following tables summarize representative data on catalyst deactivation.

Table 1: Effect of Time on Stream on Catalyst Performance (Representative Data for a Cr2O3-based catalyst)

Time on Stream (hours)Conversion (%)Selectivity to HCFO-1233zd (%)
109598
509296
1008593
2007588
5006080

Note: This data is representative and the actual deactivation rate will depend on specific operating conditions and catalyst formulation.

Table 2: Impact of Coke Deposition on Catalyst Properties (Representative Data)

Coke Content (wt%)BET Surface Area (m²/g)Pore Volume (cm³/g)
0 (Fresh Catalyst)1500.45
21250.38
5900.25
10600.15

Note: Increased coke content leads to a significant reduction in surface area and pore volume, hindering reactant access to active sites.

Experimental Protocols

This section provides detailed methodologies for key experiments related to catalyst deactivation.

Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification

Objective: To quantify the amount of carbonaceous deposits (coke) on a deactivated catalyst.

Materials:

  • Deactivated catalyst sample (approx. 100 mg)

  • TPO apparatus with a thermal conductivity detector (TCD)

  • Oxidizing gas mixture (e.g., 5% O₂ in an inert gas like He or N₂)

  • Inert gas for purging (He or N₂)

Procedure:

  • Place a known weight of the deactivated catalyst in the sample holder of the TPO unit.

  • Purge the system with an inert gas at a flow rate of 30-50 mL/min for 30 minutes at room temperature to remove any adsorbed species.

  • Switch to the oxidizing gas mixture at the same flow rate.

  • Begin heating the sample at a linear rate, typically 10°C/min, up to a final temperature of around 600-700°C.

  • The TCD will detect the evolution of CO₂ (and CO, which can be methanated to CH₄ for easier detection) as the coke is combusted.

  • Record the TCD signal as a function of temperature.

  • Integrate the area under the CO₂ peak and calibrate with a known amount of a carbon standard to quantify the total amount of coke on the catalyst.

Protocol 2: Regeneration of a Coked Catalyst by Oxidation

Objective: To remove coke from a deactivated catalyst and restore its activity.

Materials:

  • Deactivated (coked) catalyst bed

  • Source of inert gas (Nitrogen)

  • Source of diluted air (e.g., 1-5% O₂ in N₂)

Procedure:

  • Purge the Reactor: Stop the feed of reactants and purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for 1-2 hours to remove any residual hydrocarbons.

  • Cooling: Cool the reactor to the desired regeneration starting temperature, typically between 350-400°C.

  • Controlled Oxidation: Introduce a stream of diluted air (1-5% O₂) into the reactor at a controlled flow rate. The low oxygen concentration is crucial to manage the exothermic coke combustion and prevent thermal damage to the catalyst.[3]

  • Temperature Monitoring: Carefully monitor the temperature profile across the catalyst bed. A "hot spot" will move through the bed as the coke is burned off. Ensure the maximum temperature does not exceed the catalyst's thermal stability limit.

  • Hold at Temperature: Once the exotherm has subsided, the temperature of the catalyst bed can be gradually increased to ensure complete removal of more refractory coke. A typical final temperature is 500-550°C.

  • Inert Purge: After the regeneration is complete (indicated by the cessation of the exotherm and no further CO₂ evolution), switch back to an inert gas flow to cool the reactor down to the reaction temperature.

  • Re-introduction of Reactants: Once the reactor is at the desired operating temperature, the reactant feed can be reintroduced.

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cluster_regeneration Catalyst Regeneration Workflow Start Deactivated Catalyst Purge_Hydrocarbons Purge with Inert Gas (to remove hydrocarbons) Start->Purge_Hydrocarbons Cool_Reactor Cool to Regeneration Start Temperature (350-400°C) Purge_Hydrocarbons->Cool_Reactor Introduce_Air Introduce Diluted Air (1-5% O2 in N2) Cool_Reactor->Introduce_Air Monitor_Temp Monitor Temperature Profile (Control Exotherm) Introduce_Air->Monitor_Temp Complete_Burnout Hold and Gradually Increase Temperature (for complete coke removal) Monitor_Temp->Complete_Burnout Inert_Purge_Cool Purge with Inert Gas and Cool (to reaction temperature) Complete_Burnout->Inert_Purge_Cool Reintroduce_Feed Re-introduce Reactant Feed Inert_Purge_Cool->Reintroduce_Feed End Regenerated Catalyst Reintroduce_Feed->End

Caption: General workflow for the regeneration of a coked catalyst.

This technical support center provides a starting point for addressing common issues related to catalyst deactivation in the synthesis of HCFO-1233zd. For more specific and complex problems, it is always recommended to consult with catalyst manufacturers and conduct detailed catalyst characterization studies.

References

Technical Support Center: Separation of Cis and Trans Isomers of 1-Chloro-3,3,3-trifluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of cis- and trans-1-chloro-3,3,3-trifluoropropene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of the cis- and trans-1-chloro-3,3,3-trifluoropropene isomers relevant to their separation?

A1: The most critical property for the separation of the cis- (Z) and trans- (E) isomers is their significant difference in boiling points. The cis isomer has a boiling point of approximately 39.6 °C, while the trans isomer boils at around 18.5 °C to 20.8 °C.[1][2] This large difference makes fractional distillation the primary and most effective method for separation.

Q2: What is the most common and effective method for separating the cis and trans isomers?

A2: Fractional distillation is the most common and effective method for separating cis- and trans-1-chloro-3,3,3-trifluoropropene.[3] The significant boiling point difference allows for high-purity separation. Batch distillation is a preferred method and can yield purities of 99.9% or higher for each isomer.[3]

Q3: Can gas chromatography be used to separate these isomers?

A3: Yes, gas chromatography (GC) can be used to separate the cis and trans isomers. This method is particularly useful for analytical purposes to determine the isomeric ratio in a mixture or for small-scale preparative separations. A GC method would typically involve a column with a stationary phase that can differentiate between the isomers based on their polarity and volatility.

Q4: Are there any known azeotropes that I should be aware of during separation?

A4: While the cis and trans isomers themselves do not form an azeotrope, they can form azeotrope-like compositions with other compounds that may be present as impurities from the synthesis process. For example, azeotrope-like compositions have been reported with methanol, ethanol, isopropanol, cyclopentane, and other hydrocarbons.[3] The trans-isomer is also known to form an azeotrope with 1,1,1,3,3-pentafluoropropane (R-245fa).[4] It is crucial to identify any impurities in your mixture as they could complicate the distillation process.

Q5: What are the primary safety concerns when handling 1-chloro-3,3,3-trifluoropropene?

A5: 1-Chloro-3,3,3-trifluoropropene is a liquefied gas under pressure and may explode if heated. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful to aquatic life.[4] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and consult the Safety Data Sheet (SDS) before handling.

Troubleshooting Guides

Distillation Issues

Problem 1: Incomplete separation of isomers (poor purity of distillate or bottoms product).

Possible Cause Troubleshooting Step
Insufficient column efficiency (not enough theoretical plates) - Use a longer distillation column or a column with a more efficient packing material (e.g., structured packing).- For a given column, increase the reflux ratio to increase the number of theoretical plates.
Incorrect reflux ratio - An excessively low reflux ratio will result in poor separation. Gradually increase the reflux ratio and monitor the purity of the overhead and bottoms product by GC analysis.
Fluctuations in heating or cooling - Ensure a stable heat input to the reboiler using a heating mantle with a controller.- Maintain a consistent flow rate and temperature of the condenser coolant.
Presence of an unknown azeotrope - Analyze the composition of the distillate and bottoms at various temperatures to check for azeotropic behavior.- If an azeotrope is suspected, consider using a different separation technique or pressure-swing distillation.

Problem 2: Flooding in the distillation column (liquid backing up the column).

Possible Cause Troubleshooting Step
Excessive boil-up rate - Reduce the heat input to the reboiler. The vapor velocity should not be so high that it prevents the liquid from flowing down the column.
High reflux ratio - While a high reflux ratio improves separation, an excessively high ratio can increase the liquid load in the column, leading to flooding. Find an optimal balance between separation efficiency and column stability.
Column pressure too high - Check for any blockages in the condenser or vent lines. Ensure the system is operating at the intended pressure.

Problem 3: Product contamination.

Possible Cause Troubleshooting Step
Leaks in the system - Thoroughly check all joints and connections for leaks, especially when operating under vacuum.
Carryover of impurities from synthesis - Consider a pre-purification step, such as washing the crude product with water or a dilute alkaline solution to remove acidic impurities like HF, followed by drying.[5]
Thermal decomposition - Although relatively stable, prolonged heating at high temperatures could potentially lead to decomposition. Operate the distillation at the lowest practical temperature and pressure.

Data Presentation

Table 1: Physical Properties of 1-Chloro-3,3,3-trifluoropropene Isomers

Propertycis-1-chloro-3,3,3-trifluoropropene (Z-isomer)trans-1-chloro-3,3,3-trifluoropropene (E-isomer)
CAS Number 99728-16-2102687-65-0
Molecular Formula C₃H₂ClF₃C₃H₂ClF₃
Molecular Weight 130.49 g/mol 130.49 g/mol
Boiling Point 39.6 °C18.5 - 20.8 °C[1][2]
Vapor Pressure Higher than trans-isomer at a given temperature106.5 kPa at 19.93 °C[1]

Experimental Protocols

Protocol 1: Separation of Cis and Trans Isomers by Fractional Distillation

This protocol is a general guideline. The optimal parameters may vary depending on the specific equipment and the initial isomer ratio.

Objective: To separate a mixture of cis- and trans-1-chloro-3,3,3-trifluoropropene into high-purity fractions.

Materials:

  • Mixture of cis- and trans-1-chloro-3,3,3-trifluoropropene

  • Fractional distillation apparatus (round-bottom flask, Vigreux or packed distillation column, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Chilled water circulator for the condenser

  • Gas chromatograph for purity analysis

Methodology:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Use a distillation column with a high number of theoretical plates (a packed column with Raschig rings or a Vigreux column of at least 50 cm is recommended).

    • Ensure all glass joints are properly sealed.

    • Connect the condenser to a chilled water circulator set to a low temperature (e.g., 5 °C) to efficiently condense the low-boiling trans-isomer.

  • Distillation:

    • Charge the round-bottom flask with the isomer mixture.

    • Begin heating the flask gently with the heating mantle.

    • As the mixture begins to boil, carefully control the heating rate to establish a steady reflux in the column.

    • Set a suitable reflux ratio (e.g., 5:1 to 10:1) to ensure good separation. This means for every 5-10 drops of liquid returned to the column, 1 drop is collected as distillate.

    • The lower-boiling trans-isomer will move up the column and be collected as the first fraction. Monitor the head temperature; it should remain stable at the boiling point of the trans-isomer (around 19 °C).

    • Collect the trans-isomer in a receiving flask cooled in an ice bath.

  • Fraction Collection:

    • Once the head temperature begins to rise, it indicates that the trans-isomer has been mostly distilled. Switch to a second receiving flask to collect the intermediate fraction.

    • Continue to increase the pot temperature. The head temperature will eventually stabilize at the boiling point of the cis-isomer (around 40 °C).

    • Collect the high-purity cis-isomer in a third receiving flask.

  • Analysis:

    • Analyze the purity of the collected fractions using gas chromatography.

Protocol 2: Analytical Separation by Gas Chromatography

Objective: To determine the ratio of cis and trans isomers in a sample.

Instrumentation:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., a non-polar or mid-polarity column such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase)

GC Conditions (Example):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate

  • Inlet Temperature: 200 °C

  • Injection Volume: 1 µL (with appropriate split ratio)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: Increase to 100 °C at 10 °C/min

  • Detector Temperature: 250 °C (for FID)

Procedure:

  • Prepare a dilute solution of the isomer mixture in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into the GC.

  • The two isomers will have different retention times, with the more volatile trans-isomer typically eluting first.

  • Integrate the peak areas of the two isomers to determine their relative concentrations.

Mandatory Visualizations

Separation_Workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis start Start with Isomer Mixture pre_purify Optional: Pre-purification (Wash and Dry) start->pre_purify distill Charge Distillation Apparatus pre_purify->distill heat Heat and Establish Reflux collect_trans Collect trans-Isomer (Low Boiling Fraction) heat->collect_trans collect_inter Collect Intermediate Fraction collect_trans->collect_inter gc_analysis GC Analysis of Fractions for Purity collect_trans->gc_analysis collect_cis Collect cis-Isomer (High Boiling Fraction) collect_inter->collect_cis collect_cis->gc_analysis

Caption: Experimental workflow for the separation of cis- and trans-1-chloro-3,3,3-trifluoropropene by fractional distillation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Poor Isomer Separation? cause1 Insufficient Column Efficiency issue->cause1 cause2 Incorrect Reflux Ratio issue->cause2 cause3 System Instability (Heating/Cooling) issue->cause3 cause4 Azeotrope Formation issue->cause4 sol1 Increase Column Height or Packing Efficiency cause1->sol1 sol2 Increase Reflux Ratio cause2->sol2 sol3 Stabilize Heat Input and Coolant Flow cause3->sol3 sol4 Analyze for Azeotropes; Consider Pressure Swing Distillation cause4->sol4

Caption: Troubleshooting logic for incomplete separation during distillation.

References

Technical Support Center: 1-Chloro-3,3,3-trifluoro-1-propene (HFO-1233zd) Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-3,3,3-trifluoro-1-propene (HFO-1233zd). The information provided is intended to help prevent polymerization and other stability issues during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of HFO-1233zd.

Q1: I suspect that the HFO-1233zd in my container has polymerized. What are the signs and what should I do?

A1: Signs of polymerization can include a change in viscosity (thickening or solidification), the presence of solid precipitates, or unexpected changes in pressure within the container. If you suspect polymerization:

  • Do not attempt to open or use the container. Polymerization can be an exothermic process, potentially leading to a dangerous increase in pressure.

  • Isolate the container in a well-ventilated area, away from heat sources and incompatible materials.

  • Contact your institution's environmental health and safety (EHS) office for guidance on proper handling and disposal of potentially hazardous materials.

  • Review your storage conditions and handling procedures to identify any potential contributing factors, such as exposure to high temperatures or contaminants.

Q2: I have observed a change in the composition of my HFO-1233zd (E-isomer) over time, with an increase in the Z-isomer. What is causing this and how can I prevent it?

A2: The conversion of the E-isomer of HFO-1233zd to the Z-isomer is a process called isomerization, which can be accelerated by elevated temperatures.[1] While not technically polymerization, it alters the physical and thermodynamic properties of the material, which can impact experimental outcomes.[1]

  • Prevention:

    • Store HFO-1233zd in a cool, well-ventilated area, away from direct sunlight and heat sources.[2][3][4] Cylinder temperatures should not exceed 52 °C (125 °F).[2]

    • For applications involving sustained temperatures above 150°C, the use of stabilized HFO-1233zd is recommended.[1] Stabilizers have been shown to significantly reduce or inhibit isomerization even at temperatures up to 220°C.[1]

Q3: What materials should I use for storing and handling HFO-1233zd to ensure compatibility and prevent degradation?

A3: HFO-1233zd is compatible with a range of common laboratory materials. However, some materials should be avoided.

  • Recommended Materials:

    • Metals: Stainless steel, carbon steel, aluminum, copper, and brass have shown good compatibility.[2][5]

    • Plastics: Polybutylene terephthalate (PBT), polytetrafluoroethylene (PTFE), and polyvinyl chloride (PVC) are compatible.[2]

    • Elastomers: Neoprene, EPDM (ethylene propylene diene M-class rubber), Hypalon® (chlorosulfonated polyethylene), SBR (styrene-butadiene rubber), and NBR (nitrile butadiene rubber) are compatible. EPDM is often preferred due to its low weight loss after prolonged immersion.[2][5]

  • Materials to Avoid:

    • Elastomers: Polyacrylate, Viton®, natural rubber, and silicone rubber are not recommended for use with HFO-1233zd.[2][5]

    • Strong oxidizing agents, finely divided metals (like magnesium and aluminum), and strong bases/reducers should be avoided as they are incompatible.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure stability and prevent degradation, HFO-1233zd should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight.[2][3][4] Storage temperatures should not exceed 40-52°C (104-125°F).[2][3] Cylinders should be stored upright and secured to prevent falling.[2]

Q2: Can HFO-1233zd undergo polymerization? What is the mechanism?

A2: Yes, under specific conditions, HFO-1233zd, as an unsaturated olefin, can undergo polymerization.[7][8] The most common mechanism is free-radical polymerization.[7] This process is typically initiated by free radicals that attack the double bond of the monomer, leading to a chain reaction where monomer units are sequentially added to form a polymer chain.[7]

Q3: Are there inhibitors available to prevent the polymerization of HFO-1233zd?

A3: Yes, stabilizers and polymerization inhibitors are used to prevent the unwanted polymerization and isomerization of HFO-1233zd, especially at elevated temperatures. While specific proprietary stabilizers are used in commercial formulations, general classes of inhibitors for olefins include radical scavengers. For transport and storage of monomers, inhibitors like 4-tert-butylcatechol (TBC), 4-methoxyphenol (MEHQ), and hydroquinone (HQ) are commonly used.[9]

Q4: How can I test the stability of my HFO-1233zd sample?

A4: The chemical stability of HFO-1233zd can be evaluated using accelerated aging tests in sealed containers at elevated temperatures. A common methodology is the ASHRAE Standard 97, which involves aging the sample with or without other materials (like lubricants or metals) in sealed glass tubes.[5][10][11] After aging, the sample is analyzed for changes in composition, such as isomerization or the formation of degradation products, typically using gas chromatography.[1]

Data Presentation

Table 1: Isomerization of Unstabilized E-1-Chloro-3,3,3-trifluoro-1-propene (E-1233zd) at Elevated Temperatures

Temperature (°C)Duration (days)Isomerization to Z-1233zd (%)Reference
18014< 1.6[1]
22014~9[1]

Table 2: Stability of Stabilized E-1-Chloro-3,3,3-trifluoro-1-propene (E-1233zd) at Elevated Temperatures

Temperature (°C)Duration (days)Isomerization to Z-1233zd (%)Reference
18014No Z-1233zd formed[1]
22014< 0.5[1]

Experimental Protocols

1. Material Compatibility Testing (Based on ASTM G31-72)

This protocol outlines a general procedure for assessing the compatibility of materials with HFO-1233zd.

  • Objective: To determine the effect of HFO-1233zd on the physical and chemical properties of various materials.

  • Apparatus:

    • Test tubes or other suitable sealed vessels.

    • Water bath or oven for temperature control.

    • Analytical balance.

    • Calipers or other dimensional measurement tools.

    • Tensile testing machine (for elastomers and plastics).

  • Procedure:

    • Prepare triplicate samples of the material to be tested (e.g., metal coupons, plastic or elastomer "dog-bone" specimens).

    • Clean and dry the specimens thoroughly and record their initial weight and dimensions.

    • Place one specimen in a test vessel so that it is fully immersed in HFO-1233zd, one half-immersed, and one in the vapor phase above the liquid.

    • Seal the vessel and place it in a temperature-controlled environment (e.g., slightly above the boiling point of HFO-1233zd) for a specified duration (e.g., 24, 100, or more hours).

    • After the exposure time, remove the specimens from the vessels, clean them according to a standardized procedure, and allow them to dry.

    • Record the final weight and dimensions of the specimens.

    • For plastics and elastomers, perform tensile testing to evaluate changes in mechanical properties.

    • Calculate the corrosion rate (for metals) or changes in weight, dimensions, and tensile strength (for plastics and elastomers).

2. Chemical Stability Testing (Based on ASHRAE Standard 97)

This protocol provides a framework for evaluating the thermal stability of HFO-1233zd and its compatibility with other materials in a sealed environment.

  • Objective: To assess the chemical stability of HFO-1233zd, alone or in the presence of catalysts (e.g., metals) and other system components (e.g., lubricants), at elevated temperatures.

  • Apparatus:

    • Heavy-walled borosilicate glass tubes.

    • Vacuum pump and manifold for evacuation and charging.

    • High-temperature oven with precise temperature control.

    • Gas chromatograph (GC) for sample analysis.

  • Procedure:

    • Clean and dry the glass tubes thoroughly.

    • Add the materials to be tested to the tubes (e.g., a specific volume of HFO-1233zd, lubricant, and metal coupons).

    • Connect the tubes to the manifold, evacuate to a high vacuum, and backfill with the HFO-1233zd to the desired pressure/amount.

    • Seal the tubes using a torch while maintaining the vacuum.

    • Place the sealed tubes in a high-temperature oven at a specified temperature (e.g., 180°C or 220°C) for a set duration (e.g., 14 days).

    • After the aging period, remove the tubes from the oven and allow them to cool to room temperature.

    • Carefully open the tubes and analyze the contents.

    • Use gas chromatography to determine the composition of the gas phase, quantifying the amount of the original HFO-1233zd isomer and any degradation or isomerization products.

    • Visually inspect the liquid and solid components for any changes in color, clarity, or signs of degradation.

Visualizations

Polymerization_Prevention_Workflow cluster_storage Storage and Handling cluster_issue Issue Identification cluster_action Corrective Actions storage Store HFO-1233zd conditions Cool, Dry, Well-Ventilated Area Away from Sunlight and Heat Temp < 52°C (125°F) storage->conditions materials Use Compatible Materials (Stainless Steel, PTFE, EPDM) storage->materials incompatible Avoid Incompatible Materials (Strong Oxidizers, Certain Elastomers) storage->incompatible observe Observe for Signs of Instability storage->observe viscosity Change in Viscosity/ Solid Formation observe->viscosity composition Change in Composition (Isomerization) observe->composition action_poly If Polymerization Suspected: 1. Isolate Container 2. Contact EHS 3. Do NOT Use viscosity->action_poly action_iso If Isomerization Occurs: 1. Verify Storage Conditions 2. Consider Using Stabilized Grade 3. Analyze Impact on Experiment composition->action_iso

Caption: Workflow for preventing and addressing HFO-1233zd instability.

Factors_Affecting_Stability high_temp High Temperature (>150°C) isomerization Isomerization (E- to Z-isomer) high_temp->isomerization polymerization Polymerization high_temp->polymerization incompatible_mat Incompatible Materials incompatible_mat->polymerization contaminants Contaminants (e.g., Initiators) contaminants->polymerization proper_storage Proper Storage Conditions proper_storage->isomerization material_selection Correct Material Selection material_selection->polymerization stabilizers Use of Stabilizers/Inhibitors stabilizers->isomerization stabilizers->polymerization

Caption: Factors influencing the stability of HFO-1233zd.

References

Technical Support Center: Compatibility of 1-Chloro-3,3,3-trifluoro-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance on the material compatibility of 1-Chloro-3,3,3-trifluoro-1-propene, a substance of significant interest to researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental data to ensure the integrity and success of your experiments.

Material Compatibility Data

The following tables summarize the compatibility of various materials with this compound, with a focus on the more commonly used (E)-isomer, also known as HCFO-1233zd(E). Data for the (Z)-isomer is less available, and general recommendations for hydrofluoroolefins (HFOs) should be considered in its absence.

Table 1: Elastomer Compatibility with (E)-1-Chloro-3,3,3-trifluoro-1-propene

MaterialTrade Name ExamplesTemperature (°C)Duration (hours)Volume Change (%)Weight Change (%)Hardness Change (Shore A)Compatibility Rating
Neoprene-Ambient--~6% extractablesLow RiskGood [1]
EPDM-Ambient100LowLowest among compatible-Excellent [2]
Butyl Rubber-Ambient----Good
Viton®-Ambient----Not Recommended [2]
Natural Rubber-Boiling Point>72---Not Recommended [2][3]
Silicone Rubber-Boiling Point>72---Not Recommended [2][3]
Polyacrylate-Ambient----Not Recommended [2]

Table 2: Plastic Compatibility with (E)-1-Chloro-3,3,3-trifluoro-1-propene

MaterialTemperature (°C)DurationCompatibility Rating
Polyvinyl Chloride (PVC)Ambient-Good
Polytetrafluoroethylene (PTFE)Ambient-Excellent
PolyethyleneAmbient-Good

Table 3: Metal Compatibility with (E)-1-Chloro-3,3,3-trifluoro-1-propene

MetalTest ConditionDurationObservationCompatibility Rating
Stainless SteelImmersion & Vapor-No significant corrosionExcellent [2]
Carbon SteelImmersion & Vapor-No significant corrosionExcellent [2]
AluminumImmersion & Vapor-No significant corrosionExcellent [2]
CopperImmersion & Vapor-Potential for corrosion with HFOs in generalGood with Caution [1][2]
BrassImmersion & Vapor-No significant corrosionExcellent [2]

Experimental Protocols

A standardized method for evaluating the compatibility of refrigerants with other materials is crucial for reliable results. The following outlines a general experimental protocol based on established industry standards.

ASHRAE Standard 97: Sealed Glass Tube Method

This method is widely used to assess the chemical stability and material compatibility of refrigerants.

  • Preparation of Materials:

    • Material samples (elastomers, plastics, metals) are cut to specific dimensions.

    • Metal coupons are cleaned and polished to remove any surface contaminants.

    • The refrigerant, in this case, this compound, is obtained at a high purity level.

    • If testing with lubricants, the lubricant is dried to a low moisture content.

  • Sample Loading:

    • The material samples, refrigerant, and lubricant (if applicable) are placed in a heavy-walled borosilicate glass tube.

    • The ratio of refrigerant to lubricant and the surface area of the material samples are carefully controlled.

  • Sealing the Tube:

    • The tube is cooled to a low temperature (e.g., using a dry ice/acetone bath) to reduce the vapor pressure of the refrigerant.

    • The tube is evacuated to remove air and then hermetically sealed using a torch.

  • Aging:

    • The sealed tubes are placed in a controlled-temperature oven for a specified duration (e.g., 14 days). The temperature is chosen to simulate accelerated aging in a real-world application.

  • Post-Test Analysis:

    • After aging, the tubes are cooled and carefully opened.

    • The material samples are removed and analyzed for changes in:

      • Weight: To determine material loss or absorption.

      • Volume/Dimensions: To assess swelling or shrinkage.

      • Hardness: Using a durometer to measure changes in material stiffness.

      • Appearance: Visual inspection for cracking, crazing, discoloration, or degradation.

    • The refrigerant and lubricant are analyzed for signs of decomposition, such as the formation of acids or other degradation products.

ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals

This standard provides a procedure for evaluating the corrosion of metals when immersed in a chemical.

  • Test Specimen Preparation: Metal coupons are prepared with a specific surface finish and cleaned to remove any grease or residue.

  • Apparatus: A vessel is used that can contain the test solution and the metal coupons without introducing any additional corrosive elements.

  • Test Conditions: The temperature and duration of the test are controlled. The metal coupons are positioned in the liquid, at the liquid-vapor interface, and in the vapor phase to assess corrosion in different environments.

  • Post-Test Analysis: After the exposure period, the coupons are cleaned to remove any corrosion products, and the weight loss is measured to calculate the corrosion rate. The surface of the coupons is also visually inspected for pitting or other forms of localized corrosion.

Mandatory Visualizations

MaterialCompatibilityWorkflow cluster_prep Preparation cluster_testing Compatibility Testing cluster_analysis Analysis & Selection A Define Application Requirements (Temperature, Pressure, etc.) B Select Candidate Materials (Elastomers, Plastics, Metals) A->B C Prepare Test Samples (Size, Surface Finish) B->C D Expose Samples to This compound C->D E Control Test Conditions (Duration, Temperature) D->E F Analyze Material Properties (Weight, Volume, Hardness) E->F G Evaluate Test Results Against Requirements F->G G->B Fails Criteria H Select Compatible Material G->H Meets Criteria

Caption: Workflow for Material Compatibility Testing.

MaterialSelectionLogic start Start: Material Selection chem_compat Is the material chemically compatible with This compound? start->chem_compat temp_range Does the material's operating temperature range match the application? chem_compat->temp_range Yes reject_material Reject Material chem_compat->reject_material No mech_prop Does the material meet the mechanical property requirements (e.g., hardness)? temp_range->mech_prop Yes temp_range->reject_material No select_material Select Material mech_prop->select_material Yes mech_prop->reject_material No

Caption: Logical Flow for Material Selection.

Troubleshooting Guide

Q1: My elastomeric seal (O-ring, gasket) has swollen and is failing after exposure to this compound. What should I do?

A1:

  • Identify the Seal Material: Determine the specific type of elastomer used. Materials like natural rubber, silicone, and Viton® are generally not recommended for use with this compound.[2]

  • Review Compatibility Data: Refer to the compatibility tables (Table 1). EPDM and neoprene generally show good resistance to swelling.

  • Consider Operating Temperature: Higher temperatures can accelerate swelling and degradation. Ensure your operating temperature is within the recommended range for the chosen material.

  • Solution: Replace the failed seal with a material that has a higher compatibility rating, such as EPDM. Ensure the replacement seal is correctly sized and installed.

Q2: I'm observing discoloration and minor corrosion on a copper component in my system.

A2:

  • General HFO Behavior: While some tests show copper to be compatible, HFO refrigerants, in general, can be reactive with copper, leading to corrosion over time.[1]

  • Moisture Content: The presence of moisture in the system can significantly accelerate corrosion. Ensure your system is properly dehydrated.

  • Lubricant Interaction: The type of lubricant used can also play a role in material compatibility.

  • Solution: If possible, consider using a more inert material like stainless steel or aluminum for components in direct contact with this compound. If copper must be used, ensure the system is scrupulously clean and dry.

Q3: A plastic component in my experimental setup has become brittle and cracked.

A3:

  • Material Identification: Identify the type of plastic. While PVC and polyethylene are generally compatible, other plastics may not be.

  • Chemical Attack: The cracking may be a sign of chemical attack, where the this compound is degrading the polymer chains.

  • Stress Cracking: The combination of chemical exposure and mechanical stress can lead to environmental stress cracking.

  • Solution: Replace the component with a material known to be compatible, such as PTFE, which offers excellent chemical resistance.

Frequently Asked Questions (FAQs)

Q1: Is this compound compatible with common laboratory tubing?

A1: The compatibility will depend on the tubing material. For flexible tubing, materials like PTFE and polyethylene are generally good choices. It is always recommended to test a small piece of the tubing by immersing it in this compound for a period to observe for any swelling, discoloration, or degradation before use in a critical application.

Q2: Are there any specific safety precautions I should take when handling this compound in relation to material compatibility?

A2: Yes. Always ensure that all materials in your system, including storage containers, transfer lines, and experimental apparatus, are compatible with this compound. Using an incompatible material can lead to leaks, equipment failure, and potential exposure to the chemical. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).

Q3: How does the compatibility of the (E) and (Z) isomers of this compound differ?

A3: While both are isomers of the same compound, there can be subtle differences in their interaction with materials. The (E)-isomer (HCFO-1233zd(E)) is more widely studied, and more specific compatibility data is available for it. For the (Z)-isomer, it is best to rely on general compatibility data for HFOs and to conduct your own compatibility testing for critical applications. The (Z)-isomer is noted to be less desirable in open-loop systems due to higher toxicity compared to the (E)-isomer.[3]

Q4: Can I use standard pipe sealants and thread-locking compounds with this compound?

A4: It is critical to verify the compatibility of any sealant or locking compound with this compound. Many standard products may be dissolved or degraded by this chemical. Use only products that are specifically rated for use with fluorinated refrigerants.

Q5: Where can I find more detailed information on material compatibility for my specific application?

A5: For critical applications, it is always best to consult directly with the material manufacturers. They can often provide detailed chemical compatibility data for their specific products. Additionally, conducting your own immersion testing under your specific operating conditions is the most reliable way to ensure material compatibility.

References

Technical Support Center: High-Purity 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scaled-up production of high-purity 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd).

Troubleshooting Guide

Scaling up the synthesis of high-purity 1-Chloro-3,3,3-trifluoropropene can present several challenges, from reaction efficiency to final product purity. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions & Corrective Actions
Low Overall Yield - Incomplete conversion of starting material (e.g., 1,1,1,3,3-pentachloropropane).[1] - Formation of undesirable by-products due to suboptimal reaction conditions.[1] - Catalyst deactivation.- Optimize Reaction Conditions: For gas-phase fluorination, ensure the temperature is maintained within the optimal range to favor the desired product. For instance, in related processes, temperatures around 190°C have been used.[2] - Monitor Catalyst Activity: Regularly check the catalyst's performance. If deactivation is suspected, consider regeneration or replacement.[3] - Ensure Reactant Purity: Use high-purity starting materials to minimize side reactions.
High Impurity Levels in Crude Product - Presence of unreacted starting materials or intermediates. - Formation of isomers (e.g., Z-1-Chloro-3,3,3-trifluoropropene).[4] - Generation of heavy organic by-products, especially at elevated temperatures.[1] - Residual acidic compounds like HCl and HF.[4]- Improve Separation Processes: Utilize efficient distillation columns to separate the desired E-isomer from the Z-isomer and other volatile impurities.[4] - Implement a Scrubbing Step: Wash the crude product with an aqueous or basic solution to remove acidic impurities before final distillation. - Adsorbent Treatment: Use solid adsorbents like activated carbon to remove specific organic impurities.
Incomplete Isomerization of Z- to E-Isomer - Suboptimal temperature for isomerization. - Insufficient contact time with the catalyst or heated surface. - Catalyst deactivation.- Adjust Isomerization Temperature: The conversion of the Z- to the E-isomer can be achieved by heating. Optimal temperatures are typically in the range of 150°C to 350°C. - Increase Contact Time: Ensure sufficient residence time in the isomerization reactor. - Catalyst Selection: For catalytic isomerization, fluorinated metal oxides, such as fluorinated alumina, can be effective.[5]
Product Discoloration - Formation of high-molecular-weight by-products or polymers. - Thermal decomposition at excessively high temperatures.- Lower Reaction/Distillation Temperatures: Operate at the lowest effective temperatures to minimize thermal stress on the product. - Use of Stabilizers: Consider the addition of appropriate stabilizers if product instability is suspected, though this should be carefully evaluated for the specific application.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude 1-Chloro-3,3,3-trifluoropropene product?

A1: The impurity profile can vary depending on the synthesis route and conditions. Common impurities include the Z-isomer of 1-Chloro-3,3,3-trifluoropropene, unreacted starting materials like 1,1,1,3,3-pentachloropropane, and by-products from side reactions.[1][4] You may also encounter residual acidic impurities such as hydrogen fluoride (HF) and hydrogen chloride (HCl) from the reaction.[4] At higher temperatures, the formation of heavier, chlorinated and fluorinated C6 compounds can also occur.[1]

Q2: How can I effectively remove the Z-isomer to obtain high-purity E-1-Chloro-3,3,3-trifluoropropene?

A2: There are two primary strategies for this. First, you can separate the isomers using fractional distillation, taking advantage of their different boiling points. Second, you can convert the undesired Z-isomer into the desired E-isomer through an isomerization process. This is often achieved by heating the mixture, with or without a catalyst.[4]

Q3: What are the key safety precautions when handling 1-Chloro-3,3,3-trifluoropropene and its synthesis precursors?

A3: The synthesis involves corrosive and hazardous materials like hydrogen fluoride. It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The final product is a gas at room temperature and should be handled in a closed system or well-ventilated environment.[6]

Q4: Can I use a liquid-phase process instead of a gas-phase reaction for the synthesis?

A4: Yes, both liquid-phase and gas-phase processes for the fluorination of precursors like 1,1,1,3,3-pentachloropropane are described in the literature.[4] The choice between them depends on the available equipment, desired scale of production, and specific process economics. Liquid-phase reactions are often conducted at milder conditions.[4]

Q5: How do I monitor the progress of the reaction and the purity of the product?

A5: Gas Chromatography (GC) coupled with a suitable detector (like a Flame Ionization Detector - FID or a Mass Spectrometer - MS) is the most common and effective method for monitoring the reaction progress and assessing the purity of the final product. GC-MS can also help in identifying unknown impurities.

Experimental Protocols

The following is a generalized protocol for the synthesis of high-purity E-1-Chloro-3,3,3-trifluoropropene. Specific parameters may require optimization based on your laboratory setup and scale.

Protocol 1: Synthesis of Crude 1-Chloro-3,3,3-trifluoropropene

This protocol is based on the gas-phase fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa).

  • Catalyst Preparation: Pack a suitable corrosion-resistant reactor (e.g., made of Monel or Hastelloy) with a fluorination catalyst, such as fluorinated chromium oxide or another suitable metal fluoride/oxide catalyst.

  • System Setup: Assemble the reactor in a heating mantle and connect it to a pre-heater/vaporizer for the reactants and a downstream condensation system to collect the product. The system should be equipped with mass flow controllers for precise control of reactant feeds.

  • Reaction:

    • Heat the reactor to the desired temperature, typically in the range of 200-400°C.

    • Introduce a continuous flow of anhydrous hydrogen fluoride (HF) and 1,1,1,3,3-pentachloropropane into the pre-heater to vaporize them.

    • Pass the vaporized reactants through the heated catalyst bed. The molar ratio of HF to the organic reactant should be optimized, but typically a molar excess of HF is used.

  • Product Collection: The gaseous effluent from the reactor, containing 1-Chloro-3,3,3-trifluoropropene (both E and Z isomers), HCl, and excess HF, is passed through a condenser to liquefy the organic products.

  • Neutralization: The crude liquid product is washed with a dilute basic solution (e.g., potassium carbonate solution) to neutralize and remove HCl and HF, followed by a water wash.

  • Drying: The washed organic layer is dried using a suitable drying agent like anhydrous calcium sulfate or molecular sieves.

Protocol 2: Purification and Isomerization

  • Distillation: The dried crude product is subjected to fractional distillation to separate the lower-boiling E-isomer from the higher-boiling Z-isomer and any other less volatile impurities.

  • Isomerization of Z-isomer:

    • The fraction containing the Z-isomer can be passed through a heated tube (e.g., packed with an inert material or a catalyst like fluorinated alumina) at a temperature between 150°C and 350°C to convert it to the E-isomer.

    • The output from the isomerization reactor can be recycled back to the distillation column to further purify the E-isomer.

  • Final Purification: The collected E-isomer fraction from the distillation is analyzed for purity (e.g., by GC-MS). If necessary, a final distillation can be performed to achieve the desired high purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_isomerization Isomerization Loop start Start: Reactants (HCC-240fa, HF) vaporizer Vaporizer start->vaporizer reactor Gas-Phase Reactor (Catalyst, 200-400°C) vaporizer->reactor condenser Condenser reactor->condenser neutralization Neutralization & Washing (Removal of HCl, HF) condenser->neutralization drying Drying neutralization->drying distillation Fractional Distillation drying->distillation isomerization_reactor Isomerization Reactor (150-350°C) distillation->isomerization_reactor Z-Isomer Fraction final_product Final Product: High-Purity E-1-Chloro-3,3,3-trifluoropropene distillation->final_product High-Purity E-Isomer isomerization_reactor->distillation Recycle

Caption: Production workflow for high-purity E-1-Chloro-3,3,3-trifluoropropene.

troubleshooting_tree start Low Purity of Final Product Detected check_isomers GC Analysis: High Z-Isomer Content? start->check_isomers check_impurities GC-MS Analysis: Other Impurities Present? check_isomers->check_impurities No improve_isomerization Troubleshoot Isomerization: - Check temperature (150-350°C) - Verify catalyst activity - Adjust flow rate/residence time check_isomers->improve_isomerization Yes improve_distillation Optimize Distillation: - Adjust reflux ratio - Check column efficiency check_impurities->improve_distillation High/Low Boiling Impurities improve_washing Enhance Purification: - Ensure complete neutralization - Check efficiency of drying agent check_impurities->improve_washing Acidic Impurities Suspected reanalyze Re-analyze Product Purity improve_isomerization->reanalyze improve_distillation->reanalyze improve_washing->reanalyze

Caption: Troubleshooting decision tree for low product purity issues.

References

Validation & Comparative

A Comparative Analysis of HCFO-1233zd and Traditional Solvents for Precision Cleaning Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Cleaning Performance

The landscape of industrial cleaning solvents is undergoing a significant transformation, driven by the dual needs for high-performance cleaning and environmental responsibility. For decades, traditional solvents such as hydrofluorocarbons (HFCs), chlorinated solvents like trichloroethylene (TCE), and n-propyl bromide (nPB) have been the standard for critical cleaning applications. However, their adverse environmental and health impacts have necessitated the development of safer, more sustainable alternatives. This guide provides a detailed comparison of the cleaning performance of a next-generation hydrochlorofluoroolefin (HCFO) solvent, HCFO-1233zd, with these traditional counterparts, supported by quantitative data and standardized experimental methodologies.

Executive Summary: Performance at a Glance

HCFO-1233zd emerges as a compelling alternative to traditional solvents, offering a balanced profile of effective solvency, superior environmental and safety characteristics, and broad material compatibility. While some traditional solvents exhibit higher solvency power, as indicated by the Kauri-butanol (Kb) value, HCFO-1233zd provides sufficient cleaning efficacy for a wide range of soils, including oils, greases, and particulate matter, without the significant environmental and safety drawbacks of older chemistries.[1] Its ultra-low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP) make it a sustainable choice for industries aiming to reduce their ecological footprint.[1][2]

Comparative Data: HCFO-1233zd vs. Traditional Solvents

The following table summarizes key performance, environmental, and safety metrics for HCFO-1233zd and a selection of traditional cleaning solvents.

PropertyHCFO-1233zd(E)HCFO-1233zd(Z)Trichloroethylene (TCE)n-Propyl Bromide (nPB)HFC-43-10meeCFC-113
Kauri-Butanol (Kb) Value 25[3][4]34[2]~130[5]~129[6]Not widely reported31[3]
Global Warming Potential (GWP) <5[7][8]<1[2]1Low16406130
Ozone Depletion Potential (ODP) ~0[4]0[2]Non-ozone depleting0.013–0.018[9]00.82
Boiling Point (°C) 19[3][4]3787.2[5]71[3]54[3]47.6
Flammability Non-flammable[3]Non-flammable[1][2]Non-flammable[5]No flashpoint[9]Non-flammableNon-flammable
Toxicity (Occupational Exposure Limit) OEL establishedLow toxicity[1]Carcinogenic, low OELs[5]Unreasonable risk, low OELModerateLow

Deep Dive into Performance Metrics

Solvency Power: The Kauri-Butanol Value

The Kauri-butanol (Kb) value is a standardized measure of a solvent's ability to dissolve a specific kauri resin, indicating its relative solvency power.[6][10] A higher Kb value generally signifies a more aggressive solvent.[6][10]

As shown in the table, traditional chlorinated solvents like TCE and nPB have very high Kb values, making them effective at dissolving heavy oils, greases, and waxes.[5][6] In comparison, HCFO-1233zd has a more moderate Kb value, similar to that of the legacy solvent CFC-113.[3] This indicates a balanced solvency that is effective for precision cleaning, particle removal, and degreasing without being overly aggressive, which can be advantageous for sensitive materials.[1][2] For certain applications, such as removing RMA solder flux, HCFO-1233zd may be blended with a co-solvent like methanol to enhance its cleaning performance.[3]

Cleaning Efficacy

HCFO-1233zd has demonstrated high efficacy in removing a variety of contaminants, including silicone oils, greases, and particulate matter.[1] Its low surface tension allows for excellent penetration into tight spaces, a critical attribute for cleaning complex components.[3] Studies have shown its ability to dissolve various industrial soils, rendering it suitable for vapor degreasing and other precision cleaning processes.[3]

Material Compatibility

Extensive testing has shown HCFO-1233zd to be compatible with a wide range of materials commonly used in industrial and pharmaceutical applications.

  • Plastics: Compatible with polybutylene terephthalate (PBT), polytetrafluoroethylene (PTFE), polyvinyl chloride (PVC), and polyamide (Zytel®).[11]

  • Elastomers: Shows good compatibility with neoprene, ethylene propylene diene M-class rubber (EPDM), chlorosulfonated polyethylene (Hypalon®), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR).[11] However, it is not recommended for use with polyacrylate, fluoroelastomers (Viton®), natural rubber, and silicone rubber.[11]

  • Metals: Compatible with stainless steel, carbon steel, copper, brass, and aluminum.[11]

Environmental and Safety Profile: A Clear Advantage

The most significant advantage of HCFO-1233zd lies in its environmental and safety profile. With a GWP of less than 5 and a near-zero ODP, it represents a substantial improvement over HFCs and older chlorinated and brominated solvents.[4][7][8] Furthermore, it is non-flammable and has low toxicity, enhancing workplace safety compared to solvents like TCE, which is a known carcinogen, and nPB, which the EPA has identified as an "unreasonable risk" for several cleaning applications.[1][5][12][13]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accurate and reproducible comparisons.

Determination of Kauri-Butanol Value (ASTM D1133)

This test method quantifies the solvency power of hydrocarbon solvents.[6] A standard solution of kauri resin in n-butanol is titrated with the solvent being tested until a defined level of turbidity (cloudiness) is reached.[6] The volume of solvent required to reach this point is the Kb value. A larger volume indicates a stronger solvent.[14]

Evaluation of Cleaning Effectiveness (ASTM G122)

This standard test method is used to evaluate the effectiveness of cleaning agents and processes.[15][16][17][18][19] The protocol involves the following key steps:

  • Coupon Preparation: Standardized surfaces (coupons) are contaminated with a specific soil or residue.

  • Cleaning Process: The contaminated coupons are subjected to a defined cleaning process using the solvent being evaluated. Key parameters such as temperature, time, and agitation are controlled.[15][19]

  • Analysis: The coupons are analyzed post-cleaning to quantify the amount of remaining residue. This can be done gravimetrically (weighing the coupon before and after cleaning) or through other analytical techniques.

  • Effectiveness Calculation: The cleaning effectiveness is calculated as the percentage of soil removed.

Material Compatibility Testing

Material compatibility is typically assessed by immersing samples of the material (e.g., plastic or elastomer coupons) in the solvent at a specified temperature for a set duration.[11] Following exposure, the materials are evaluated for changes in weight, volume, hardness, and tensile strength to determine compatibility.[20]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cleaning performance of a new solvent according to standardized protocols.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Cleaning Protocol (ASTM G122) cluster_analysis Phase 3: Analysis & Evaluation A Select Solvent & Contaminant B Prepare Standardized Test Coupons (e.g., ASTM G121) A->B C Pre-Clean and Weigh Coupons B->C L Material Compatibility Assessment (ASTM G31, etc.) B->L D Apply Known Amount of Contaminant C->D E Re-weigh Contaminated Coupons D->E F Immerse Coupons in Test Solvent E->F G Control Variables: - Temperature - Time - Agitation F->G H Rinse and Dry Coupons G->H I Post-Clean Weighing H->I J Visual Inspection H->J K Calculate Cleaning Efficiency (%) I->K J->K M Final Report and Solvent Selection K->M L->M

Caption: Workflow for Solvent Cleaning Performance Evaluation.

Conclusion

For researchers, scientists, and professionals in drug development, the selection of a cleaning solvent is a critical decision that impacts product quality, operational safety, and environmental compliance. HCFO-1233zd presents a technologically advanced solution that effectively balances cleaning performance with a favorable environmental and safety profile. While it may not possess the aggressive solvency of some traditional chlorinated solvents, its efficacy for a broad range of precision cleaning tasks, coupled with its sustainability, makes it an ideal candidate to replace legacy solvents. By adopting newer, safer technologies like HCFO-1233zd, the scientific community can maintain high standards of cleanliness while advancing its commitment to environmental stewardship and worker safety.

References

(E)- vs (Z)-1-chloro-3,3,3-trifluoropropene: a comparative study of properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of (E)- and (Z)-1-chloro-3,3,3-trifluoropropene Isomers

Introduction

(E)- and (Z)-1-chloro-3,3,3-trifluoropropene, identified by the chemical formula C₃H₂ClF₃, are isomers that have garnered significant attention as potential replacements for hydrofluorocarbons (HFCs) and other refrigerants with high global warming potentials.[1][2][3] The (E) isomer is also known as trans-1-chloro-3,3,3-trifluoropropene or HCFO-1233zd(E), while the (Z) isomer is referred to as cis-1-chloro-3,3,3-trifluoropropene or HCFO-1233zd(Z).[2][3][4][5][6][7] This guide provides a detailed comparison of the physical, chemical, environmental, and toxicological properties of these two isomers, supported by experimental data and protocols.

Data Presentation

Physical Properties

The physical properties of the (E) and (Z) isomers differ significantly, which influences their applications. The thermodynamically more stable trans-isomer, (E)-1-chloro-3,3,3-trifluoropropene, is often the major product in many synthetic routes.[7]

Property(E)-1-chloro-3,3,3-trifluoropropene(Z)-1-chloro-3,3,3-trifluoropropene
Synonyms trans-1-chloro-3,3,3-trifluoropropene, HCFO-1233zd(E)cis-1-chloro-3,3,3-trifluoropropene, HCFO-1233zd(Z)
CAS Number 102687-65-0[3]99728-16-2[3]
Molecular Formula C₃H₂ClF₃[5][7]C₃H₂ClF₃[2][4]
Molecular Weight 130.49 g/mol [5][7]130.49 g/mol [2][4]
Boiling Point 18.5 °C[3]39.6 °C[3]
Appearance Colorless liquid/gas[3][5]Colorless liquid[2]
logP 2.2[7]2.2[4]
Environmental Properties

Both isomers are recognized for their low global warming potential (GWP) compared to traditional refrigerants.[2] Their reactivity with hydroxyl radicals in the atmosphere leads to relatively short atmospheric lifetimes.

Property(E)-1-chloro-3,3,3-trifluoropropene(Z)-1-chloro-3,3,3-trifluoropropene
Global Warming Potential (100-year) <10[1]~3
Atmospheric Lifetime ~34 days~11 days
Toxicological Properties

Extensive toxicological data is available for the (E)-isomer, demonstrating its low toxicity. While specific quantitative data for the (Z)-isomer is less prevalent in publicly available literature, its structural similarity suggests a comparable toxicological profile, though further investigation is warranted.

Property(E)-1-chloro-3,3,3-trifluoropropene(Z)-1-chloro-3,3,3-trifluoropropene
Acute Inhalation Toxicity (LC₅₀, 4h, rat) 120,000 ppm[1]Data not readily available
Cardiac Sensitization (NOEL, dog) 25,000 ppm[1]Data not readily available
Genetic Toxicity Not genotoxic[1]Data not readily available
Developmental Toxicity (rabbit) Not a developmental toxin[1]Data not readily available

Experimental Protocols

Determination of Boiling Point

The boiling point of a volatile liquid like 1-chloro-3,3,3-trifluoropropene can be determined using a simple distillation apparatus.

  • Apparatus Setup : A round-bottom flask is fitted with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Procedure : The liquid is heated in the flask. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.[8]

  • Data Collection : The stable temperature reading on the thermometer is recorded as the boiling point.

Acute Inhalation Toxicity (LC₅₀) Testing

The acute inhalation toxicity is determined by exposing animals, typically rats, to the substance at various concentrations for a fixed period, usually 4 hours.[5][6] The OECD Test Guideline 403 for Acute Inhalation Toxicity is a standard protocol.[5]

  • Test Animals : Healthy, young adult rats are used for the study.

  • Exposure : Several groups of animals are exposed to different concentrations of the test substance for a 4-hour period.[6]

  • Observation : The animals are observed for mortality and clinical signs of toxicity during and after exposure for a specified period.

  • Data Analysis : The concentration that is lethal to 50% of the test animals (LC₅₀) is calculated statistically from the mortality data.[6][9]

Mandatory Visualization

isomer_comparison cluster_isomers Isomers of 1-chloro-3,3,3-trifluoropropene cluster_properties Comparative Properties cluster_applications Primary Applications E_isomer (E)-Isomer (trans) physical Physical Properties E_isomer->physical environmental Environmental Impact E_isomer->environmental toxicological Toxicological Profile E_isomer->toxicological Z_isomer (Z)-Isomer (cis) Z_isomer->physical Z_isomer->environmental Z_isomer->toxicological refrigerant Refrigerants physical->refrigerant Boiling Point foam_agent Foam Blowing Agents physical->foam_agent Vapor Pressure solvent Solvents/Cleaning Agents physical->solvent Solubility environmental->refrigerant Low GWP environmental->foam_agent Low GWP toxicological->refrigerant Low Toxicity toxicological->solvent Safety Profile

Caption: Logical relationship between isomer properties and applications.

Conclusion

Both (E)- and (Z)-1-chloro-3,3,3-trifluoropropene isomers present as viable, environmentally friendlier alternatives to high-GWP substances in various applications. The (E)-isomer has been more extensively studied, with a well-documented low toxicity profile. The choice between the two isomers for a specific application will depend on the desired physical properties, such as boiling point and vapor pressure, with the (Z)-isomer being of particular interest in refrigeration due to its lower GWP.[2][3] Further toxicological studies on the (Z)-isomer would be beneficial for a more complete comparative assessment.

References

A Comparative Performance Analysis of HCFO-1233zd(E) and HFC Refrigerants

Author: BenchChem Technical Support Team. Date: November 2025

An objective evaluation of the hydrochlorofluoroolefin (HCFO) refrigerant, trans-1-chloro-3,3,3-trifluoropropene—commonly known as HCFO-1233zd(E)—reveals its potential as a viable, environmentally superior alternative to traditional hydrofluorocarbons (HFCs) like HFC-245fa and HFC-134a in various thermal management systems. This guide synthesizes experimental data to compare their environmental impact, safety, and thermodynamic performance in applications such as high-temperature heat pumps (HTHPs) and Organic Rankine Cycles (ORCs).

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for HCFO-1233zd(E) against the widely used HFCs, HFC-245fa and HFC-134a, providing a clear basis for comparison.

PropertyHCFO-1233zd(E)HFC-245faHFC-134a
Environmental Properties
Global Warming Potential (GWP, 100-yr)< 5[1][2][3]950 - 1030[4][5][6][7]1300 - 1430[8][9][10]
Ozone Depletion Potential (ODP)Negligible[2]0[5]0[11]
Atmospheric Lifetime26 days[1][2][3]7.2 years[5]~14 years
Safety Properties
ASHRAE Safety ClassificationA1 (Non-flammable)[1]B1A1
ToxicityLow toxicity[5]Low toxicity[5]Low toxicity
Thermophysical Properties
Boiling Point (°C)18.3[10]15.3-26.1
Critical Temperature (°C)165.6 - 166.5[2]154.0101.1
Critical Pressure (kPa)3620 - 3772[2]36514059
Performance Metrics (Illustrative)
COP (vs. HFC-245fa in HTHP)Up to 27% higher[6][12]BaselineN/A
Net Cycle Efficiency (vs. HFC-245fa in ORC)Up to 10.6% higher[4][13]BaselineN/A
Pump Power (vs. HFC-245fa in ORC)10.3%–17.3% lower[4][13]BaselineN/A

Experimental Protocols

The performance data cited in this guide are derived from rigorous experimental evaluations conducted under controlled laboratory settings. Key methodologies are detailed below:

1. High-Temperature Heat Pump (HTHP) Evaluation:

  • Objective: To compare the coefficient of performance (COP) and heating capacity of HCFO-1233zd(E) as a drop-in replacement for HFC-245fa.

  • Apparatus: Experiments were conducted in a laboratory-scale HTHP test rig, often with a 10 kW heating capacity. These systems are typically single-stage and equipped with a variable-speed piston or scroll compressor and an internal heat exchanger (IHX) for superheating control.

  • Methodology: The performance is evaluated across a range of operating conditions. For instance, a common reference point is a 50 K temperature lift (e.g., heat source at 60°C and heat supply at 110°C). A parametric study is then performed by varying the heat source temperature (e.g., 30°C to 80°C) and the heat sink supply temperature (e.g., 70°C to 150°C). Key variables such as temperature, pressure, flow rate, and electric power are measured on both the refrigerant and secondary fluid sides to calculate COP and capacity.

2. Organic Rankine Cycle (ORC) System Evaluation:

  • Objective: To assess the net cycle efficiency, power output, and expander performance of HCFO-1233zd(E) relative to HFC-245fa for low-grade waste heat recovery.

  • Apparatus: A fully instrumented ORC module is used. This setup includes an evaporator, a condenser, a working fluid pump, and an expander (e.g., scroll or turbine type) coupled to a generator. The system is equipped with high-accuracy sensors for temperature, pressure, mass flow rate, torque, and rotational speed.

  • Methodology: The ORC system is tested with both HCFO-1233zd(E) and HFC-245fa under various operating conditions. The heat source temperature is varied (e.g., 101°C to 121°C) while the cooling water temperature is held constant. The impact of the working fluid mass flow rate is also investigated by adjusting the pump speed. Performance indicators such as expander isentropic efficiency, net electrical efficiency, and overall system efficiency are calculated from the measured data.

Visualization of Refrigerant Selection Logic

The selection of a refrigerant is a multi-faceted process that balances environmental, safety, and performance considerations. The following diagram illustrates this logical workflow.

RefrigerantSelection cluster_0 Phase 1: Environmental & Safety Screening cluster_1 Phase 2: Performance Evaluation Start Refrigerant Candidate GWP Low GWP? (<150) Start->GWP ODP Zero ODP? GWP->ODP Yes Eliminate1 Eliminate: High Environmental Impact GWP->Eliminate1 No Safety Acceptable Safety? (Low Flammability/Toxicity) ODP->Safety Yes ODP->Eliminate1 No Eliminate2 Eliminate: Unsafe Safety->Eliminate2 No Proceed Proceed to Performance Evaluation Safety->Proceed Yes COP High COP & Efficiency? Proceed->COP Capacity Sufficient Capacity? COP->Capacity Yes Reconsider Re-evaluate or Consider Blends COP->Reconsider No Compatibility Material Compatibility? Capacity->Compatibility Yes Capacity->Reconsider No Select Select Refrigerant Compatibility->Select Yes Compatibility->Reconsider No

Caption: Logical workflow for modern refrigerant selection.

Performance Evaluation Summary

Experimental results consistently demonstrate the advantages of HCFO-1233zd(E) over HFC-245fa, a common working fluid in low-pressure centrifugal chillers and ORC systems.

  • Environmental Impact : With a Global Warming Potential (GWP) of less than 5 and a negligible Ozone Depletion Potential (ODP), HCFO-1233zd(E) is a significantly more environmentally friendly option compared to HFC-245fa (GWP ≈ 1030) and HFC-134a (GWP ≈ 1430).[1][2][4][6][8][9][10] Its short atmospheric lifetime further reduces its climate impact.[1][2][3]

  • Energy Efficiency : In high-temperature heat pump applications, thermodynamic analyses show that HCFO-1233zd(E) can improve the Coefficient of Performance (COP) by up to 27% compared to HFC-245fa.[6][12] In Organic Rankine Cycles, HCFO-1233zd(E) has been predicted to enable up to 10.6% higher net cycle efficiencies while requiring 10-17% lower pump power than HFC-245fa.[4][13] While some drop-in experiments show slightly lower power output due to different fluid densities, the overall thermal efficiency is often comparable or slightly higher for HCFO-1233zd(E).[7][14]

  • Operating Characteristics : The boiling point and thermodynamic properties of HCFO-1233zd(E) make it an ideal refrigerant for low-pressure centrifugal chillers.[10] Experimental drop-in tests have shown that while heating or cooling capacity might be slightly different, the overall system performance is often very similar to HFC-245fa, with some studies noting a negligible difference in COP under specific conditions.[8][11] However, due to density differences, the refrigerant mass flow rate for HCFO-1233zd(E) is approximately 20% lower than for HFC-245fa in the same system.[7]

  • Safety and Compatibility : HCFO-1233zd(E) is classified as non-flammable and has low toxicity (ASHRAE A1), making it a safe option for various applications.[1][5] It has shown compatibility with polyolester (POE) lubricants, which are commonly used in refrigeration systems.

References

The Double-Edged Sword: A Comparative Analysis of Fluorinated Olefins' Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Hydrofluoroolefins (HFOs) against their alternatives, supported by experimental data and methodological insights.

Hydrofluoroolefins (HFOs) have been widely adopted as a fourth-generation refrigerant, lauded for their significantly lower Global Warming Potential (GWP) compared to their predecessors, hydrofluorocarbons (HFCs). However, emerging research highlights a more complex environmental narrative, primarily centered on their atmospheric degradation products. This guide provides a comprehensive comparison of the environmental impact of HFOs and their alternatives, presenting key data, experimental methodologies, and a visual representation of their atmospheric fate.

Quantitative Comparison of Environmental Impact

The primary advantage of HFOs lies in their short atmospheric lifetime, which translates to a very low GWP.[1][2] Unlike HFCs, which can persist in the atmosphere for years or even decades, HFOs break down in a matter of days.[1][2] This rapid degradation, however, is also the source of their primary environmental concern: the formation of trifluoroacetic acid (TFA).[3][4]

Compound TypeExample(s)Atmospheric LifetimeGlobal Warming Potential (GWP, 100-year)Primary Environmental Concerns
Hydrofluoroolefins (HFOs) HFO-1234yf, HFO-1234zeDays to weeks[1][2]<1 to ~7[5][6]Formation of persistent Trifluoroacetic Acid (TFA); potential for minor HFC-23 formation.[3][4][7]
Hydrofluorocarbons (HFCs) HFC-134a, HFC-32, HFC-23Years to decades[1][8]~138 to 14,800[9][10]High Global Warming Potential.[10]
Natural Refrigerants Carbon Dioxide (CO₂), Ammonia (NH₃), Hydrocarbons (e.g., Propane)Variable1 (CO₂) to <5[11]Flammability (Hydrocarbons), Toxicity (Ammonia), High Operating Pressures (CO₂).[11][12]

The Atmospheric Fate of Fluorinated Olefins: A Double-Edged Sword

While HFOs offer a significant advantage in mitigating direct global warming effects, their atmospheric decomposition pathway presents a new set of environmental challenges. The double bond in their molecular structure, which facilitates their rapid breakdown, is also the reactive site that leads to the formation of secondary pollutants.[1]

cluster_0 Atmospheric Degradation of HFOs cluster_1 Environmental Impact HFO Fluorinated Olefin (HFO) (e.g., HFO-1234yf) Intermediate Intermediate Products (e.g., Trifluoroacetaldehyde) HFO->Intermediate Primary Reaction LowGWP Low Direct GWP OH Hydroxyl Radical (OH) OH->Intermediate O3 Ozone (O₃) O3->Intermediate Minor Pathway TFA Trifluoroacetic Acid (TFA) (Persistent) Intermediate->TFA Major Product HFC23 HFC-23 (Potent GHG) Intermediate->HFC23 Minor Byproduct (from some HFOs) TFA_Accumulation TFA Accumulation in Water Bodies TFA->TFA_Accumulation Potential_Indirect_GWP Potential Indirect GWP HFC23->Potential_Indirect_GWP

Atmospheric degradation pathway of HFOs.

The primary atmospheric degradation of HFOs is initiated by their reaction with hydroxyl (OH) radicals.[5] This leads to the formation of intermediate products, which then further break down. A major concern is that for some widely used HFOs, such as HFO-1234yf, this process can result in a 100% conversion to TFA.[10][12] TFA is a highly persistent substance that can accumulate in aquatic environments, with potential long-term ecological consequences.[3][4]

Furthermore, research has indicated that a minor reaction pathway involving ozone (ozonolysis) can lead to the formation of HFC-23, an extremely potent greenhouse gas, from certain HFOs like HFO-1234ze.[5][7] While the yields are reported to be very small, the high GWP of HFC-23 warrants consideration in a comprehensive environmental assessment.[5][7]

Experimental Protocols for Assessing Environmental Impact

The environmental impact of fluorinated olefins is evaluated through a combination of laboratory experiments and atmospheric modeling.

Chamber Experiments for Atmospheric Degradation Studies

To understand the atmospheric fate of HFOs, researchers utilize environmental chambers to simulate atmospheric conditions.

  • Objective: To determine the atmospheric lifetime and degradation products of HFOs.

  • Methodology:

    • A known concentration of the target HFO is introduced into a large, controlled environmental chamber.

    • The chamber contains purified air and is irradiated with UV light to simulate sunlight.

    • Reactants such as hydroxyl (OH) radicals and ozone (O₃) are introduced to initiate the degradation process.[5][13]

    • The concentrations of the HFO and its degradation products are monitored over time using advanced analytical techniques like Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).

    • The rate of decay of the HFO is used to calculate its atmospheric lifetime, and the identified products confirm the degradation pathways.[14]

Global Modeling Simulations
  • Objective: To predict the global distribution and concentration of HFO degradation products like TFA and HFC-23.

  • Methodology:

    • Experimental data on reaction rates and product yields are incorporated into global atmospheric chemistry and transport models.

    • These models use emissions inventories and meteorological data to simulate the movement and transformation of substances in the atmosphere.

    • The simulations provide estimates of the potential environmental concentrations of degradation products on a regional and global scale.[13][15]

Conclusion: A Shift in Perspective

While fluorinated olefins represent a significant step forward in reducing the direct climate impact of refrigerants compared to HFCs, their environmental profile is not without concerns. The formation of the persistent and potentially toxic Trifluoroacetic Acid (TFA) from their atmospheric degradation is a critical issue that requires ongoing research and monitoring.[3][4][16] Furthermore, the potential for the formation of potent greenhouse gases like HFC-23, even in small quantities, adds another layer of complexity to their environmental assessment.[7][14]

For researchers and professionals in drug development and other scientific fields, it is crucial to consider the entire lifecycle and environmental fate of these compounds. The choice of refrigerants and other fluorinated compounds should be guided by a holistic understanding of their direct and indirect environmental impacts. As research continues to evolve, a transition towards non-fluorinated alternatives, such as natural refrigerants, may become increasingly necessary to ensure long-term environmental sustainability.[11][17]

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the precise quantification of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd), a compound of increasing interest in various industrial applications, including as a refrigerant and foam blowing agent. The accurate determination of its purity and concentration in different matrices is crucial for quality control, safety assessment, and research and development.

This document outlines two principal analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) as a primary method, and quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy as a valuable alternative. The comparison is based on established analytical principles and typical performance data, providing a framework for selecting the most suitable method for specific analytical challenges.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a widely adopted technique for the separation and quantification of volatile and semi-volatile compounds. For a volatile substance like HCFO-1233zd, GC-FID offers a robust and sensitive analytical solution.

Experimental Protocol: GC-FID

A validated GC-FID method for the quantification of HCFO-1233zd would typically involve the following steps:

  • Sample Preparation: Samples containing HCFO-1233zd are diluted in a suitable organic solvent (e.g., methanol, hexane) to a concentration within the calibrated range of the instrument. An internal standard (e.g., a stable fluorinated or chlorinated hydrocarbon with a distinct retention time) is added to each sample and standard solution to correct for injection volume variations.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used. The choice of capillary column is critical for achieving good separation; a mid-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable.

  • Chromatographic Conditions:

    • Injector Temperature: 200°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/minute to 150°C, and a final hold for 2 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

  • Calibration: A multi-point calibration curve is generated by injecting a series of standard solutions of HCFO-1233zd of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Data Presentation: GC-FID Method Validation Parameters

The following table summarizes the typical validation parameters for a GC-FID method for HCFO-1233zd quantification.

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Range 1 - 1000 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Workflow Diagram: GC-FID Analysis

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample containing HCFO-1233zd Dilution Dilution with organic solvent Sample->Dilution IS_Addition Addition of Internal Standard Dilution->IS_Addition Injection Injection into GC IS_Addition->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of HCFO-1233zd Calibration_Curve->Quantification

Caption: Workflow for the quantification of HCFO-1233zd using GC-FID.

Method 2: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of substances without the need for a calibration curve of the analyte. For a fluorinated compound like HCFO-1233zd, ¹⁹F qNMR is a particularly powerful technique due to the high sensitivity of the ¹⁹F nucleus and the typically low background in ¹⁹F NMR spectra.[1]

Experimental Protocol: ¹⁹F qNMR

A ¹⁹F qNMR experiment for the quantification of HCFO-1233zd would proceed as follows:

  • Sample Preparation: A precisely weighed amount of the sample containing HCFO-1233zd is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A known amount of a stable, fluorinated internal standard with a well-resolved ¹⁹F signal is added. The internal standard must not react with the sample components.

  • Instrumentation: A high-resolution NMR spectrometer is used.

  • Data Acquisition:

    • Nucleus: ¹⁹F

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient. To ensure accurate quantification, the relaxation delay (d1) should be at least 5 times the longest T₁ relaxation time of the signals of interest.

    • Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phased and baseline corrected. The signals corresponding to HCFO-1233zd and the internal standard are integrated.

  • Calculation: The concentration of HCFO-1233zd is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molecular weights, and the number of fluorine atoms contributing to each signal.

Data Presentation: ¹⁹F qNMR Method Validation Parameters

The following table outlines the expected validation parameters for a ¹⁹F qNMR method for HCFO-1233zd quantification.

Validation ParameterTypical Performance
Linearity (R²) Not strictly required (Primary Method)
Range Dependent on sample solubility and instrument sensitivity
Accuracy (% Bias) < 1%
Precision (% RSD) < 1%
Limit of Quantification (LOQ) Dependent on instrument field strength and probe

Logical Diagram: ¹⁹F qNMR Quantification Principle

qNMR_Principle cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calculation Quantification Sample Weighed Sample (containing HCFO-1233zd) NMR_Tube NMR Tube Sample->NMR_Tube IS Weighed Internal Standard (Fluorinated) IS->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Acquisition 19F NMR Data Acquisition NMR_Tube->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Integration Signal Integration Processing->Integration Integral_Ratio Integral Ratio (Analyte / IS) Integration->Integral_Ratio Calculation Calculation of HCFO-1233zd Purity/ Concentration Integral_Ratio->Calculation Knowns Knowns: - Mass of Sample & IS - MW of Sample & IS - # of 19F nuclei Knowns->Calculation

Caption: Principle of quantification of HCFO-1233zd using ¹⁹F qNMR.

Comparison of Analytical Methods

FeatureGC-FID¹⁹F qNMR
Principle Chromatographic separation followed by flame ionization detection.Direct measurement of nuclear magnetic resonance of ¹⁹F nuclei.
Calibration Requires a multi-point calibration curve with a certified reference standard of the analyte.Can be used as a primary ratio method with a certified internal standard.
Selectivity High, based on retention time. Co-elution can be an issue.Very high, based on unique chemical shifts of fluorine atoms. Signal overlap is less common.
Sensitivity High (µg/mL to ng/mL range).Moderate, generally requires higher concentrations than GC.
Sample Throughput Higher, with typical run times of 10-20 minutes per sample.Lower, as longer acquisition times may be needed for good signal-to-noise.
Destructive Yes, the sample is consumed during analysis.No, the sample can be recovered after analysis.
Instrumentation Widely available and relatively lower cost.More specialized and higher initial investment.
Matrix Effects Can be susceptible to matrix interferences affecting injection and detection.Less prone to matrix effects, but solvent choice is important.

Conclusion

Both GC-FID and ¹⁹F qNMR are powerful techniques for the quantification of this compound.

  • GC-FID is a highly sensitive and robust method, well-suited for routine quality control analysis where high sample throughput is required and reference standards are available. Its validation is straightforward following established guidelines.

  • ¹⁹F qNMR offers the advantage of being a primary analytical method, providing high accuracy and precision without the need for an analyte-specific calibration curve. It is particularly valuable for the certification of reference materials and for structural confirmation alongside quantification. Its non-destructive nature is also a significant benefit for precious or limited samples.

The choice between these methods will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, availability of reference standards, and the instrumentation at hand. For comprehensive characterization, the use of both techniques can be complementary, with GC-FID for routine analysis and ¹⁹F qNMR for orthogonal validation and certification.

References

Benchmarking the foam blowing efficiency of HCFO-1233zd against other agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the foam blowing efficiency of Hydrochlorofluoroolefin (HCFO)-1233zd against other prevalent blowing agents, supported by experimental data and detailed methodologies.

In the ever-evolving landscape of polymer foam production, the pursuit of high-performance, environmentally sustainable materials is paramount. This guide provides an in-depth comparison of HCFO-1233zd(E), a fourth-generation blowing agent, with its predecessors and other alternatives such as hydrofluorocarbons (HFCs), hydrocarbons, and water. This analysis is tailored for researchers, scientists, and professionals in drug development who require a nuanced understanding of foam blowing technologies.

HCFO-1233zd(E), chemically known as trans-1-chloro-3,3,3-trifluoropropene, has emerged as a promising alternative due to its favorable environmental profile, characterized by a low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP).[1][2] This guide will delve into its performance metrics, including thermal insulation, mechanical properties, and dimensional stability, drawing upon a range of experimental studies.

Performance Benchmarking: A Quantitative Comparison

The efficacy of a blowing agent is determined by a multitude of factors, with thermal conductivity, compressive strength, and dimensional stability being critical performance indicators. The following tables summarize the performance of HCFO-1233zd(E) in polyurethane (PU) foams in comparison to other agents.

Table 1: Thermal Conductivity of PU Foams with Various Blowing Agents

Blowing AgentThermal Conductivity (k-factor)Reference
HCFO-1233zd(E) Superior insulation value[2][3]
6% improvement vs HFC-245fa[2][4]
7% improvement vs HCFC-141b[2][4]
16% improvement vs hydrocarbons[2][4]
HFC-245faBaseline[2][4]
HCFC-141bBaseline[2][4]
Hydrocarbons (e.g., cyclopentane)Lower insulation value[2][4]
Water (as co-blowing agent)Higher k-factor with increased water content[1]

Table 2: Compressive Strength of PU Foams

Blowing Agent / BlendNormalized Mean Compressive StrengthReference
HCFO-1233zd(E) Baseline
HFC-245faHighest values
CyclopentaneLowest values
HCFO-1233zd(E) with 20% co-blowing agentSimilar to pure HCFO-1233zd(E)
HCFO-1233zd(E) with 40% co-blowing agent (except water)Lower than pure HCFO-1233zd(E)

Table 3: Physical Properties of PU Foams in Reefer Container Trials

Physical PropertyHCFO-1233zd(E)CyclopentaneReference
Tensile Strength (kPa)350333
Compressive Strength (kPa) - Parallel231266
Dimensional StabilityNo significant differenceNo significant difference

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following section outlines the general experimental methodologies employed in the evaluation of foam blowing agents.

Foam Preparation and Processing

A typical experimental workflow for preparing and evaluating polyurethane foams involves several key steps. The process begins with the precise mixing of the polyol (B-side) and isocyanate (A-side) components, along with the blowing agent and other additives such as catalysts and surfactants.

Foam_Preparation_Workflow cluster_mixing Component Mixing Polyol Polyol (B-side) Mixer High-Shear Mixing Polyol->Mixer Blowing_Agent Blowing Agent (e.g., HCFO-1233zd) Blowing_Agent->Mixer Additives Additives (Catalysts, Surfactants) Additives->Mixer Isocyanate Isocyanate (A-side) Isocyanate->Mixer Molding Pouring into Mold Mixer->Molding Curing Curing at Controlled Temperature Molding->Curing Characterization Foam Characterization Curing->Characterization

Caption: General workflow for polyurethane foam preparation.

The components are typically mixed using a high-shear mixer to ensure a homogeneous blend. The reacting mixture is then poured into a temperature-controlled mold where the foaming and curing processes take place. The resulting foam is then demolded and conditioned before undergoing physical and thermal characterization.

Measurement of Foam Properties

The evaluation of foam performance relies on a suite of standardized tests to quantify key properties. The following diagram illustrates the logical flow of the characterization process.

Foam_Characterization_Workflow cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties cluster_physical Physical Properties Foam_Sample Cured Foam Sample Thermal_Conductivity Thermal Conductivity (ASTM C518) Foam_Sample->Thermal_Conductivity Compressive_Strength Compressive Strength (ASTM D1621) Foam_Sample->Compressive_Strength Tensile_Strength Tensile Strength (ASTM D1623) Foam_Sample->Tensile_Strength Density Density (ASTM D1622) Foam_Sample->Density Dimensional_Stability Dimensional Stability (ASTM D2126) Foam_Sample->Dimensional_Stability Closed_Cell_Content Closed-Cell Content (ASTM D6226) Foam_Sample->Closed_Cell_Content

References

A Comparative Analysis of Theoretical and Experimental Thermodynamic Properties of 1-Chloro-3,3,3-trifluoro-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the thermodynamic characteristics of (E)- and (Z)-1-Chloro-3,3,3-trifluoro-1-propene (R-1233zd(E) and R-1233zd(Z)), with a comparative look at alternative refrigerants.

This guide provides a comprehensive comparison of the theoretical and experimental thermodynamic properties of the two isomers of 1-Chloro-3,3,3-trifluoro-1-propene: R-1233zd(E) and R-1233zd(Z). As a low Global Warming Potential (GWP) refrigerant, R-1233zd(E) is a promising alternative to traditional hydrofluorocarbons (HFCs). This document summarizes key quantitative data, details experimental methodologies, and offers a comparative analysis with other relevant refrigerants, namely R-245fa, R-1234yf, and R-1234ze(E), to support research and development activities.

Comparative Analysis of Thermodynamic Properties

The thermodynamic properties of R-1233zd(E) have been extensively studied through experimental measurements. These properties are crucial for designing and optimizing thermal systems. Theoretical calculations, while less abundant in publicly available literature, provide a fundamental understanding of the molecule's behavior.

R-1233zd(E): A Summary of Key Data

Experimental data for R-1233zd(E) is robust, with key properties like vapor pressure, density, and speed of sound measured over a wide range of temperatures and pressures.[1][2] An equation of state, formulated in terms of the Helmholtz energy, has been developed based on these experimental data to provide a comprehensive thermodynamic model of the fluid's behavior.[1][3]

Table 1: Key Thermodynamic Properties of R-1233zd(E)

PropertyValueReference
Molecular Weight130.5 g/mol [4]
Boiling Point (at 1.013 bar)18.31 °C[4]
Critical Temperature165.6 °C[4]
Critical Pressure35.73 bar[4]
Liquid Heat Capacity (at 25°C)1.243 kJ/kg·K[4]
Vapor Heat Capacity (at 25°C, 1.013 bar)0.825 kJ/kg·K[4]
Heat of Vaporization (at boiling point)195 kJ/kg[5]
Saturated Liquid Density (at 25°C)1263 kg/m ³[6]
Saturated Vapor Density (at boiling point)5.699 kg/m ³[6]
Comparison with Alternative Refrigerants

The selection of a refrigerant for a specific application depends on a variety of factors, including its thermodynamic properties, environmental impact, and safety. The following tables compare the key properties of R-1233zd(E) with those of R-245fa, R-1234yf, and R-1234ze(E).

Table 2: Comparison of Saturated Liquid and Vapor Enthalpy

RefrigerantTemperature (°C)Saturated Liquid Enthalpy (kJ/kg)Saturated Vapor Enthalpy (kJ/kg)Reference
R-1233zd(E)20225.08419.88[7]
R-245fa20225.12416.79[8][9]
R-1234yf20227.14405.04[10]
R-1234ze(E)20225.82416.03[11]

Table 3: Comparison of Saturated Liquid and Vapor Entropy

RefrigerantTemperature (°C)Saturated Liquid Entropy (kJ/kg·K)Saturated Vapor Entropy (kJ/kg·K)Reference
R-1233zd(E)201.0911.761[7]
R-245fa201.0931.742[8][9]
R-1234yf201.1011.733[10]
R-1234ze(E)201.0941.762[11]

Table 4: Comparison of Liquid and Vapor Heat Capacity

RefrigerantTemperature (°C)Liquid Heat Capacity (Cp) (kJ/kg·K)Vapor Heat Capacity (Cp) (kJ/kg·K)Reference
R-1233zd(E)251.2430.825 (at 1.013 bar)[4]
R-245fa251.371.18[8][9]
R-1234yf251.431.12[10]
R-1234ze(E)251.401.05[12]

Table 5: Comparison of Liquid and Vapor Viscosity

RefrigerantTemperature (°C)Liquid Viscosity (µPa·s)Vapor Viscosity (µPa·s)Reference
R-1233zd(E)25470.111.1[5]
R-245fa2540310.6[8][9]
R-1234yf2519611.9[10]
R-1234ze(E)2520112.1[12]

Table 6: Comparison of Liquid and Vapor Thermal Conductivity

RefrigerantTemperature (°C)Liquid Thermal Conductivity (W/m·K)Vapor Thermal Conductivity (W/m·K)Reference
R-1233zd(E)250.07690.0100[5]
R-245fa250.0810.013[8][9]
R-1234yf250.0660.014[10]
R-1234ze(E)250.0760.015[12]
The Elusive Data on R-1233zd(Z)

In contrast to its (E)-isomer, there is a significant lack of comprehensive experimental and theoretical thermodynamic data for R-1233zd(Z) in the public domain. While its boiling point is known to be higher than that of the (E)-isomer, a full suite of thermodynamic properties is necessary for a thorough comparison and to assess its potential applications.

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the principles behind the key techniques used for characterizing refrigerants like this compound.

Density and Vapor Pressure Measurement: The Two-Sinker Densimeter

The two-sinker densimeter with a magnetic suspension coupling is a high-precision instrument used to measure the density and vapor pressure of fluids.[1]

Methodology:

  • Principle: The method is based on Archimedes' principle. Two sinkers of known mass and volume are suspended in the fluid. The buoyant force acting on each sinker is proportional to the fluid's density.

  • Apparatus: A pressure-resistant cell contains the fluid sample. A magnetic suspension coupling allows for the contactless weighing of the sinkers by an external balance, isolating the balance from the high-pressure and potentially corrosive environment of the sample.

  • Procedure:

    • The sample cell is filled with the refrigerant and brought to the desired temperature and pressure.

    • The apparent mass of each sinker is measured by the external balance.

    • By using two sinkers with different volumes, the density of the fluid can be determined with high accuracy, as this helps to compensate for any adsorption effects on the sinker surfaces.

    • For vapor pressure measurements, the system is brought to a two-phase (liquid-vapor) equilibrium, and the pressure is measured at a given temperature.

  • Data Analysis: The fluid density is calculated from the measured buoyant forces and the known volumes of the sinkers.

Speed of Sound Measurement: The Spherical Acoustic Resonator

The speed of sound in a fluid is a fundamental thermodynamic property that can be used to derive other properties like heat capacity and the equation of state. The spherical acoustic resonator is a highly accurate method for this measurement.[1]

Methodology:

  • Principle: The apparatus measures the resonant frequencies of sound waves within a spherical cavity filled with the fluid. The speed of sound is directly related to these resonant frequencies and the dimensions of the sphere.

  • Apparatus: A precisely machined spherical cavity with one or more transducers to generate and detect sound waves. The temperature and pressure of the fluid inside the cavity are carefully controlled and measured.

  • Procedure:

    • The resonator is filled with the gas or liquid sample to a specific temperature and pressure.

    • The frequency of the sound source is swept over a range to identify the radial resonance frequencies of the cavity.

    • The half-widths of the resonance peaks are also measured to account for viscous and thermal losses at the cavity wall.

  • Data Analysis: The speed of sound is calculated from the measured resonance frequencies, the radius of the spherical cavity, and corrections for the thermal and viscous boundary layers and other minor effects.

Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the amount of heat required to increase the temperature of a sample.

Methodology:

  • Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. This difference in heat flow is proportional to the difference in their heat capacities.

  • Apparatus: A DSC instrument consists of two pans, one for the sample and one for a reference (often an empty pan), which are heated or cooled at a controlled rate. The instrument measures the differential heat flow required to maintain both pans at the same temperature.

  • Procedure for Liquids:

    • A known mass of the liquid refrigerant is hermetically sealed in a volatile sample pan to prevent evaporation.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • A three-step temperature program is typically used: (1) isothermal at the starting temperature, (2) a linear heating ramp to the final temperature, and (3) isothermal at the final temperature.

    • A baseline measurement with two empty pans and a measurement with a standard material of known heat capacity (e.g., sapphire) are also performed for calibration.

  • Data Analysis: The heat flow difference between the sample and the baseline is measured. By comparing this to the heat flow of the standard material, the specific heat capacity of the sample can be calculated at various temperatures.

Logical Relationship of Thermodynamic Property Determination

The determination of a complete and accurate set of thermodynamic properties for a fluid involves a combination of experimental measurements and theoretical modeling. The following diagram illustrates this relationship.

G cluster_theoretical Theoretical & Modeling Approaches exp_vapor_pressure Vapor Pressure (e.g., Static Method) eos_dev Equation of State (EoS) Development exp_vapor_pressure->eos_dev Fit EoS parameters exp_density Density (p, ρ, T) (e.g., Two-Sinker Densimeter) exp_density->eos_dev Fit EoS parameters exp_heat_capacity Heat Capacity (Cp, Cv) (e.g., DSC, Calorimetry) exp_heat_capacity->eos_dev Validate & refine EoS exp_speed_of_sound Speed of Sound (e.g., Spherical Acoustic Resonator) exp_speed_of_sound->eos_dev Validate & refine EoS quantum_chem Quantum Chemical Calculations (ab initio, DFT) stat_mech Statistical Mechanics quantum_chem->stat_mech Provides molecular parameters stat_mech->eos_dev Informs functional form helmholtz Helmholtz Energy (A) eos_dev->helmholtz Primary output enthalpy Enthalpy (H) entropy Entropy (S) helmholtz->enthalpy Derived Property helmholtz->entropy Derived Property gibbs Gibbs Energy (G) helmholtz->gibbs

Caption: Interplay of experimental and theoretical methods for thermodynamic property determination.

References

Economic Analysis of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd) Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive economic analysis of the primary synthesis routes for 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd), a key intermediate and next-generation refrigerant and blowing agent. The comparison focuses on objectivity, supported by available experimental data, to aid researchers and chemical industry professionals in evaluating the most viable production pathways.

Key Synthesis Routes Overview

The industrial production of HCFO-1233zd predominantly revolves around the fluorination of chlorinated propanes, followed by dehydrochlorination. The most common starting material is 1,1,1,3,3-pentachloropropane (HCC-240fa), which is reacted with anhydrous hydrogen fluoride (HF).[1][2] Variations in this core process include the use of different reaction phases (gas or liquid) and the presence or absence of a catalyst. An alternative route involves the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa).[3]

A logical overview of these synthesis pathways and their primary economic drivers is presented below.

cluster_start Starting Materials cluster_process Synthesis Processes cluster_factors Key Economic Factors HCC-240fa 1,1,1,3,3-Pentachloropropane (HCC-240fa) Gas_Phase Gas-Phase Fluorination HCC-240fa->Gas_Phase Liquid_Phase Liquid-Phase Fluorination HCC-240fa->Liquid_Phase HF Hydrogen Fluoride (HF) HF->Gas_Phase HF->Liquid_Phase HCFC-243fa 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa) Dehydrochlorination Dehydrochlorination HCFC-243fa->Dehydrochlorination HCFO-1233zd This compound (HCFO-1233zd) Gas_Phase->HCFO-1233zd Liquid_Phase->HCFO-1233zd Dehydrochlorination->HCFO-1233zd Raw_Material_Cost Raw Material Cost Raw_Material_Cost->HCC-240fa Raw_Material_Cost->HF Raw_Material_Cost->HCFC-243fa Energy_Consumption Energy Consumption Energy_Consumption->Gas_Phase Energy_Consumption->Liquid_Phase Catalyst_Cost Catalyst Cost & Lifespan Catalyst_Cost->Gas_Phase Catalyst_Cost->Liquid_Phase Yield_Selectivity Yield & Selectivity Yield_Selectivity->Gas_Phase Yield_Selectivity->Liquid_Phase Yield_Selectivity->Dehydrochlorination Capital_Expenditure Capital Expenditure Capital_Expenditure->Gas_Phase Capital_Expenditure->Liquid_Phase

Fig. 1: Logical relationship of HCFO-1233zd synthesis routes and economic factors.

Comparative Economic Analysis

The economic viability of each synthesis route is determined by a combination of raw material costs, energy consumption, catalyst performance, and the overall yield and selectivity of the process. The following tables summarize the key quantitative data for each major pathway.

Table 1: Raw Material and Catalyst Cost Analysis
ComponentChemical FormulaTypical PurityPrice Range (USD/kg)Notes
Starting Materials
1,1,1,3,3-Pentachloropropane (HCC-240fa)C₃H₃Cl₅>95%16.00 - 35.00Price is highly dependent on volume and supplier.[4][5][6]
Anhydrous Hydrogen Fluoride (HF)HF>99.9%1.90 - 3.00Industrial bulk pricing.[7][8][9]
1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa)C₃H₃Cl₂F₃>98%VariesTypically produced as an intermediate; market price is not readily available.
Catalysts
Activated CarbonCIndustrial Grade2.00 - 3.00Widely available, with price varying based on properties like surface area and particle size.[10][11][12]
Fluorinated Chromium OxideCr₂O₃ (fluorinated)Catalyst GradeVariesPrice is not readily available in the public domain and is a significant factor in catalyst cost.
Table 2: Process Performance and Economic Indicators
ParameterGas-Phase Fluorination (Catalytic)Liquid-Phase Fluorination (Catalytic)Dehydrochlorination of HCFC-243fa
Reaction Temperature 200 - 450 °C50 - 150 °C40 - 100 °C (liquid phase)
Reaction Pressure Atmospheric to 10 atm5 - 20 atmVaries with phase
Catalyst Fluorinated Cr₂O₃, Metal HalidesLewis Acids, Metal HalidesActivated Carbon, Metal Halides
Reported Selectivity to HCFO-1233zd > 90%> 70%High
Reported Conversion of Starting Material > 70%> 50%High
Energy Consumption High (due to high temperatures)ModerateModerate
Catalyst Lifespan & Deactivation Prone to coking and deactivation over time, requiring regeneration.[13][14][15][16][17]Catalyst can be diluted and deactivated by heavy by-products and tars.[13]Deactivation can occur, but regeneration is possible.
Capital Expenditure High (requires specialized high-temperature reactors)Moderate to High (requires pressure-resistant reactors)Moderate
Key Advantages High selectivity and conversion rates.[13]Milder reaction conditions compared to gas-phase.Potentially simpler process with high selectivity.[3]
Key Disadvantages High energy consumption, catalyst deactivation.Formation of heavy by-products, catalyst deactivation.[13]Availability and cost of starting material (HCFC-243fa).

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on patent literature, the following outlines the general methodologies for the key synthesis routes.

Protocol 1: Gas-Phase Catalytic Fluorination of HCC-240fa
  • Catalyst Preparation: A chromium-based catalyst (e.g., Cr₂O₃) is activated by treatment with a flow of anhydrous HF at elevated temperatures (e.g., 200-400 °C) to achieve partial fluorination.

  • Reaction Setup: A fixed-bed reactor, typically constructed from corrosion-resistant materials like Hastelloy or Inconel, is packed with the activated catalyst.

  • Reaction Execution: A pre-heated gaseous mixture of HCC-240fa and anhydrous HF (molar ratio typically between 1:3 and 1:15) is continuously fed into the reactor.

  • Reaction Conditions: The reactor temperature is maintained between 200 °C and 450 °C, and the pressure is kept between atmospheric and 10 atm.

  • Product Separation: The effluent from the reactor, containing HCFO-1233zd (E and Z isomers), HCl, unreacted HF, and by-products, is passed through a series of distillation columns to separate the desired product from HCl and unreacted starting materials. Unreacted HF is typically recycled back to the reactor.

Protocol 2: Liquid-Phase Catalytic Fluorination of HCC-240fa
  • Catalyst Introduction: A Lewis acid catalyst (e.g., SbCl₅, TiCl₄) is charged into a stirred-tank reactor made of corrosion-resistant alloy.

  • Reaction Execution: Liquid HCC-240fa and anhydrous HF are continuously fed into the reactor.

  • Reaction Conditions: The reaction is maintained at a temperature between 50 °C and 150 °C and a pressure of 5 to 20 atm.

  • Product Recovery: The product stream, containing HCFO-1233zd, HCl, and unreacted HF, is continuously withdrawn from the reactor. The HCl is removed in a distillation column, and the HCFO-1233zd is then separated from the unreacted HF, which is recycled.

Protocol 3: Dehydrochlorination of HCFC-243fa
  • Reaction Setup: For a liquid-phase reaction, a stirred reactor is charged with HCFC-243fa and a basic solution (e.g., aqueous KOH or NaOH) or a phase-transfer catalyst. For a gas-phase reaction, a fixed-bed reactor is packed with a catalyst such as activated carbon.

  • Reaction Execution:

    • Liquid-Phase: The mixture is heated and stirred at a temperature between 40 °C and 100 °C.[18]

    • Gas-Phase: Gaseous HCFC-243fa is passed over the catalyst bed at an elevated temperature.

  • Product Separation: The resulting HCFO-1233zd is separated from the reaction mixture by distillation or phase separation.

Conclusion

The selection of an optimal synthesis route for HCFO-1233zd involves a trade-off between several economic and process-related factors.

  • Gas-Phase Catalytic Fluorination offers high selectivity and conversion rates but at the cost of high energy consumption and challenges with catalyst stability.

  • Liquid-Phase Catalytic Fluorination operates under milder conditions, potentially reducing energy costs, but can suffer from the formation of by-products that deactivate the catalyst.

  • Dehydrochlorination of HCFC-243fa presents a potentially simpler process, but its economic feasibility is heavily dependent on the cost and availability of the starting material.

A thorough techno-economic analysis, considering specific plant location, raw material sourcing, energy costs, and desired production scale, is crucial for making an informed decision on the most profitable synthesis pathway. Further research into more robust and cost-effective catalysts with longer lifespans will be critical in improving the economics of all catalytic routes.

References

Comparative Toxicity Assessment of 1-Chloro-3,3,3-trifluoro-1-propene and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd(E)) and its common alternatives, including HFO-1234yf, HFO-1234ze(E), and HFC-245fa. The information is compiled from various toxicological studies and presented to assist in the evaluation of these chemicals for different applications.

Executive Summary

This compound (HCFO-1233zd(E)) is a hydrochlorofluoroolefin with a low global warming potential (GWP) and is considered to have low overall toxicity. Its alternatives, such as the hydrofluoroolefins (HFOs) HFO-1234yf and HFO-1234ze(E), and the hydrofluorocarbon (HFC) HFC-245fa, also exhibit varying toxicological profiles. This guide summarizes key toxicity data, including acute inhalation toxicity, genetic toxicity, and repeated dose toxicity, to facilitate a comparative assessment.

Data Presentation

The following tables summarize the quantitative toxicity data for HCFO-1233zd(E) and its alternatives.

Table 1: Acute Inhalation Toxicity

Chemical NameSpeciesLC50 (4-hour)Reference
This compound (HCFO-1233zd(E))Rat120,000 ppm[1][2]
2,3,3,3-Tetrafluoropropene (HFO-1234yf)Rat> 400,000 ppm[3]
trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E))Rat> 207,000 ppm[4]
1,1,1,3,3-Pentafluoropropane (HFC-245fa)Rat> 200,000 ppm[5][6]

Table 2: Genetic Toxicity

Chemical NameAmes Test (Bacterial Reverse Mutation)Chromosome Aberration (in vitro, Human Lymphocytes)In vivo Micronucleus TestReference
This compound (HCFO-1233zd(E))NegativeNegativeNot specified[2][7]
2,3,3,3-Tetrafluoropropene (HFO-1234yf)Positive (with metabolic activation)NegativeNegative (Mouse and Rat)[1][8]
trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E))NegativeNegativeNegative (Mouse and Rat)[9]
1,1,1,3,3-Pentafluoropropane (HFC-245fa)NegativeWeakly positive (without metabolic activation)Negative (Mouse)[10][11]

Table 3: Repeated Dose Inhalation Toxicity (90-Day)

Chemical NameSpeciesNOAEL (No-Observed-Adverse-Effect Level)Target Organ(s)Reference
This compound (HCFO-1233zd(E))Rat4,000 ppmHeart (multifocal mononuclear cell infiltrates)[8]
2,3,3,3-Tetrafluoropropene (HFO-1234yf)Rat50,000 ppmNo treatment-related adverse effects observed[1]
trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E))Rat5,000 ppmHeart (focal and multifocal mononuclear cell infiltrates)[12]
1,1,1,3,3-Pentafluoropropane (HFC-245fa)Rat2,000 ppmHeart (myocarditis)[10][11]

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Inhalation Toxicity (OECD 403)

This test determines the concentration of a substance in air that causes mortality in 50% of the test animals (LC50) during a 4-hour exposure period.[13][14][15] Typically, rats are used as the test species. Animals are exposed to various concentrations of the test substance, and mortality and clinical signs are observed for up to 14 days post-exposure.

Genetic Toxicity
  • Ames Test (OECD 471): This bacterial reverse mutation assay is used to detect gene mutations. Strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize a specific amino acid are exposed to the test substance. The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted to assess the mutagenic potential.

  • In Vitro Chromosome Aberration Test (OECD 473): This test evaluates the potential of a substance to cause structural chromosome damage in cultured mammalian cells, such as human lymphocytes. Cells are exposed to the test substance, and metaphase chromosomes are examined for aberrations.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of exposed animals, usually rodents. The frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood is measured.

Repeated Dose Inhalation Toxicity (OECD 413)

This 90-day study provides information on the health hazards arising from repeated exposure to a substance via inhalation.[16] Groups of animals, typically rats, are exposed to different concentrations of the test substance for 6 hours per day, 5 days a week, for 90 days. The study evaluates a wide range of toxicological endpoints, including clinical observations, body weight, hematology, clinical chemistry, organ weights, and histopathology to determine the No-Observed-Adverse-Effect Level (NOAEL).

Mandatory Visualization

Experimental Workflows

Experimental_Workflow_Acute_Inhalation_Toxicity cluster_acclimatization Acclimatization cluster_exposure Exposure (OECD 403) cluster_observation Post-Exposure Observation (14 days) cluster_necropsy Necropsy cluster_analysis Data Analysis A Rodents (e.g., Rats) B Whole-body or Nose-only Inhalation Exposure (4 hours) A->B Random Assignment C Control Group (Air) B->C D Test Groups (Varying Concentrations) B->D E Monitor Clinical Signs and Mortality D->E F Record Body Weight E->F G Gross Pathological Examination F->G H Determine LC50 Value G->H

Acute Inhalation Toxicity (OECD 403) Workflow

Experimental_Workflow_Genetic_Toxicity cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Ames Ames Test (OECD 471) Bacterial Strains Treat_vitro Expose to Test Substance (+/- Metabolic Activation) Ames->Treat_vitro Chromo Chromosome Aberration (OECD 473) Mammalian Cells Chromo->Treat_vitro Micro Micronucleus Test (OECD 474) Rodents Treat_vivo Administer Test Substance Micro->Treat_vivo Ana_Ames Count Revertant Colonies Treat_vitro->Ana_Ames Ana_Chromo Score Chromosomal Aberrations Treat_vitro->Ana_Chromo Ana_Micro Score Micronucleated Erythrocytes Treat_vivo->Ana_Micro Res_Ames Assess Mutagenicity Ana_Ames->Res_Ames Res_Chromo Assess Clastogenicity Ana_Chromo->Res_Chromo Res_Micro Assess Genotoxicity Ana_Micro->Res_Micro

Genetic Toxicity Testing Workflow

Signaling Pathways

The precise molecular mechanisms underlying the cardiotoxicity of these fluorinated propenes are not fully elucidated. However, based on the observed effects (myocarditis, cardiac sensitization) and general principles of chemical-induced cardiotoxicity, a plausible logical relationship can be proposed.

Cardiotoxicity_Pathway cluster_exposure Exposure cluster_cellular_stress Cellular Stress cluster_downstream_effects Downstream Effects cluster_cardiac_injury Cardiac Injury Compound Fluorinated Propene Exposure ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Inflammation Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) Compound->Inflammation Ca_dys Calcium Homeostasis Dysregulation Compound->Ca_dys Mito_dys Mitochondrial Dysfunction ROS->Mito_dys ER_stress Endoplasmic Reticulum Stress ROS->ER_stress Myocarditis Myocarditis (Mononuclear Cell Infiltration) Inflammation->Myocarditis Ion_channel Altered Ion Channel Function Ca_dys->Ion_channel Mito_dys->Myocarditis ER_stress->Myocarditis Sensitization Cardiac Sensitization (Arrhythmia) Ion_channel->Sensitization

Potential Mechanisms of Fluorinated Propene-Induced Cardiotoxicity

Conclusion

This comparative assessment indicates that while HCFO-1233zd(E) and its alternatives generally exhibit low acute toxicity, there are notable differences in their repeated-dose and genetic toxicity profiles. HFO-1234yf shows a high NOAEL in repeated-dose studies but is positive in the Ames test with metabolic activation.[1] In contrast, HCFO-1233zd(E), HFO-1234ze(E), and HFC-245fa have all been observed to induce cardiac effects in repeated-dose inhalation studies at varying concentrations.[8][10][11][12] The selection of a suitable alternative should, therefore, involve a comprehensive evaluation of the specific application and potential for human exposure, taking into account the complete toxicological profile of each compound. Further research into the specific molecular mechanisms of cardiotoxicity for these compounds is warranted to better understand and mitigate potential risks.

References

A Comparative Review of 1-Chloro-3,3,3-trifluoro-1-propene: Applications, Limitations, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1-Chloro-3,3,3-trifluoro-1-propene, predominantly utilized as its trans-isomer (HCFO-1233zd(E)), has emerged as a significant replacement for older generation halogenated hydrocarbons due to its favorable environmental properties, specifically its low global warming potential (GWP) and negligible ozone depletion potential (ODP). This guide provides a comprehensive review of its applications, limitations, and a comparative analysis with its alternatives, supported by experimental data and detailed methodologies.

Chemical and Physical Properties

This compound is an unsaturated hydrochlorofluoroolefin. It exists as two geometric isomers, (E) and (Z). The trans-isomer, (E)-1-chloro-3,3,3-trifluoro-1-propene, is the more commercially significant of the two.

PropertyValue
Molecular Formula C₃H₂ClF₃
Molecular Weight 130.49 g/mol
Boiling Point 19 °C (E-isomer)
Global Warming Potential (100-year) ~1[1]
Ozone Depletion Potential ~0.00034[2]
Flammability Non-flammable in air under standard conditions[3]

Applications of this compound

The unique combination of properties of HCFO-1233zd(E) makes it a versatile chemical in various industrial applications.

Refrigerant

HCFO-1233zd(E) is a promising refrigerant for low-pressure centrifugal chillers, often as a replacement for R-123 and HFC-245fa.[2] Its thermodynamic properties allow for high energy efficiency in these systems.

Logical Relationship: Refrigerant Selection Criteria

High COP High COP Ideal Refrigerant Ideal Refrigerant High COP->Ideal Refrigerant Low GWP Low GWP Low GWP->Ideal Refrigerant Low ODP Low ODP Low ODP->Ideal Refrigerant Non-flammable Non-flammable Non-flammable->Ideal Refrigerant Low Toxicity Low Toxicity Low Toxicity->Ideal Refrigerant Material Compatibility Material Compatibility Material Compatibility->Ideal Refrigerant

Caption: Key properties for an ideal refrigerant.

Foam Blowing Agent

It serves as a blowing agent for polyurethane foams, producing materials with excellent thermal insulation properties.[1] It is a viable alternative to HFC-245fa, which has a significantly higher GWP.[1]

Cleaning Solvent

HCFO-1233zd(E) is an effective cleaning agent for degreasing and precision cleaning applications in the electronics and aerospace industries.[4][5] Its properties make it a suitable replacement for older solvents like CFC-113 and 1,1,1-trichloroethane.[4]

Performance Comparison with Alternatives

The performance of HCFO-1233zd(E) is best understood in comparison to the substances it is designed to replace and other next-generation alternatives.

Refrigerant Performance
RefrigerantGWP (100-year)ODPCoefficient of Performance (COP)Volumetric Heating Capacity (VHC)
HCFO-1233zd(E) ~1~0.000343.1 (at W60/W110)[6]Lower than R1224yd(Z)[6]
HFC-245fa 1030[7]03.1 (at W60/W110)[6]Similar to HCFO-1233zd(E)[6]
R-123 770.02Similar to HCFO-1233zd(E)-
R-134a 14300Higher than HCFO-1233zd(E) in some applications[8]Higher than HCFO-1233zd(E)[8]
Foam Blowing Agent Performance
Blowing AgentGWP (100-year)ODPThermal Conductivity of Foam (W/m·K)
HCFO-1233zd(E) ~1[1]~0.00034[2]0.023–0.025 (with good long-term stability)[9]
HFC-245fa ~950[9]00.023–0.025[9]
HCFC-141b ~700[9]0.11–0.13[9]0.022[9]
Cleaning Solvent Performance
SolventGWP (100-year)ODPCleaning Performance
HCFO-1233zd(E) ~1~0.00034Good for defluxing and degreasing, comparable to or better than some commercial solvent/alcohol blends.[4]
CFC-113 61300.8Historically a benchmark for cleaning performance.[4]
1,1,1-Trichloroethane 1460.1Effective solvent but with significant environmental and health concerns.[4]
Trichloroethylene --Effective but has toxicity issues.[10]
n-Propyl Bromide -~0.02Effective but has toxicity issues.[10]

Limitations of this compound

Despite its advantages, HCFO-1233zd(E) is not without its limitations, primarily concerning its toxicological profile.

Toxicological Profile

While having low acute toxicity, studies have indicated potential target organ effects with repeated exposure.

Study TypeSpeciesExposure RouteKey FindingsNOAEL/LOAEL
Acute Inhalation Toxicity RatInhalation4-hour LC50: 120,000 ppm[11]-
Cardiac Sensitization DogInhalationNo observed effect at 25,000 ppm.[11]NOEL: 25,000 ppm[11]
13-Week Inhalation Study RatInhalationMultifocal mononuclear cell infiltrates in the heart.[11][12]NOAEL: 4,000 ppm, LOAEL: 10,000 ppm[11][12]
Prenatal Developmental Toxicity RatInhalationDilated bladders in fetuses at high exposure.[11][12]-
Genetic Toxicity -In vitro/In vivoNo evidence of genetic toxicity in a battery of studies.[11]-

Experimental Workflow: Cardiac Sensitization Study

cluster_pre_exposure Pre-Exposure cluster_exposure Exposure Phase cluster_post_exposure Post-Exposure Baseline ECG Baseline ECG Epinephrine Injection (Control) Epinephrine Injection (Control) Baseline ECG->Epinephrine Injection (Control) Expose to Test Substance Expose to Test Substance Epinephrine Injection (Control)->Expose to Test Substance 5-10 min exposure Monitor ECG Monitor ECG Expose to Test Substance->Monitor ECG Epinephrine Injection (Challenge) Epinephrine Injection (Challenge) Monitor ECG->Epinephrine Injection (Challenge) Monitor for Arrhythmias Monitor for Arrhythmias Epinephrine Injection (Challenge)->Monitor for Arrhythmias

Caption: A simplified workflow for a cardiac sensitization study.

Detailed Experimental Protocols

Refrigerant Performance Testing

Objective: To determine the coefficient of performance (COP) and refrigerating capacity of a refrigerant in a vapor compression cycle.

Apparatus: A standard refrigeration test rig including a compressor, condenser, expansion valve, and evaporator, equipped with pressure and temperature sensors at various points in the cycle, a power meter for the compressor, and a method to measure the refrigerant mass flow rate.[13][14]

Procedure:

  • The refrigeration system is charged with the test refrigerant to the manufacturer's specified level.[15][16]

  • The system is allowed to reach steady-state operating conditions at a specified evaporator and condenser temperature.[17]

  • The following parameters are recorded:

    • Temperatures and pressures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.[13]

    • Power consumption of the compressor.[13]

    • Refrigerant mass flow rate.[13]

  • The refrigerating effect is calculated as the change in enthalpy of the refrigerant across the evaporator.

  • The COP is calculated as the ratio of the refrigerating effect to the power input to the compressor.[17]

Cardiac Sensitization Study in Dogs

Objective: To determine the potential of a substance to induce cardiac arrhythmias in the presence of epinephrine.

Apparatus: An inhalation exposure chamber, an electrocardiogram (ECG) monitor, and a system for intravenous injection.[18][19]

Procedure:

  • A conscious beagle dog is fitted with a mask for inhalation and an ECG for continuous monitoring.[18]

  • A baseline ECG is recorded.

  • A control intravenous injection of epinephrine is administered to ensure a normal cardiac response.[18]

  • The dog is exposed to a specific concentration of the test substance for a set period (e.g., 5-10 minutes).[20]

  • During the exposure, a challenge injection of epinephrine is administered.[20]

  • The ECG is continuously monitored for the occurrence of cardiac arrhythmias.[18]

  • The concentration of the test substance is incrementally increased in subsequent tests to determine the threshold for sensitization.[20]

Signaling Pathway: Epinephrine-Induced Arrhythmia

Halocarbon Exposure Halocarbon Exposure Myocardial Cells Myocardial Cells Halocarbon Exposure->Myocardial Cells Epinephrine (Adrenaline) Epinephrine (Adrenaline) Epinephrine (Adrenaline)->Myocardial Cells Increased Sensitivity to Catecholamines Increased Sensitivity to Catecholamines Myocardial Cells->Increased Sensitivity to Catecholamines Altered Ion Channel Function Altered Ion Channel Function Increased Sensitivity to Catecholamines->Altered Ion Channel Function Cardiac Arrhythmia Cardiac Arrhythmia Altered Ion Channel Function->Cardiac Arrhythmia

References

A Comparative Guide to the Synthetic Pathways of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd), a compound of significant interest due to its low global warming potential and applications as a refrigerant, blowing agent, and solvent.[1] The following sections detail the experimental protocols, comparative performance data, and safety considerations for the most prevalent synthetic pathways, offering valuable insights for process selection and optimization.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound typically proceeds through three main pathways, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, and product profiles. The choice of a specific pathway is often dictated by factors such as cost, desired isomer purity, and available equipment.

ParameterPathway 1: From 1,1,1,3,3-Pentachloropropane (HCC-240fa)Pathway 2: From 1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa)Pathway 3: From 1-Chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa)
Reaction Type FluorinationDehydrochlorinationDehydrofluorination
Reaction Phase Liquid or GasLiquid or GasGas
Catalyst Catalytic (e.g., SbClₓFᵧ, fluorinated Cr₂O₃) or Non-CatalyticCaustic solution (e.g., KOH, NaOH) or Solid catalyst (e.g., activated carbon, fluorinated metal oxides)Solid catalyst (e.g., fluorinated metal oxides)
Typical Temperature Liquid: 85-120°C (catalytic), Higher for non-catalytic; Gas: 200-450°CLiquid (caustic): 50-70°C; Gas (catalytic): 300-450°CNot specified in detail, generally elevated temperatures for gas-phase catalysis
Typical Pressure Liquid: 5.5-42 atm; Gas: Atmospheric to moderate pressureAtmospheric or increased pressureNot specified in detail
Reported Yield Varies, can be moderate (e.g., 54-71% in some instances)High selectivity to the trans-isomer reported with activated carbon catalystGenerally effective, but quantitative data is less available
Key Byproducts Underfluorinated intermediates (e.g., HCFC-241fa, HCFC-242fa), over-fluorination products (e.g., HFC-245fa), and heavy by-products (oligomers)Metal chlorides (from caustic route), other chlorinated and fluorinated propenesHydrogen fluoride (HF), (Z)-isomer of HCFO-1233zd
Isomer Control Reaction conditions influence the (E)/(Z) isomer ratioActivated carbon catalyst reported to favor the (E)-isomerIsomer mixture is typically formed

Experimental Protocols

Pathway 1: Synthesis from 1,1,1,3,3-Pentachloropropane (HCC-240fa)

Liquid-Phase Catalytic Fluorination:

  • Catalyst Preparation: A suitable fluorination catalyst, such as an antimony chlorofluoride, is charged into a corrosion-resistant reactor.

  • Reaction: 1,1,1,3,3-pentachloropropane (HCC-240fa) and anhydrous hydrogen fluoride (HF) are continuously fed into the reactor.

  • Conditions: The reaction is maintained at a temperature of approximately 85-120°C and a pressure of 5.5-10 atmospheres.

  • Product Separation: The effluent stream, containing HCFO-1233zd, unreacted starting materials, HCl, and HF, is passed through a series of distillation columns to separate the desired product from byproducts and unreacted reagents.

Gas-Phase Fluorination:

  • Catalyst Packing: A tubular reactor is packed with a solid fluorination catalyst, such as fluorinated chromium oxide.

  • Reaction: Gaseous HCC-240fa and anhydrous HF are passed through the heated reactor.

  • Conditions: The reaction temperature is typically maintained between 200°C and 450°C.

  • Purification: The product stream is cooled and subjected to scrubbing and distillation to isolate the HCFO-1233zd isomers.

Pathway 2: Synthesis from 1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa)

Dehydrochlorination with Caustic Solution:

  • Reaction Setup: A reactor is charged with a caustic solution, such as aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Reaction: 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa) is added to the reactor.

  • Conditions: The mixture is heated to a temperature of 50-70°C with stirring.[2]

  • Product Recovery: The resulting HCFO-1233zd is volatile and can be collected from the reactor headspace, followed by purification to remove water and any unreacted starting material.

Gas-Phase Catalytic Dehydrochlorination:

  • Catalyst Loading: A fixed-bed reactor is loaded with a catalyst, such as activated carbon or a fluorinated metal oxide.

  • Reaction: Gaseous HCFC-243fa, optionally mixed with an inert gas like nitrogen, is passed over the catalyst bed.

  • Conditions: The reactor is maintained at a temperature between 300°C and 450°C.[2]

  • Product Isolation: The product stream is cooled, and HCFO-1233zd is separated from HCl and other byproducts through condensation and distillation. A patent suggests that using an activated carbon catalyst can lead to high selectivity for the trans-isomer of HCFO-1233zd.[3]

Pathway 3: Synthesis from 1-Chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa)

Gas-Phase Catalytic Dehydrofluorination:

  • Reactor Preparation: A gas-phase reactor is packed with a suitable dehydrofluorination catalyst, for example, a fluorinated metal oxide.

  • Reaction: Gaseous 1-chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa) is fed into the reactor.

  • Conditions: The reaction is carried out at elevated temperatures.

  • Purification: The product mixture, containing HCFO-1233zd isomers and hydrogen fluoride (HF), is then subjected to separation and purification steps to isolate the desired product.

Visualization of Synthetic Pathway Comparison

G cluster_start Starting Materials cluster_reaction Synthetic Pathways cluster_product Product HCC_240fa 1,1,1,3,3-Pentachloropropane (HCC-240fa) Fluorination Fluorination (Liquid or Gas Phase) HCC_240fa->Fluorination Pathway 1 HCFC_243fa 1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa) Dehydrochlorination Dehydrochlorination (Liquid or Gas Phase) HCFC_243fa->Dehydrochlorination Pathway 2 HCFC_244fa 1-Chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa) Dehydrofluorination Dehydrofluorination (Gas Phase) HCFC_244fa->Dehydrofluorination Pathway 3 HCFO_1233zd This compound (HCFO-1233zd) Fluorination->HCFO_1233zd Dehydrochlorination->HCFO_1233zd Dehydrofluorination->HCFO_1233zd

Caption: Comparison of the three main synthetic pathways to this compound.

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • 1,1,1,3,3-Pentachloropropane (HCC-240fa): This starting material is toxic if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Handling should be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4]

  • Anhydrous Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic substance.[5] Inhalation of its vapors can cause severe respiratory damage.[5] Skin or eye contact can result in severe burns that may not be immediately painful but can cause deep tissue damage.[5] Work with HF requires specialized PPE, including an acid-resistant apron, and gloves (e.g., neoprene or butyl rubber), and must be conducted in a well-maintained fume hood.[5] An emergency response plan, including the availability of calcium gluconate gel for skin exposure, is crucial.

  • Dehydrohalogenation Reactions: These reactions produce corrosive byproducts such as HCl and HF. The reaction setup must be designed to handle these acidic gases, for instance, by using scrubbers. There is also a risk of pressure buildup in closed systems, necessitating appropriate pressure relief devices.

  • Fluorinated Hydrocarbons: While HCFO-1233zd has low toxicity, the thermal degradation of fluorinated hydrocarbons can produce toxic compounds like hydrogen fluoride.[6] Therefore, it is important to avoid high temperatures and sources of ignition during and after the synthesis.

Researchers should always consult the Safety Data Sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.

References

A Comparative Analysis of the Reaction Kinetics of 1-Chloro-3,3,3-trifluoro-1-propene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the distinct kinetic behaviors of (E)- and (Z)-1-chloro-3,3,3-trifluoro-1-propene, providing key data for atmospheric modeling and chemical synthesis.

The isomers of 1-chloro-3,3,3-trifluoro-1-propene, specifically the cis (Z) and trans (E) forms, exhibit notable differences in their reaction kinetics, which has significant implications for their atmospheric lifetimes and industrial applications. This guide provides a comprehensive comparison of their reactivity, supported by experimental data and detailed methodologies.

Comparative Reaction Kinetics with OH Radicals

The primary atmospheric sink for both (E)- and (Z)-1-chloro-3,3,3-trifluoro-1-propene is their reaction with hydroxyl (OH) radicals. Experimental studies have revealed that the (Z)-isomer reacts more rapidly with OH radicals than the (E)-isomer at ambient temperature.

Rate Coefficients at 296 K
IsomerRate Coefficient (k) at 296 K (cm³ molecule⁻¹ s⁻¹)Reference
(E)-1-chloro-3,3,3-trifluoro-1-propene(3.76 ± 0.35) × 10⁻¹³[1][2][3]
(Z)-1-chloro-3,3,3-trifluoro-1-propene(9.46 ± 0.85) × 10⁻¹³[2][3]
Temperature Dependence of Rate Coefficients

The rate coefficients for the reactions of both isomers with OH radicals have been studied over a range of temperatures, revealing distinct temperature dependencies.

IsomerTemperature Dependence Expression (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)Reference
(E)-1-chloro-3,3,3-trifluoro-1-propenek(T) = (1.14 ± 0.15) × 10⁻¹² exp[(-330 ± 10)/T]213–376[1][2][3]
(Z)-1-chloro-3,3,3-trifluoro-1-propenek(T) = (7.22 ± 0.65) × 10⁻¹⁹ × T² × exp[(800 ± 20)/T]213–376[2][3]
(E)-1-chloro-3,3,3-trifluoro-1-propenek(T) = 1.025 × 10⁻¹³ × (T/298)²·²⁹ exp(+384/T)220–370[4]

The (E)-isomer exhibits a positive temperature dependence, consistent with a typical Arrhenius behavior where the reaction rate increases with temperature. In contrast, the (Z)-isomer shows a non-Arrhenius behavior with a negative temperature dependence over the studied temperature range, indicating a more complex reaction mechanism.[2][3]

Atmospheric Lifetimes

The differing reaction rates with OH radicals directly translate to different atmospheric lifetimes for the two isomers. The faster reaction of the (Z)-isomer results in a shorter atmospheric lifetime.

IsomerAtmospheric Local Lifetime (due to OH reaction)Reference
(E)-1-chloro-3,3,3-trifluoro-1-propene~34 days[2][3]
(Z)-1-chloro-3,3,3-trifluoro-1-propene~11 days[2][3]
(E)-1-chloro-3,3,3-trifluoro-1-propene46 days[5]
(E)-1-chloro-3,3,3-trifluoro-1-propene26 days[6]

Isomerization

The interconversion between the (Z) and (E) isomers is another important kinetic aspect. This isomerization can be facilitated by catalysts or thermal energy.[7] For instance, at elevated temperatures (150°C to 350°C), catalytic isomerization can occur, often favoring the thermodynamically more stable (E)-isomer.[8] Studies have shown that at 220°C, a significant conversion of the (E)-isomer to the (Z)-isomer can occur over time.[9]

Experimental Protocols

The kinetic data presented in this guide were primarily obtained using two well-established experimental techniques:

  • Flash Photolysis Resonance-Fluorescence (FPRF): This technique was used to measure the rate constant for the gas-phase reaction of OH radicals with trans-1-chloro-3,3,3-trifluoropropene.[5][10] In this method, a pulse of light (flash photolysis) is used to generate OH radicals. The subsequent decay of the OH radical concentration in the presence of the reactant is monitored by resonance fluorescence, allowing for the determination of the reaction rate coefficient.

  • Pulsed Laser Photolysis-Laser-Induced Fluorescence (PLP-LIF): This method was employed to measure the rate coefficients for the gas-phase reactions of OH radicals with both (E)- and (Z)-isomers of 1-chloro-3,3,3-trifluoropropene.[2][3] OH radicals are produced by the pulsed laser photolysis of a precursor molecule. The temporal profile of the OH radical concentration is then measured using laser-induced fluorescence, where a laser excites the OH radicals and the resulting fluorescence is detected. The rate of decay of the OH concentration in the presence of the isomer gives the reaction rate coefficient.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the general experimental workflow for determining reaction kinetics and the atmospheric degradation pathway initiated by OH radicals.

Experimental_Workflow cluster_generation OH Radical Generation cluster_reaction Reaction Chamber cluster_detection Detection cluster_analysis Data Analysis Photolysis Pulsed Laser/ Flash Photolysis OH_Radicals OH Radicals Photolysis->OH_Radicals Generates Precursor Precursor Molecule (e.g., H₂O₂, HNO₃) Precursor->Photolysis Introduction Reaction Reaction OH_Radicals->Reaction Isomer This compound (E or Z isomer) Isomer->Reaction LIF Laser-Induced Fluorescence Reaction->LIF Monitors [OH] decay Detector Detector LIF->Detector Data Decay Profile Data Detector->Data Calculation Calculate Rate Coefficient (k) Data->Calculation Atmospheric_Degradation_Pathway cluster_reactants Initial Reactants cluster_products Final Products Isomer (E/Z)-CF₃CH=CHCl Adduct [CF₃CH(OH)CHCl]* Adduct Isomer->Adduct + OH OH OH Radical Products Degradation Products (e.g., CF₃CHO, HC(O)Cl, CF₃CClO) Adduct->Products Reaction with O₂

References

Assessing the Material Compatibility of 1-Chloro-3,3,3-trifluoro-1-propene Versus Other Common Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable solvent is a critical decision in research and pharmaceutical development, with implications for process efficiency, safety, and material integrity. 1-Chloro-3,3,3-trifluoro-1-propene, a hydrofluoroolefin (HFO) also known as R-1233zd(E), has emerged as a promising alternative to traditional solvents due to its favorable environmental profile, including low global warming potential (GWP) and non-flammable nature. However, a thorough understanding of its compatibility with common laboratory materials is essential to prevent equipment degradation and ensure experimental reliability.

This guide provides an objective comparison of the material compatibility of this compound with other frequently used solvents—acetone, methanol, and isopropanol—across a range of common plastics and elastomers. The information presented is supported by experimental data from various sources to assist researchers in making informed decisions for their specific applications.

Executive Summary of Material Compatibility

The following tables summarize the compatibility of this compound and other solvents with various plastics and elastomers. The data is presented as percentage change in key physical and mechanical properties after immersion. It is important to note that the test conditions (duration and temperature) can significantly influence these results.

Table 1: Compatibility of Various Solvents with Common Plastics

MaterialSolventTest ConditionsWeight Change (%)Volume Change (%)Tensile Strength Change (%)Elongation at Break Change (%)
Polyethylene (PE) This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Acetone20°CGood ResistanceGood ResistanceNo DataNo Data
Methanol20°CExcellent ResistanceExcellent ResistanceNo DataNo Data
Isopropanol20°CExcellent ResistanceExcellent ResistanceNo DataNo Data
Polypropylene (PP) This compoundRoom Temp, 2 weeks< 1< 1No DataNo Data
Acetone20°CGood ResistanceGood ResistanceNo DataNo Data
Methanol20°CExcellent ResistanceExcellent ResistanceNo DataNo Data
Isopropanol20°CExcellent ResistanceExcellent ResistanceNo DataNo Data
Polyvinyl Chloride (PVC) This compoundRoom Temp, 2 weeks< 1< 1No DataNo Data
Acetone20°CNot RecommendedNot RecommendedNo DataNo Data
Methanol20°CGood ResistanceGood ResistanceNo DataNo Data
Isopropanol20°CGood ResistanceGood ResistanceNo DataNo Data
Polyvinylidene Fluoride (PVDF) This compoundRoom Temp, 2 weeks< 1< 1No DataNo Data
Acetone20°CGood ResistanceGood ResistanceNo DataNo Data
Methanol20°CExcellent ResistanceExcellent ResistanceNo DataNo Data
Isopropanol20°CExcellent ResistanceExcellent ResistanceNo DataNo Data

Table 2: Compatibility of Various Solvents with Common Elastomers

MaterialSolventTest ConditionsWeight Change (%)Volume Change (%)Tensile Strength Change (%)Elongation at Break Change (%)
Neoprene This compound20°C, 100 hoursMinor Increase[1]No DataNo DataNo Data
Acetone20°CPoor ResistancePoor ResistanceNo DataNo Data
Methanol20°CGood ResistanceGood ResistanceNo DataNo Data
Isopropanol20°CGood ResistanceGood ResistanceNo DataNo Data
Hydrogenated Nitrile Butadiene Rubber (HNBR) This compound20°C, 100 hoursSignificant Increase[1]No DataNo DataNo Data
Acetone20°CPoor ResistancePoor ResistanceNo DataNo Data
Methanol20°CGood ResistanceGood ResistanceNo DataNo Data
Isopropanol20°CGood ResistanceGood ResistanceNo DataNo Data
Polytetrafluoroethylene (PTFE) This compound20°C, 100 hoursMinor Increase[1]No DataNo DataNo Data
Acetone20°CExcellent ResistanceExcellent ResistanceNo DataNo Data
Methanol20°CExcellent ResistanceExcellent ResistanceNo DataNo Data
Isopropanol20°CExcellent ResistanceExcellent ResistanceNo DataNo Data
Fluoroelastomer (FKM) This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Acetone20°CPoor ResistancePoor ResistanceNo DataNo Data
Methanol20°CGood ResistanceGood ResistanceNo DataNo Data
Isopropanol20°CGood ResistanceGood ResistanceNo DataNo Data
Ethylene Propylene Diene Monomer (EPDM) This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Acetone20°CGood ResistanceGood ResistanceNo DataNo Data
Methanol20°CExcellent ResistanceExcellent ResistanceNo DataNo Data
Isopropanol20°CExcellent ResistanceExcellent ResistanceNo DataNo Data

Experimental Protocols

The data presented in this guide is based on standardized immersion testing protocols designed to evaluate the resistance of plastics and elastomers to chemical reagents. The primary methods referenced are ASTM D543 for plastics and ISO 1817 for elastomers.

Immersion Testing of Plastics (ASTM D543)

This standard practice evaluates the resistance of plastics to chemical reagents through immersion.

  • Test Specimens: Standardized specimens of the plastic material are prepared with defined dimensions.

  • Initial Measurements: The initial weight, dimensions (length, width, and thickness), and appearance (color and surface texture) of the specimens are recorded. Mechanical properties such as tensile strength and elongation at break are also measured for a set of control specimens.

  • Immersion: The test specimens are fully immersed in the solvent in a closed container to prevent evaporation.

  • Test Conditions: The immersion is carried out at a specified temperature and for a defined duration. For the data in this guide, typical conditions are room temperature (around 20-25°C) for a period of several days to two weeks.

  • Final Measurements: After the immersion period, the specimens are removed, gently wiped to remove excess solvent, and re-weighed and re-measured. Any changes in appearance are noted.

  • Mechanical Property Testing: The tensile strength and elongation at break of the exposed specimens are measured and compared to the control specimens to determine the percentage change.

Immersion Testing of Elastomers (ISO 1817)

This international standard specifies methods for determining the effect of liquids on vulcanized or thermoplastic rubbers.

  • Test Pieces: Standard test pieces of the elastomer are used.

  • Initial Measurements: The initial mass, volume (determined by a hydrostatic method), and hardness (Shore A durometer) are measured. Tensile strength and elongation at break are also determined for control samples.

  • Immersion: The test pieces are immersed in the test liquid in a suitable container.

  • Test Conditions: The test is conducted at a specified temperature and for a specific duration.

  • Post-Immersion Analysis: After immersion, the test pieces are removed, and the changes in mass, volume, hardness, tensile strength, and elongation at break are determined. The percentage change for each property is then calculated.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing material compatibility and the logical relationships between solvent properties, material characteristics, and compatibility outcomes.

G cluster_0 Material Compatibility Assessment Workflow start Select Material and Solvent protocol Define Experimental Protocol (e.g., ASTM D543, ISO 1817) start->protocol initial_char Initial Material Characterization (Weight, Dimensions, Mechanical Properties) protocol->initial_char exposure Solvent Exposure (Immersion at controlled Temperature and Duration) initial_char->exposure final_char Final Material Characterization exposure->final_char analysis Data Analysis and Comparison (% Change in Properties) final_char->analysis conclusion Determine Compatibility analysis->conclusion

Caption: A generalized workflow for conducting material compatibility assessments.

G cluster_1 Factors Influencing Material Compatibility solvent Solvent Properties (Polarity, Molecular Size, Chemical Structure) interaction Solvent-Material Interaction (Absorption, Swelling, Chemical Reaction) solvent->interaction material Material Properties (Polymer Type, Crystallinity, Additives) material->interaction conditions Experimental Conditions (Temperature, Duration, Stress) conditions->interaction outcome Compatibility Outcome (Degradation, Leaching, No Effect) interaction->outcome

Caption: Key factors that determine the outcome of solvent-material interactions.

References

A Comparative Guide to the Life Cycle Assessment of 1-Chloro-3,3,3-trifluoro-1-propene (HFO-1233zd)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Chloro-3,3,3-trifluoro-1-propene (HFO-1233zd) with its alternatives, focusing on their life cycle assessment (LCA). The information presented is supported by quantitative data from various studies to aid in informed decision-making for applications requiring solvents, refrigerants, or blowing agents.

Introduction to HFO-1233zd

This compound, a hydrochlorofluoroolefin (HCFO), is recognized for its low environmental impact, particularly its minimal Global Warming Potential (GWP) and Ozone Depletion Potential (ODP).[1][2] It exists as two isomers, HFO-1233zd(E) and HFO-1233zd(Z), each with distinct properties and applications. HFO-1233zd(E) is primarily used as a refrigerant and foam blowing agent, while HFO-1233zd(Z) is favored as a precision cleaning solvent.[2][3] Both isomers are characterized by their non-flammability and high solvency power.[2]

The adoption of HFO-1233zd is driven by stringent environmental regulations aimed at phasing out high-GWP substances like hydrofluorocarbons (HFCs).[4] This guide evaluates the life cycle performance of HFO-1233zd against several of these traditional and emerging alternatives.

Quantitative Data Presentation: A Comparative Analysis

The following tables summarize the key environmental and performance metrics for HFO-1233zd and its alternatives.

Table 1: Environmental Impact Assessment

SubstanceChemical FormulaGWP (100-year)ODPAtmospheric Lifetime
HFO-1233zd(E) trans-CHCl=CHCF₃<1 - 7[3][5]~0.0003[3]26-40 days
HFO-1233zd(Z) cis-CHCl=CHCF₃<1[2]0[2]Not specified
HFC-245fa CF₃CH₂CHF₂103007.6 years
HFC-134a CH₂FCF₃1430014 years
HCFO-1224yd(Z) C₄H₂ClF₃ONot specifiedNot specifiedNot specified
HFO-1336mzz(Z) CF₃CH=CHCF₃~2022 days

Table 2: Performance Data in Refrigeration and Heat Pump Applications

RefrigerantApplicationCoefficient of Performance (COP)Notes
HFO-1233zd(E) Centrifugal Chiller6.7High efficiency, reducing annual power consumption by approximately 60% compared to high-GWP HFCs.[5]
HFO-1233zd(E) High-Temp Heat Pump~2.69At 50°C evaporation temperature.
HFC-245fa High-Temp Heat Pump~2.66At 50°C evaporation temperature.
HCFO-1224yd(Z) High-Temp Heat Pump~2.74At 50°C evaporation temperature.

Mandatory Visualizations

Life Cycle Assessment Framework for Refrigerants

The following diagram illustrates the "cradle-to-grave" stages considered in a comprehensive life cycle assessment of a refrigerant.[6] This framework is essential for evaluating the total environmental footprint, encompassing everything from raw material extraction to end-of-life management.[6]

Life Cycle Assessment Framework cluster_0 Cradle-to-Grave Life Cycle Stages cluster_1 Key Impact & Performance Indicators Raw_Material Raw Material Extraction Manufacturing Refrigerant Manufacturing Raw_Material->Manufacturing Energy_Consumption Energy Consumption (Indirect Emissions) Raw_Material->Energy_Consumption Extraction Energy Use_Phase Use in Equipment (e.g., Chillers, Heat Pumps) Manufacturing->Use_Phase GWP GWP Manufacturing->GWP Process Emissions Toxicity Toxicity Manufacturing->Toxicity End_of_Life End-of-Life Management Use_Phase->End_of_Life Use_Phase->Energy_Consumption Operational Use Performance Performance (COP) Use_Phase->Performance End_of_Life->GWP Direct Emissions ODP ODP End_of_Life->ODP Direct Emissions

Caption: A diagram illustrating the key stages and environmental impact indicators in a refrigerant's life cycle assessment.

Decision Pathway for Selecting Low-GWP Alternatives

This workflow outlines a logical process for researchers and developers to select a suitable, environmentally friendly alternative to high-GWP substances.

Alternative Selection Workflow Start Identify Need for High-GWP Substance Replacement Screening Screen Potential Alternatives (e.g., HFOs, HCFOs, HCs) Start->Screening LCA Conduct Life Cycle Assessment Screening->LCA Performance_Testing Evaluate Performance (e.g., COP, Efficiency) LCA->Performance_Testing Safety_Assessment Assess Safety & Toxicity (Flammability, Exposure Limits) Performance_Testing->Safety_Assessment Decision Select Optimal Alternative Safety_Assessment->Decision Implementation Implement and Monitor Decision->Implementation Meets Criteria Reject Re-evaluate or Develop New Alternative Decision->Reject Fails Criteria Reject->Screening

Caption: A workflow diagram for the selection of environmentally sound chemical alternatives based on LCA and performance data.

Experimental Protocols

The performance data cited in this guide are derived from standardized experimental setups designed to evaluate refrigerant properties and system efficiency. A typical experimental protocol for testing a refrigerant's performance in a vapor compression system involves the following:

1. Test Bench Setup:

  • A standard refrigeration test rig is used, comprising a compressor, a condenser, an expansion valve, and an evaporator.[7][8]

  • For precise measurements, the system is often placed within a calorimeter, which allows for a double energy balance on both the air and refrigerant sides.[9]

  • Instrumentation includes temperature and pressure sensors at the inlet and outlet of each major component, a refrigerant mass flow meter (e.g., a Coriolis flow meter), and a wattmeter to measure the compressor's power consumption.[9][10]

2. Procedure for Performance Evaluation (e.g., COP Measurement):

  • The system is charged with the refrigerant under investigation (e.g., HFO-1233zd(E)).

  • Controlled conditions, such as ambient temperature and evaporating/condensing temperatures, are established and maintained to achieve a steady state.[10][11]

  • Data on temperatures, pressures, mass flow rate, and power consumption are recorded continuously.[10]

  • The cooling capacity is calculated based on the refrigerant's mass flow rate and the change in enthalpy across the evaporator.[10]

  • The Coefficient of Performance (COP) is then determined by dividing the calculated cooling capacity by the electrical power consumed by the compressor.[10]

3. Data Validation:

  • To ensure accuracy, experimental results are often compared against theoretical models or manufacturer's datasheet performance for a baseline refrigerant (like R-134a) under the same conditions.[8][10]

  • The uncertainty of measurements is estimated and reported to ensure the reliability of the findings.[9]

This standardized approach allows for the objective comparison of different refrigerants under identical operating conditions, providing the basis for the performance data presented in this guide.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-3,3,3-trifluoro-1-propene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1-chloro-3,3,3-trifluoro-1-propene, a liquefied gas that requires careful handling to mitigate risks to personnel and the environment. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a gas under pressure that may explode if heated and is harmful to aquatic life with long-lasting effects.[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a fume hood, and away from sources of ignition.[2][3][4] Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C3H2ClF3[1]
Molecular Weight 130.5 g/mol [5]
Boiling Point 18.85 °C[5]
Physical State Liquefied gas[1]
Vapor Pressure High[3]
Autoignition Temperature 380 °C[6]

Step-by-Step Disposal Protocol for this compound

The primary and most recommended method for the disposal of this compound is to return the gas cylinder, whether empty or partially full, to the supplier.[1][7] If this is not feasible, the following procedural steps, in conjunction with your institution's environmental health and safety (EHS) office, should be followed.

Phase 1: Initial Assessment and Small Quantity Venting (if permissible)
  • Consult Institutional EHS: Before proceeding with any disposal method, contact your institution's EHS department. They will provide guidance based on local, state, and federal regulations.

  • Evaluate for Return to Supplier: Determine if the cylinder can be returned to the manufacturer or supplier. This is the most environmentally sound and safest disposal route.[7]

  • Small Residual Gas Venting (Expert Use Only): For very small, residual amounts of gas in a cylinder that cannot be returned, and only if approved by your EHS, the gas may be slowly vented in a certified chemical fume hood.[8] The sash should be lowered to the lowest practical position. Ensure the fume hood exhaust is functioning correctly. Never vent a full or partially full cylinder in this manner.

Phase 2: Preparation for Third-Party Disposal
  • Secure the Cylinder: Ensure the cylinder is upright and securely fastened to a stable surface, such as a wall or a cylinder stand.[2][3]

  • Proper Labeling: Clearly label the cylinder as "Waste: this compound" and include the date. If the cylinder is empty, it should be marked as "EMPTY".[4][7]

  • Segregate from Incompatibles: Store the waste cylinder in a designated, well-ventilated waste accumulation area, segregated from incompatible materials such as strong bases, oxidants, and reducers.[3]

  • Arrange for Professional Disposal: Contact your institution's hazardous waste management provider to arrange for the pickup and disposal of the cylinder. They will transport it to a licensed chemical destruction facility.[9]

Phase 3: Disposal of Empty Containers
  • Triple Rinse (for decontaminated containers): For containers that have been fully emptied and decontaminated, and if permitted by your institution, a triple rinse procedure may be applicable. The first rinseate must be collected and disposed of as hazardous waste.[10]

  • Render Unusable: Before discarding, the container should be made unusable by puncturing or other means to prevent reuse.[10]

  • Final Disposal: Dispose of the rinsed and rendered-unusable container in accordance with your institution's guidelines for solid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal consult_ehs Consult Institutional EHS for Guidance start->consult_ehs return_option Can the cylinder be returned to the supplier? consult_ehs->return_option return_to_supplier Arrange for return to the supplier. return_option->return_to_supplier Yes is_residual Is it a very small residual amount in an unreturnable cylinder? return_option->is_residual No end End of Disposal Process return_to_supplier->end third_party_disposal Arrange for disposal via a licensed hazardous waste contractor. third_party_disposal->end vent_in_hood With EHS approval, slowly vent in a certified fume hood. is_residual->vent_in_hood Yes prepare_for_pickup Secure, label, and segregate the cylinder for pickup. is_residual->prepare_for_pickup No vent_in_hood->prepare_for_pickup prepare_for_pickup->third_party_disposal

References

Personal protective equipment for handling 1-Chloro-3,3,3-trifluoro-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guide to Handling 1-Chloro-3,3,3-trifluoro-1-propene

This document provides critical safety and logistical information for the handling and disposal of this compound (also known as HFO-1233zd) in a laboratory setting. Adherence to these procedural guidelines is essential for ensuring the safety of all personnel.

Hazard Identification and Exposure Limits

This compound is a liquefied gas that poses several hazards. It is crucial to be aware of its properties and the established exposure limits to handle it safely.

Key Hazards:

  • Physical: Contains gas under pressure; may explode if heated.[1][2][3][4][5][6] Contact with the evaporating liquid can cause frostbite.[5]

  • Health: May cause skin, eye, and respiratory tract irritation.[5][7] Exposure can lead to drowsiness or dizziness.[8] In confined spaces, it can displace oxygen and cause rapid suffocation.[9]

  • Environmental: Harmful to aquatic life with long-lasting effects.[1][3][8]

Quantitative Safety Data

The following tables summarize key quantitative data for this compound.

Exposure ParameterValueReference
Manufacturer AEL (8-hour TWA) 300 ppm[9]
AIHA WEEL (8-hour TWA) 800 ppm[6]
Toxicity DataValueSpeciesReference
LC50 (Inhalation, 4 hours) 640 mg/LRat[10]
EC50 (Aquatic, Algae, 72 hours) > 215 mg/LAlgae[1]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The required equipment is detailed below.

PPE CategorySpecificationReference
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be used where splashing is possible.[1][3][11]
Skin Protection Fire/flame resistant and impervious clothing. Chemically resistant gloves (e.g., nitrile for incidental contact) must be inspected before use. Safety shoes for handling cylinders.[1][3][11][12][13]
Respiratory Protection Adequate Ventilation: Not typically required. Exceeded Exposure Limits/Irritation: Full-face respirator with appropriate cartridges. Extreme Exposure/Spills: Full-face, self-contained breathing apparatus (SCBA) or supplied-air respirator.[1][3][11][13]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safety. Follow this workflow from preparation to disposal.

  • Verify Ventilation: Ensure the work area, preferably a chemical fume hood, has adequate ventilation and is operational.

  • Inspect Equipment: Check all cylinders, valves, and transfer lines for leaks or damage. Use equipment rated for cylinder pressure.[4][5]

  • Review Emergency Procedures: Locate the nearest emergency exit, safety shower, eyewash station, and fire extinguisher. Ensure all personnel are familiar with first-aid measures.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Secure Cylinder: Ensure the gas cylinder is stored upright and firmly secured to prevent it from falling.[4][5]

  • Ground Equipment: Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[1][12]

  • Controlled Dispensing: Open the cylinder valve slowly. Use a backflow preventative device in the piping.[4]

  • Avoid Inhalation and Contact: Handle the chemical in a way that avoids direct contact with skin and eyes and prevents the inhalation of gas or vapors.[1][12]

  • Maintain Good Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3][6]

  • Close Valves: After use, tightly close the container valve, even when empty.[2][4]

  • Proper Location: Store cylinders in a dry, cool, and well-ventilated area, away from direct sunlight and incompatible materials like strong bases, oxidants, and reducers.[1][2][6][12]

  • Temperature Control: The storage area temperature should not exceed 52 °C (125 °F).[4][5] A temperature of 40°C or less is recommended.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers.

  • Spill Management:

    • In case of a leak or spill, evacuate the area immediately.[11][12]

    • Remove all sources of ignition.[11][12]

    • If safe to do so, stop the leak.

    • Ventilate the area.

    • Contain the spill using an inert, non-flammable absorbent material (e.g., sand, vermiculite).[13]

  • Professional Disposal: All waste, including contaminated absorbents and empty containers, must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[12] Do not discharge into sewers or the environment.[1][11][12]

  • Container Disposal: Empty containers may retain product residue and are hazardous. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render them unusable before disposal in a sanitary landfill.[12]

Emergency and First-Aid Procedures

Immediate action is vital in case of accidental exposure.

Exposure RouteFirst-Aid MeasuresReference
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][11][12]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. For frostbite, gently warm the affected part. Seek medical attention.[1][2][11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][11][12]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11][12]

Safe Handling Workflow Diagram

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_conclusion 3. Conclusion Phase cluster_disposal 4. Waste & Spill Management prep_start Start: New Task verify_vent Verify Ventilation (Fume Hood) prep_start->verify_vent inspect_equip Inspect Equipment (Cylinders, Lines) verify_vent->inspect_equip review_emergency Review Emergency Procedures inspect_equip->review_emergency don_ppe Don Required PPE review_emergency->don_ppe secure_cyl Secure Cylinder Upright don_ppe->secure_cyl use_chem Perform Experiment (Controlled Dispensing) secure_cyl->use_chem monitor Monitor for Leaks or Exposure use_chem->monitor collect_waste Collect Waste in Labeled Container use_chem->collect_waste close_valve Close Cylinder Valve monitor->close_valve spill_event Spill Occurs monitor->spill_event store_cyl Store Cylinder Safely (<40°C, Ventilated) close_valve->store_cyl doff_ppe Doff & Clean PPE store_cyl->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands task_end End of Task wash_hands->task_end dispose_waste Arrange Professional Disposal collect_waste->dispose_waste evacuate Evacuate & Ventilate spill_event->evacuate contain_spill Contain Spill (Inert Absorbent) evacuate->contain_spill contain_spill->collect_waste

Caption: Workflow for safe handling of this compound.

References

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Reactant of Route 1
Reactant of Route 1
1-Chloro-3,3,3-trifluoro-1-propene
Reactant of Route 2
1-Chloro-3,3,3-trifluoro-1-propene

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